molecular formula C8H5BrN2O B1373093 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190312-27-6

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Numéro de catalogue: B1373093
Numéro CAS: 1190312-27-6
Poids moléculaire: 225.04 g/mol
Clé InChI: XPKQGXGRZGRNTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 1190312-27-6 ) is a high-purity, heterocyclic building block of significant interest in medicinal chemistry and organic synthesis . Its molecular formula is C 8 H 5 BrN 2 O with a molecular weight of 225.04 g/mol . The compound features a fused pyrrole-pyridine (pyrrolopyridine) core structure, which is decorated with two highly versatile functional groups: a bromine atom at the 6-position and a carbaldehyde group at the 3-position . This structure makes it a valuable scaffold for constructing complex molecules. The primary research value of this compound lies in its dual reactivity. The bromine atom facilitates various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse carbon-based substituents . Concurrently, the aldehyde group serves as a key handle for nucleophilic additions or condensations, allowing for further functionalization or ring formation . This combination makes it an essential intermediate for generating compound libraries for drug discovery and for the synthesis of more complex heterocyclic systems . Compounds based on the 1H-pyrrolopyridine scaffold have been successfully employed in structure-based drug design, leading to potent and selective inhibitors of protein kinases, such as MPS1, which is a target of interest in oncology . This product is intended for research purposes only and is not for human or veterinary use .

Propriétés

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQGXGRZGRNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676833
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-27-6
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, also known as 6-bromo-4-azaindole-3-carboxaldehyde, is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, bicyclic structure, composed of a pyrrole ring fused to a pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of a bromine atom and an aldehyde functional group at strategic positions offers multiple avenues for chemical modification, making it a valuable building block in the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₅BrN₂O--INVALID-LINK--
Molecular Weight 225.04 g/mol --INVALID-LINK--[1]
CAS Number 1190312-27-6--INVALID-LINK--[1]
Appearance Off-white to yellow solid (predicted)--INVALID-LINK--[2]
Melting Point Not available (analogous compound 6-bromoindole-3-carboxaldehyde: 202-206 °C)--INVALID-LINK--
Boiling Point Not available (predicted for analogous compound 6-bromoindole-3-carboxaldehyde: 395.6±22.0 °C)--INVALID-LINK--[3]
Solubility Soluble in organic solvents such as DMF and DMSO (predicted)
XLogP3 1.2--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[1]
Topological Polar Surface Area 45.8 Ų--INVALID-LINK--[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, culminating in the formylation of the 6-bromo-1H-pyrrolo[3,2-b]pyridine core. A plausible and widely used method for the introduction of the aldehyde group is the Vilsmeier-Haack reaction.[4][5][6]

Proposed Synthetic Pathway

Synthesis_Pathway A 6-bromo-1H-pyrrolo[3,2-b]pyridine C Iminium salt intermediate A->C Electrophilic attack B Vilsmeier Reagent (POCl3/DMF) B->C Reaction D This compound C->D Hydrolysis

Caption: Proposed synthesis of the target compound via Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on established procedures for the formylation of similar heterocyclic compounds.[7]

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloromethyleniminium salt, will be observed.

  • Substrate Addition: Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine in DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium hydroxide or sodium bicarbonate to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the pyrrole ring, the pyridine ring, and the aldehyde group.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones. These reactions are instrumental in introducing diverse substituents and building molecular complexity.

  • Bromine Atom: The bromine atom on the pyridine ring is susceptible to nucleophilic substitution and, more importantly, serves as a key site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[8] This allows for the introduction of various aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern drug discovery.

  • Pyrrole NH: The pyrrole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated, providing another point for structural modification.

Application in Drug Discovery: A Focus on FGFR Inhibition

The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs).[9] Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive therapeutic targets.

FGFR Signaling Pathway and its Role in Cancer

FGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activation PLCg PLCγ Pathway FGFR->PLCg Activation Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Simplified overview of the FGFR signaling pathway.

Structure-Activity Relationship (SAR) Insights

Derivatives of this compound have been explored as potent FGFR inhibitors. The core scaffold typically acts as a hinge-binder, forming hydrogen bonds with the kinase hinge region. The aldehyde group at the 3-position can be elaborated into various functionalities to interact with other key residues in the ATP-binding pocket. The bromine at the 6-position provides a crucial vector for modification via cross-coupling reactions to explore the solvent-exposed region of the kinase, which can significantly impact potency and selectivity.[10]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR (Predicted)
Chemical Shift (δ, ppm)MultiplicityAssignment
~10.0s-CHO
~8.5sH-2
~8.3dH-5
~7.5dH-7
~12.0br sN-H

Note: Predicted shifts are in DMSO-d₆.

¹³C NMR (Predicted)
Chemical Shift (δ, ppm)Assignment
~185C=O
~150C-7a
~145C-5
~140C-2
~130C-3a
~120C-7
~115C-6
~110C-3

Note: Predicted shifts are in DMSO-d₆.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and reactivity profile make it an ideal starting material for the synthesis of a wide range of biologically active molecules. The growing body of research highlighting the potential of its derivatives as potent FGFR inhibitors underscores its importance in the development of novel anti-cancer therapies. This technical guide provides a solid foundation of its physicochemical properties, synthesis, and applications, empowering researchers to leverage this key intermediate in their drug discovery endeavors.

References

A Comprehensive Technical Guide to the Solubility of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a key heterocyclic intermediate in contemporary drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles and practical, field-tested methodologies. It is designed for researchers, medicinal chemists, and process development scientists who require a robust understanding of this compound's behavior in various organic media.

Introduction: The Strategic Importance of Solubility Data

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics. Its unique fused ring system, combining a pyrrole and a pyridine moiety, imparts specific electronic and steric properties that are advantageous for molecular recognition. However, these same features govern its solubility, a parameter that profoundly influences its utility. Accurate solubility data is paramount for:

  • Reaction Optimization: Ensuring homogenous reaction conditions for predictable outcomes and higher yields.

  • Purification Strategy: Selecting appropriate solvent systems for crystallization, chromatography, and extraction.

  • Formulation Development: Paving the way for successful preclinical and clinical studies by enabling suitable delivery forms.

This guide will equip the reader with the foundational knowledge and practical protocols to confidently assess and leverage the solubility of this important compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent. Key factors influencing solubility include polarity, hydrogen bonding capability, and molecular size.[2][3]

Molecular Structure Analysis of this compound:

  • Molecular Formula: C₈H₅BrN₂O[4]

  • Molecular Weight: 225.04 g/mol [4]

  • Key Functional Groups:

    • Pyrrole NH: A hydrogen bond donor.

    • Pyridine Nitrogen: A hydrogen bond acceptor.

    • Aldehyde Carbonyl (C=O): A polar group and a hydrogen bond acceptor.

    • Bromo Substituent: Contributes to molecular weight and can participate in halogen bonding.

The presence of both hydrogen bond donors and acceptors, coupled with the polar aldehyde group, suggests that this compound is a polar molecule.[3] This inherent polarity is the primary determinant of its solubility in organic solvents.

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the polar functional groups.

  • Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol. While these solvents can hydrogen bond, the overall polarity might be less optimal than that of the polar aprotic solvents.

  • Low to Negligible Solubility: Anticipated in nonpolar solvents such as hexanes, toluene, and diethyl ether, which lack the ability to form favorable interactions with the polar solute.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development. The following protocol outlines a robust method for quantifying the solubility of this compound in a range of organic solvents.

3.1. Materials and Equipment:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Calibrated micropipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

3.2. Experimental Workflow:

G start Start step1 Prepare Saturated Solution: Add excess solute to solvent. start->step1 step2 Equilibrate: Incubate with shaking at a controlled temperature (e.g., 24 hours). step1->step2 step3 Phase Separation: Centrifuge to pellet undissolved solid. step2->step3 step4 Sample Preparation: Filter supernatant and dilute. step3->step4 step5 Quantitative Analysis: Analyze by HPLC against a standard curve. step4->step5 end End step5->end

3.3. Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered sample with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the test solvent, accounting for the dilution factor.

Predicted Solubility Profile and Discussion

Based on the structural analysis and general solubility principles, the following table provides a predicted qualitative solubility profile for this compound. It is imperative to note that this is a predictive guide and should be confirmed by experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, NMPHighStrong dipole-dipole interactions and the ability to accept hydrogen bonds from the pyrrole NH group lead to effective solvation.
Polar Protic Methanol, EthanolModerateCan act as both hydrogen bond donors and acceptors, but their overall polarity may be less matched to the solute compared to polar aprotic solvents.
Ethers THF, 2-MeTHFLow to ModerateTetrahydrofuran (THF) may show some solubility due to its polarity, but the lack of strong hydrogen bonding interactions limits its solvating power for this compound.
Chlorinated Dichloromethane (DCM)LowWhile polar, DCM is a poor hydrogen bond acceptor and cannot effectively solvate the N-H group.
Aromatic Toluene, XyleneVery LowNonpolar nature and lack of hydrogen bonding capabilities result in poor solvation of the polar solute.
Aliphatic Hexanes, HeptaneInsolubleThese nonpolar solvents cannot overcome the strong intermolecular forces within the crystal lattice of the polar solute.

Conclusion and Best Practices

The solubility of this compound is a critical parameter that dictates its handling and application in synthetic and medicinal chemistry. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, a detailed experimental protocol for its quantitative determination, and a predicted solubility profile in common organic solvents.

For researchers and drug development professionals, the following best practices are recommended:

  • Always perform experimental verification: While predictions are useful for initial solvent screening, they should not replace empirical data.

  • Consider temperature effects: Solubility is temperature-dependent. For processes that involve heating or cooling, solubility should be determined at the relevant temperatures.[1]

  • Be mindful of polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

By integrating the principles and methodologies outlined in this guide, scientists can make informed decisions regarding the use of this compound, ultimately accelerating the drug discovery and development process.

References

A Comprehensive Technical Guide to 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Awaiting Protocol Approval...

Abstract

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique azaindole core, functionalized with both a bromine atom and an aldehyde group, provides synthetic handles for the construction of complex molecular architectures. This guide offers an in-depth analysis of its physicochemical properties, outlines a robust synthetic methodology via the Vilsmeier-Haack reaction, details its spectroscopic signature, and explores its critical role as a scaffold for developing targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction

The pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in drug discovery. Its structure is isosteric to indole and purine, allowing it to interact with a wide range of biological targets. The strategic introduction of specific functional groups onto this core is a cornerstone of rational drug design.

This compound (Figure 1) has emerged as a particularly valuable intermediate. The bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl and heteroaryl substituents. Simultaneously, the carbaldehyde group at the 3-position is a reactive electrophile, ideal for forming imines, amines (via reductive amination), and other carbon-carbon bonds, crucial for elaborating pharmacophoric features. Its primary application lies in the synthesis of potent and selective kinase inhibitors for oncology and inflammatory diseases.[1][2]

Figure 1. Chemical Structure of this compound

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

Core Properties
PropertyValueReference(s)
IUPAC Name This compound[3]
Synonym(s) 6-Bromo-4-azaindole-3-carboxaldehyde[3]
CAS Number 1190312-27-6[3]
Molecular Formula C₈H₅BrN₂O[3]
Molecular Weight 225.04 g/mol [3]
Appearance Solid (Typically off-white to yellow)[4]
Purity Commercially available at ≥97%
Safety and Handling

This compound must be handled with appropriate laboratory precautions. The Globally Harmonized System (GHS) classifications are critical for risk assessment.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye DamageH318Causes serious eye damage
STOT SE 3H335May cause respiratory irritation

Handling Recommendations:

  • Use in a certified chemical fume hood.

  • Wear personal protective equipment (PPE): safety glasses, lab coat, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place under an inert atmosphere.

Synthesis and Mechanistic Rationale

The most logical and industrially scalable synthesis of this compound involves the formylation of the corresponding 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor. The Vilsmeier-Haack reaction is the premier choice for this transformation due to its high efficiency and regioselectivity for electron-rich heterocyclic systems.[5][6][7]

Retrosynthetic Analysis & Workflow

A logical retrosynthetic disconnection points to the Vilsmeier-Haack reaction as the key forward-synthetic step. The workflow begins with the synthesis of the azaindole core, followed by the crucial formylation step.

G Target This compound Precursor 6-bromo-1H-pyrrolo[3,2-b]pyridine Target->Precursor Vilsmeier-Haack Formylation Reagent Vilsmeier Reagent (POCl₃ + DMF) Target->Reagent StartingMaterial Substituted Pyridine Precursor Precursor->StartingMaterial Heterocycle Formation

Diagram 1: Retrosynthetic approach and synthetic workflow.
Key Transformation: The Vilsmeier-Haack Reaction

This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring. The process involves two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution.

Causality Behind Reagent Choice:

  • N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃): These reagents react to form the electrophilic (chloromethylene)dimethyliminium salt, commonly known as the Vilsmeier reagent.[5][6] This species is a weak electrophile, making it highly selective for electron-rich positions, such as the C3 position of the pyrrole ring in the azaindole core, which is activated by the adjacent nitrogen atom.[6]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be performed at low temperatures (e.g., 0 °C) to prevent degradation and ensure controlled formation.

  • Aqueous Workup: The reaction is quenched with water or a basic solution. This hydrolyzes the intermediate iminium salt that is formed on the aromatic ring, yielding the final aldehyde product.

Representative Experimental Protocol

This protocol is based on established procedures for the Vilsmeier-Haack formylation of related heterocyclic compounds.[8][9]

  • Reagent Preparation (0 °C): In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation (0 °C): Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. A pale yellow to colorless solution of the Vilsmeier reagent should form.

  • Substrate Addition (0 °C to RT): Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching (0 °C): Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.

  • Hydrolysis & Neutralization: Stir the aqueous mixture vigorously. Add a saturated solution of sodium bicarbonate or sodium hydroxide (1M) until the pH is basic (pH 8-9). This step hydrolyzes the intermediate and neutralizes excess acid.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. While a dedicated spectrum for this exact molecule is not publicly available, the expected chemical shifts can be reliably predicted based on analogous structures.[10][11]

MethodExpected Signature
¹H NMR δ ~11.0-12.0 ppm: Broad singlet, 1H (Pyrrole N-H).δ ~9.9-10.1 ppm: Singlet, 1H (Aldehyde C-H).δ ~8.0-8.5 ppm: Aromatic protons on the pyridine and pyrrole rings.
¹³C NMR δ ~185-190 ppm: Aldehyde carbonyl carbon.δ ~110-150 ppm: Aromatic carbons of the heterocyclic core.
Mass Spec (MS) [M+H]⁺ ≈ 224.9, 226.9: A characteristic isotopic pattern for a monobrominated compound will be observed due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio.

Applications in Drug Development

The dual functionality of this molecule makes it a powerful platform for building complex drug candidates.

Core Scaffold for Kinase Inhibitors

The pyrrolopyridine core acts as a "hinge-binding" motif in many ATP-competitive kinase inhibitors.[2] It mimics the adenine portion of ATP, allowing it to anchor within the ATP-binding pocket of a target kinase.

G cluster_0 Target Molecule cluster_1 Synthetic Transformations cluster_2 Final Drug Candidate Features Molecule This compound Coupling C-6 (Bromo) Suzuki / Buchwald Coupling Molecule->Coupling Reductive C-3 (Aldehyde) Reductive Amination Molecule->Reductive Selectivity Selectivity & Potency Group (Introduces specific interactions) Coupling->Selectivity Solubility Solubilizing Group (Improves ADME properties) Reductive->Solubility

Diagram 2: Role as a key intermediate in kinase inhibitor synthesis.
  • The C6-Bromo Position: This site is typically functionalized via palladium-catalyzed cross-coupling reactions to install larger aromatic or heteroaromatic groups. These groups extend into specific sub-pockets of the kinase active site, conferring potency and, crucially, selectivity for the target kinase over other kinases in the human kinome.[1][12]

  • The C3-Aldehyde Position: This group is often converted into an amine via reductive amination. The resulting amino group can be used to attach solubilizing moieties or groups that form additional hydrogen bonds, improving the pharmacokinetic (ADME) profile of the final drug candidate.

Building Block for Protein Degraders

The compound is also classified as a "Protein Degrader Building Block". This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, one end of a molecule binds to a target protein, while the other end binds to an E3 ubiquitin ligase. The molecule acts as a bridge, bringing the two proteins together and causing the target protein to be tagged for degradation. The versatile handles on this compound make it an excellent starting point for synthesizing either the target-binding ligand or the linker component of a PROTAC.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties, accessible synthesis, and strategically placed functional groups provide medicinal chemists with a reliable and versatile platform for constructing novel therapeutics. Its demonstrated value in the synthesis of kinase inhibitors underscores its importance, and its potential in emerging fields like protein degradation ensures its continued relevance for the foreseeable future.

References

Spectroscopic and Structural Elucidation of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The strategic placement of the bromine atom and the aldehyde functional group on the 4-azaindole scaffold makes it a versatile building block for the synthesis of a diverse range of bioactive molecules.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a plausible synthetic route and detailed experimental protocols for its characterization.

Molecular Structure and Key Features

This compound possesses a fused bicyclic system consisting of a pyrrole ring and a pyridine ring, formally known as a 4-azaindole. The key structural features that dictate its spectroscopic properties are:

  • Aromatic System: The fused pyrrolo[3,2-b]pyridine core is an electron-rich aromatic system.

  • Electron-Withdrawing Groups: The bromine atom at the 6-position and the carbaldehyde group at the 3-position are electron-withdrawing, which significantly influences the electron density distribution within the aromatic rings.

  • Proton Environment: The molecule has distinct aromatic protons on both the pyridine and pyrrole rings, as well as a pyrrolic N-H proton and an aldehydic proton.

G cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation (DMSO-d6) h1_nmr 1H NMR Acquisition (400 MHz) sample_prep->h1_nmr c13_nmr 13C NMR Acquisition (100 MHz) sample_prep->c13_nmr data_proc Data Processing (Fourier Transform, Phasing) h1_nmr->data_proc c13_nmr->data_proc spec_interp Spectral Interpretation (Chemical Shifts, Coupling) data_proc->spec_interp struct_elucid Structure Elucidation spec_interp->struct_elucid Synthesis start 6-Bromo-1H-pyrrolo[3,2-b]pyridine reagents POCl3, DMF start->reagents product This compound reagents->product

References

An In-Depth Technical Guide to the Crystal Structure of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural characteristics of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Given the absence of a publicly available crystal structure for the parent compound, this document leverages the detailed crystallographic analysis of its N-tosylated analogue, 6-Bromo-1-(p-toluenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, to infer and discuss key structural features. This approach provides valuable insights for researchers, scientists, and drug development professionals working with this important scaffold.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including potent inhibition of kinases, which are crucial targets in oncology. The strategic incorporation of the pyrrolo[3,2-b]pyridine moiety has led to the development of novel therapeutics for a range of diseases, from cancer to inflammatory disorders. The title compound, this compound, serves as a versatile synthetic intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the aldehyde group allowing for the construction of more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These computed properties are essential for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₅BrN₂OPubChem
Molecular Weight 225.04 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 1190312-27-6PubChem
XLogP3 1.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem

Synthesis and Crystallization Workflow

The synthesis of this compound typically involves a multi-step sequence starting from a suitable pyridine precursor. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis_and_Crystallography_Workflow Experimental Workflow: From Synthesis to Structure cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis Start Starting Material (e.g., 2-amino-5-bromopyridine) Step1 Cyclization to form Pyrrolopyridine Core Start->Step1 Step2 Formylation at C3-position (e.g., Vilsmeier-Haack reaction) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 Product Pure this compound Step3->Product Crys_Start Dissolve Product in Suitable Solvent System Product->Crys_Start Proceed to crystallization Crys_Method Slow Evaporation or Vapor Diffusion Crys_Start->Crys_Method Crystals Formation of Single Crystals Crys_Method->Crystals XRD Single-Crystal X-ray Diffraction Data Collection Crystals->XRD Mount crystal Solve Structure Solution (e.g., Direct Methods) XRD->Solve Refine Structure Refinement Solve->Refine Final Final Crystal Structure & CIF File Refine->Final

Caption: Workflow from synthesis to crystallographic analysis.

Experimental Protocol: Synthesis

A plausible synthetic route, adapted from literature procedures for analogous compounds, is as follows:

  • Protection of the Pyrrole Nitrogen: To a solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine in an appropriate aprotic solvent (e.g., DMF), add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C. After stirring for 30 minutes, add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) and allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction is then quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Formylation: The crude N-tosylated product is subjected to a Vilsmeier-Haack reaction. To a solution of phosphorus oxychloride (POCl₃, 2.0 eq.) in DMF at 0 °C, add the N-tosylated pyrrolopyridine dropwise. The mixture is then heated to 60-80 °C for 2-4 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried.

  • Purification and Crystallization: The crude 6-bromo-1-(p-toluenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is purified by column chromatography on silica gel. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a solvent system such as ethyl acetate/hexane.

Crystal Structure Analysis of 6-Bromo-1-(p-toluenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

The definitive structural elucidation of molecules is achieved through single-crystal X-ray diffraction. The following sections detail the crystallographic data and key structural features of the N-tosylated analogue, which serves as a robust model for understanding the geometry of the core scaffold.

Molecular_Structure mol Intermolecular_Interactions Key Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_Pyrrolo Pyrrolopyridine Core A_Br Br A_Pyrrolo->A_Br A_Aldehyde C=O A_Pyrrolo->A_Aldehyde A_Tosyl Tosyl Group A_Pyrrolo->A_Tosyl B_Pyrrolo Pyrrolopyridine Core A_Pyrrolo->B_Pyrrolo π-π Stacking B_Tosyl_O Sulfonyl O A_Br->B_Tosyl_O Br···O Halogen Bond A_CH Aromatic C-H A_Tosyl->A_CH B_Aldehyde_O Aldehyde O A_CH->B_Aldehyde_O C-H···O Hydrogen Bond

Core Topic: Chemical Stability and Storage of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, valued for its unique scaffold. The inherent reactivity of its functional groups—a pyrrolopyridine core, a reactive aldehyde, and a versatile bromine atom—necessitates a thorough understanding of its chemical stability to ensure the integrity of research outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines scientifically-grounded storage and handling protocols, and details experimental workflows for assessing its long-term viability. Our objective is to equip researchers with the expertise to maintain compound purity, prevent degradation, and ensure the reproducibility of experimental results.

Introduction and Molecular Profile

This compound, with the molecular formula C₈H₅BrN₂O, is an aromatic heterocyclic compound featuring a 4-azaindole scaffold.[1] Its structure is characterized by a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, further substituted with a bromine atom and a carbaldehyde group. This combination of functionalities makes it a versatile intermediate for synthesizing complex molecules, particularly as a precursor for kinase inhibitors and other targeted therapeutics.[2]

The key to its utility lies in the distinct reactivity of each component:

  • Pyrrolopyridine Core: Provides a rigid, aromatic framework amenable to further functionalization. The fused ring system has unique electronic properties compared to simpler heterocycles.[3][4]

  • Aldehyde Group: Acts as a crucial handle for forming carbon-carbon or carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, and condensations.

  • Bromine Atom: Serves as a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents.[5]

However, this inherent reactivity also presents stability challenges. The aldehyde is susceptible to oxidation, and the overall molecule can be sensitive to environmental factors. Understanding these liabilities is paramount for its effective use.

Analysis of Chemical Stability and Degradation Pathways

The stability of this compound is governed by its functional groups. While the compound is generally stable under recommended storage conditions, several degradation pathways can compromise its purity.[6][7][8]

Oxidative Degradation

The primary and most significant degradation pathway is the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH). This is a common vulnerability for aromatic aldehydes.

  • Mechanism: The reaction is typically initiated by atmospheric oxygen and can be accelerated by exposure to light (photo-oxidation) and elevated temperatures. The presence of trace metal impurities can also catalyze this process.

  • Consequence: The formation of the carboxylic acid impurity alters the compound's reactivity, molecular weight, and polarity, which can significantly impact subsequent synthetic steps and biological assays.

Incompatibilities and Hazardous Reactions

To prevent rapid decomposition or hazardous reactions, the compound must be isolated from incompatible materials.

  • Strong Oxidizing Agents: These will aggressively and often exothermically convert the aldehyde group to a carboxylic acid.[7]

  • Strong Acids and Bases: While the heterocyclic core is relatively robust, extreme pH conditions can promote side reactions or degradation.[9]

  • Heat and Ignition Sources: While not highly flammable, decomposition at high temperatures can release toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide.[9]

The diagram below illustrates the principal oxidative degradation pathway.

G cluster_main Primary Degradation Pathway Parent This compound (C₈H₅BrN₂O) Degradant 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (C₈H₅BrN₂O₂) Parent->Degradant Oxidation (O₂, Light, Heat)

Caption: Oxidative degradation of the title compound.

Recommended Storage and Handling Protocols

Based on the compound's chemical nature, a multi-faceted approach to storage is required to ensure long-term stability. The following conditions are synthesized from safety data sheets and best practices for handling sensitive aromatic aldehydes.[6][7][10]

ParameterRecommendationRationale & Expert Insight
Temperature 2–8°C (Refrigerate) Lowering the temperature significantly reduces the kinetic rate of all potential degradation reactions, especially oxidation. For long-term archival, storage at -20°C is advisable.[11][12][13]
Atmosphere Store under an inert gas (Argon or Nitrogen) This is the most critical step to prevent oxidation. Displacing atmospheric oxygen by backfilling the container with an inert gas directly protects the aldehyde group.
Light Exposure Protect from light (Use amber vials or store in a dark location) UV radiation provides the activation energy for photo-oxidation and can promote free-radical pathways. Opaque containers are essential.[9]
Moisture Keep in a dry, well-ventilated place. Ensure container is tightly sealed. Moisture can facilitate certain degradation pathways. Tightly sealed containers prevent ingress of both moisture and atmospheric oxygen.[7][10]
Handling Handle in a well-ventilated area. Avoid dust formation. Standard chemical hygiene practice. Use personal protective equipment (gloves, safety glasses).[6][7] May cause skin, eye, and respiratory irritation.[1][7]

Experimental Workflow: Stability Assessment

A self-validating system for ensuring compound integrity involves routine purity checks and, if necessary, a formal stability study. High-Performance Liquid Chromatography (HPLC) is the preferred analytical method.

Protocol: Routine Purity Check via HPLC

This protocol is designed for a quick assessment of a new or stored batch of the compound.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or DMSO) to create a 1 mg/mL stock solution. Dilute as necessary for analysis.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the chromatogram. A pure sample should exhibit a single major peak. The presence of a significant secondary peak, particularly one at an earlier retention time (more polar), may indicate the presence of the carboxylic acid degradant.

Protocol: Long-Term Stability Study

This workflow is for formally assessing stability under defined conditions.

Caption: Workflow for a long-term stability study.

Methodology:

  • Timepoint Zero (T=0): Upon receipt, analyze the compound using the established HPLC method to determine its initial purity.

  • Sample Aliquoting: Divide the sample into multiple airtight, amber glass vials. Backfill each vial with argon or nitrogen before sealing.

  • Storage: Place sets of aliquots in two separate stability chambers:

    • Set A (Recommended): 2–8°C, protected from light.

    • Set B (Stress): 25°C (Room Temperature), exposed to ambient light and air (use a loosely capped clear vial for a worst-case scenario).

  • Timepoint Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve one vial from each storage condition.

  • Data Evaluation: Analyze the samples by HPLC. Compare the purity (as a percentage of the main peak area) to the T=0 data. Document the appearance and growth of any new impurity peaks.

Conclusion

The chemical integrity of this compound is best preserved by strict adherence to proper storage and handling protocols. The primary degradation risk is the oxidation of the aldehyde moiety, a process effectively mitigated by refrigerated storage under an inert atmosphere and protection from light. By implementing the quality control and stability assessment workflows detailed in this guide, researchers can ensure the validity of their starting materials, leading to more reliable and reproducible scientific outcomes in the complex field of drug development.

References

A Senior Application Scientist's Guide to 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Procurement, Quality Control, and Application in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the pyrrolopyridine core has garnered significant attention due to its prevalence in biologically active compounds. This guide focuses on a particularly valuable derivative: 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS Number: 1190312-27-6).

This molecule is distinguished by two key functional groups that render it a highly versatile intermediate. The bromine atom at the 6-position serves as a reactive handle for a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse chemical moieties. Concurrently, the carbaldehyde group at the 3-position provides a crucial electrophilic site for reactions like reductive amination, Wittig reactions, or condensation chemistry. This orthogonal reactivity makes it an ideal starting material for building complex molecular architectures.

Notably, this compound has emerged as a key building block in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The aldehyde functionality of our topic compound is frequently utilized as a synthetic anchor point for the linker component of a PROTAC molecule.[1]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial supplier landscape for this critical reagent, detailed protocols for ensuring its quality, and insights into its application in the synthesis of next-generation therapeutics.

The Commercial Supplier Landscape: A Comparative Analysis

The reliable sourcing of starting materials is the foundation of any successful research campaign. For this compound, several commercial suppliers are available. However, purity, available quantities, and lead times can vary. Below is a comparative table of notable vendors.

SupplierProduct NumberPurityAvailable Quantities
Sigma-AldrichVaries by partnerTypically ≥95%Varies by partner
CP Lab SafetyNot specifiedmin 97%1 gram
Chemcia Scientific, LLCBB20-293495%1 g, 5 g, 10 g
BenchchemNot specifiedHigh-purityInquire for details

A Note on Isomeric Purity: It is crucial for researchers to be aware of the potential for isomeric confusion. The pyrrolopyridine scaffold has several isomers, such as the [3,2-c] and [2,3-b] ring systems.[2][3] When procuring this reagent, it is imperative to verify the CAS number (1190312-27-6) to ensure the correct [3,2-b] isomer is being ordered.

Synthesis and Manufacturing Insights: Understanding Potential Impurities

A likely synthetic strategy involves a multi-step process:

  • Formation of the 6-bromo-1H-pyrrolo[3,2-b]pyridine core: This is the foundational step.

  • Formylation to introduce the aldehyde group: A common and effective method for this transformation on an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.

Plausible Synthetic Protocol (Hypothetical):

  • Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine (Starting Material)

    • This intermediate is commercially available from suppliers such as BLDpharm.[4]

  • Step 2: Vilsmeier-Haack Formylation

    • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

    • Procedure: In an inert atmosphere, DMF is cooled in an ice bath, and POCl₃ is added dropwise to form the Vilsmeier reagent. A solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine in an appropriate solvent (e.g., DMF or a chlorinated solvent) is then added slowly to the Vilsmeier reagent. The reaction mixture is stirred, potentially with gentle heating, until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched by pouring it into ice-cold water or a basic solution, followed by extraction of the product with an organic solvent. The crude product would then be purified by column chromatography. This procedure is analogous to the well-established formylation of indole.

Potential Impurities to Consider:

  • Unreacted Starting Material: Incomplete formylation can lead to the presence of 6-bromo-1H-pyrrolo[3,2-b]pyridine in the final product.

  • Di-formylated Species: Although less likely due to the deactivating effect of the first aldehyde group, over-reaction could potentially lead to di-formylated byproducts.

  • Regioisomers of Formylation: While the 3-position is electronically favored for electrophilic substitution on the pyrrolo[3,2-b]pyridine core, minor amounts of other formylated isomers could be present.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., DMF, ethyl acetate, hexanes) and residual Vilsmeier-Haack reagents or their decomposition products may be present.

A thorough analytical characterization of the procured material is therefore non-negotiable.

Quality Control and Analytical Protocols: A Self-Validating System

To ensure the integrity of your research, it is imperative to independently verify the identity and purity of any commercially supplied reagent. The following are detailed protocols for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of the molecule.

  • ¹H NMR (Proton NMR):

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expected Chemical Shifts (δ) and Splitting Patterns:

      • An aldehyde proton (CHO) singlet between 9.8 and 10.2 ppm.

      • A singlet or narrow doublet for the proton at the 2-position of the pyrrole ring, typically downfield.

      • Aromatic protons on the pyridine and pyrrole rings, with chemical shifts and coupling constants characteristic of the 6-bromo-pyrrolo[3,2-b]pyridine scaffold.

      • A broad singlet for the N-H proton of the pyrrole ring, typically above 11 ppm.

    • Interpretation: The integration of the proton signals should correspond to the number of protons in the molecule (a total of 5 aromatic/aldehyde protons and 1 N-H proton). The splitting patterns will confirm the connectivity of the protons.

  • ¹³C NMR (Carbon NMR):

    • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration may be required for a good signal-to-noise ratio.

    • Expected Chemical Shifts (δ):

      • A carbonyl carbon of the aldehyde group between 180 and 190 ppm.

      • Aromatic carbons in the range of 110-150 ppm. The carbon bearing the bromine atom will be shifted to a higher field compared to its non-brominated counterpart.

    • Interpretation: The number of distinct carbon signals should match the number of unique carbon atoms in the structure (8 unique carbons).

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

HPLC is essential for determining the purity of the compound, while MS confirms its molecular weight.

  • HPLC Method:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 280 nm.

    • Interpretation: A pure sample should exhibit a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

  • Mass Spectrometry:

    • Technique: Electrospray ionization (ESI) in positive mode is generally suitable.

    • Expected m/z: The exact mass of the [M+H]⁺ ion should be within 5 ppm of the calculated value (Calculated for C₈H₆BrN₂O⁺: 224.9662). The characteristic isotopic pattern of bromine (a near 1:1 ratio of the M and M+2 peaks) should be observed.

Application in PROTAC Development: A Step-by-Step Workflow

As previously mentioned, this compound is a valuable building block for PROTAC synthesis. The aldehyde group serves as a convenient point of attachment for the PROTAC linker.

Typical Synthetic Workflow:

  • Reductive Amination: The aldehyde is reacted with an amine-terminated PROTAC linker in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form a stable secondary amine linkage.

  • Cross-Coupling: The bromine atom on the pyrrolopyridine core can then be used in a subsequent step to attach the warhead (the ligand that binds to the target protein) via a Suzuki, Sonogashira, or other suitable cross-coupling reaction.

Below is a Graphviz diagram illustrating the procurement and quality control workflow for this critical reagent.

G cluster_procurement Procurement Phase cluster_qc Quality Control Phase cluster_application Application Phase start Identify Need for This compound supplier_eval Evaluate Suppliers (Purity, Availability, Cost) start->supplier_eval po Place Purchase Order (Verify CAS: 1190312-27-6) supplier_eval->po receive Receive Material po->receive initial_insp Initial Visual Inspection (Color, Form) receive->initial_insp nmr NMR Spectroscopy (¹H and ¹³C) initial_insp->nmr hplc_ms HPLC-MS Analysis initial_insp->hplc_ms decision Accept or Reject Batch nmr->decision hplc_ms->decision pass Material Passes QC protac_synthesis Proceed to PROTAC Synthesis pass->protac_synthesis fail Material Fails QC contact_supplier Contact Supplier/ Return Material fail->contact_supplier decision->pass Accept decision->fail Reject

References

An In-depth Technical Guide to the Safe Handling and Application of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and key applications of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-proven insights to ensure its effective and safe utilization in research and development.

Introduction: A Versatile Scaffold in Drug Discovery

This compound, a member of the azaindole family, has emerged as a significant precursor in the synthesis of complex therapeutic agents.[1] Its unique fused pyrrole and pyridine ring system, functionalized with a reactive aldehyde and a synthetically versatile bromine atom, makes it a valuable starting material for developing targeted therapies, particularly kinase inhibitors for cancer treatment.[2] The pyrrolopyridine core is a recognized pharmacophore present in numerous biologically active compounds, highlighting the importance of understanding its chemical properties and handling requirements.[1]

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is fundamental to its safe handling. While comprehensive toxicological data for this specific molecule is not yet fully available, the existing information from safety data sheets (SDS) and related compounds provides a clear directive for cautious handling.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1190312-27-6[3][4]
Molecular Formula C₈H₅BrN₂O[3][4]
Molecular Weight 225.04 g/mol [3][4]
Appearance Solid (form may vary)
Purity Typically ≥95%[5]
Storage Temperature Room temperature, under inert gas[3][6]

Hazard Identification and GHS Classification:

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary hazards are summarized below.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source:[4]

Prudent Handling and Exposure Control

Given the identified hazards, a stringent set of handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

Ventilation: All manipulations of this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7]

Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following diagram outlines the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Prepares for Handling eye Eye Protection: Chemical safety goggles or face shield start->eye Step 1 hands Hand Protection: Chemical-resistant gloves (e.g., nitrile) eye->hands Step 2 body Body Protection: Laboratory coat hands->body Step 3 respiratory Respiratory Protection: Use in fume hood. Consider N95 respirator for weighing solids. body->respiratory Step 4 end Safe to Proceed respiratory->end Final Check

Caption: Essential PPE for handling this compound.

Hygiene Practices
  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

Emergency Procedures

Prompt and correct response to an exposure or spill is critical.

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Accidental Release Measures

Small Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined in section 3.2.

  • Carefully sweep up the solid material, avoiding dust generation.[3]

  • Place the spilled material into a sealed, labeled container for hazardous waste disposal.[7]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Large Spills:

  • Evacuate the laboratory and alert others.

  • Prevent entry into the affected area.

  • Contact your institution's environmental health and safety (EHS) department immediately.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[3][7]

  • Container: Keep the container tightly closed.[3]

  • Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent degradation.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

The compound is stable under recommended storage conditions.[7]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is centered around the aldehyde and bromo functionalities, as well as the pyrrole ring.

Synthesis

The synthesis of this compound is not widely detailed in the literature. However, a plausible and common method for the formylation of pyrrole and its derivatives is the Vilsmeier-Haack reaction .[9][10] This reaction typically involves the use of a formylating agent generated from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

The following diagram illustrates a generalized synthetic workflow for the preparation of pyrrole-3-carbaldehydes.

Vilsmeier_Haack cluster_synthesis Generalized Vilsmeier-Haack Formylation start 6-bromo-1H-pyrrolo[3,2-b]pyridine (Precursor) reaction Electrophilic Aromatic Substitution start->reaction reagents DMF, POCl₃ reagents->reaction hydrolysis Aqueous Workup reaction->hydrolysis product This compound hydrolysis->product

Caption: Generalized workflow for the Vilsmeier-Haack formylation.

Key Reactions in Medicinal Chemistry

The aldehyde group can undergo various transformations, including reductive amination, Wittig reactions, and condensation reactions, to introduce diverse functionalities. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, and amino groups.[2]

These reactions are instrumental in the synthesis of kinase inhibitors, where the pyrrolopyridine scaffold often serves as a hinge-binding motif.[2]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused or contaminated solid material in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous waste.[3]

Disposal should always be carried out through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][8] Do not dispose of this chemical down the drain or in the regular trash.[8]

Conclusion

This compound is a valuable building block for the synthesis of novel therapeutics. While its full toxicological profile is yet to be determined, the available data clearly indicate that it must be handled with a high degree of caution.[3] By adhering to the stringent safety protocols outlined in this guide, researchers can safely and effectively utilize this compound to advance their research and development goals. Always consult the most recent Safety Data Sheet and your institution's safety guidelines before use.

References

Foreword: Unveiling the Synthetic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolo[3,2-b]pyridine core, an intriguing fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, represents a "privileged scaffold" in the landscape of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, finding application as potent inhibitors of kinases, as anticancer agents, and as novel therapeutics for a host of diseases.[1][2] This versatility is not accidental; it is a direct consequence of the scaffold's unique electronic architecture, which imparts a distinct and synthetically valuable reactivity profile.

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher, offering a deep dive into the causal relationships between the scaffold's structure and its chemical behavior. We will explore the nuanced landscape of electrophilic and nucleophilic substitutions, the transformative power of transition-metal-catalyzed cross-couplings, and the strategic functionalization of every position on this bicyclic core. By understanding the why behind the reactivity, scientists can more effectively design synthetic routes, predict outcomes, and unlock the full potential of the pyrrolo[3,2-b]pyridine scaffold in the pursuit of novel chemical entities.

The Electronic Landscape: A Tale of Two Rings

The reactivity of pyrrolo[3,2-b]pyridine is fundamentally governed by the diametrically opposed electronic natures of its constituent rings. The pyrrole moiety is a π-excessive system. The nitrogen's lone pair of electrons actively participates in the aromatic sextet, significantly increasing the electron density of the five-membered ring.[3] This makes it highly susceptible to attack by electrophiles.

Conversely, the pyridine ring is π-deficient. The electronegative nitrogen atom withdraws electron density from the ring, making it resistant to electrophilic attack but priming it for reactions with nucleophiles, particularly at the positions ortho and para (C4 and C6) to the ring nitrogen.[4][5] This electronic dichotomy is the key to understanding and predicting the scaffold's regioselective functionalization.

G Resonance Contributors and Electron Distribution cluster_pyrrole Electron-Rich Pyrrole Ring (Favors Electrophilic Attack) cluster_pyridine Electron-Deficient Pyridine Ring (Favors Nucleophilic Attack) Pyrrole Pyrrole Ring (π-excessive) C3 C3 (β-position) High Electron Density Pyrrole->C3 Primary site for E+ C2 C2 (α-position) Moderate Electron Density Pyrrole->C2 Pyridine Pyridine Ring (π-deficient) C4 C4 Electron Deficient Pyridine->C4 Primary sites for Nu- C6 C6 Electron Deficient Pyridine->C6 Primary sites for Nu- Scaffold Pyrrolo[3,2-b]pyridine Scaffold->Pyrrole fused Scaffold->Pyridine fused

Caption: Logical relationship of electron density and reactivity.

Electrophilic Aromatic Substitution: Targeting the Pyrrole Ring

The high electron density of the pyrrole ring makes it the exclusive site of reactivity for electrophiles. Theoretical calculations and experimental evidence consistently show that substitution occurs preferentially at the C3 position (the β-position of the pyrrole ring), a behavior more akin to indole than to pyrrole itself, where α-substitution often dominates.[3] This preference is attributed to the greater stabilization of the cationic intermediate formed upon attack at C3.

Halogenation

The introduction of halogens is a cornerstone of synthetic strategy, providing a handle for subsequent cross-coupling reactions. Direct halogenation of the pyrrole ring is readily achieved under mild conditions.

  • Causality: Reagents like N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are sources of electrophilic bromine (Br+) and iodine (I+), respectively. The electron-rich C3 position of the pyrrole ring acts as the nucleophile, attacking the electrophilic halogen to form a resonance-stabilized cationic intermediate (the sigma complex), which then loses a proton to restore aromaticity.

ReagentPositionTypical ConditionsYieldReference
N-Iodosuccinimide (NIS)C3THF, Room Temperature37%[6]
N-Bromosuccinimide (NBS)C3CH2Cl2, 0°C to RT92%
N-Chlorosuccinimide (NCS)C3CH2Cl2, Room TemperatureLow

Table 1: Representative Halogenation Reactions.

Experimental Protocol: 3-Iodo-1H-pyrrolo[3,2-b]pyridine [6]

  • Setup: To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.1 M) in a flask protected from light, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the title compound.

Nitration

Nitration of the pyridine ring itself requires harsh, forcing conditions.[7] However, the activated pyrrole ring in the fused system can be nitrated under significantly milder protocols.

  • Causality: A mixture of nitric acid and trifluoroacetic anhydride generates a potent electrophile, the trifluoroacetyl nitrate. This reagent is sufficiently reactive to attack the electron-rich C3 position of the pyrrole ring, leading to the formation of the 3-nitro derivative after proton loss.[8]

Experimental Protocol: 3-Nitro-1H-pyrrolo[3,2-b]pyridine [8][9]

  • Setup: In a flask cooled to 0°C, cautiously add fuming nitric acid (1.2 eq) to trifluoroacetic anhydride (3.0 eq).

  • Reaction: To this cooled mixture, add a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent like dichloromethane, dropwise, maintaining the temperature at 0°C. Allow the reaction to stir at 0°C for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash chromatography.

Nucleophilic Aromatic Substitution: Activating the Pyridine Ring

The inherent electron deficiency of the pyridine ring makes it a target for nucleophiles, but only under specific conditions. The reaction is greatly facilitated by the presence of a good leaving group, typically a halogen, at the C4 or C6 positions.[10][11]

  • Causality: A nucleophile attacks the electron-deficient carbon bearing the leaving group. This forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electronegative pyridine nitrogen. The subsequent expulsion of the leaving group restores the aromaticity of the ring.

G Nucleophilic Aromatic Substitution (SNAr) Workflow Start Start: 4-Halo-pyrrolo[3,2-b]pyridine Step1 Step 1: Nucleophilic Attack (e.g., Amine, Alkoxide) Start->Step1 Nu:⁻ Step2 Intermediate: Meisenheimer Complex (Resonance Stabilized) Step1->Step2 Step3 Step 2: Leaving Group Expulsion (Halide ion departs) Step2->Step3 - X⁻ End Product: 4-Substituted-pyrrolo[3,2-b]pyridine Step3->End

Caption: General workflow for SNAr reactions on the scaffold.

Experimental Protocol: Synthesis of a 4-Amino-pyrrolo[3,2-b]pyridine Derivative [12]

  • Setup: In a sealed reaction vessel, combine 4-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired amine (1.5-2.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or n-butanol.

  • Reaction: Heat the mixture to 100-140°C for 12-24 hours. The high temperature is necessary to overcome the activation energy for the addition-elimination sequence.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the 4-amino substituted product.

The Power of Palladium: C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and they are exceptionally well-suited for the functionalization of the pyrrolo[3,2-b]pyridine scaffold.[13][14] These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which is critical for building molecular complexity in drug discovery programs. Halogenated derivatives of the scaffold are the most common starting materials for these transformations.

  • Causality & Expertise: The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical and non-trivial. For instance, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) are often required to promote the difficult oxidative addition of the palladium(0) catalyst to the C-Cl bond of a chloro-substituted scaffold. For Suzuki couplings, a weak base like potassium carbonate is often sufficient, while Buchwald-Hartwig aminations typically require a stronger base like sodium tert-butoxide or cesium carbonate to facilitate the deprotonation of the amine coupling partner.[15]

Key Cross-Coupling Reactions:

Reaction NameBond FormedCoupling PartnersReference
Suzuki-Miyaura C-CAryl/Vinyl Boronic Acids or Esters[15][16]
Heck C-CAlkenes[13]
Sonogashira C-C (sp)Terminal Alkynes[13]
Buchwald-Hartwig C-NPrimary or Secondary Amines[15]
Stille C-COrganostannanes[13]

Table 2: Major Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki_Cycle Simplified Suzuki Cross-Coupling Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (R¹ = Pyrrolopyridine) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate R²-B(OR)₂ Boronic Ester/Acid Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² Coupled Product RedElim->Product RX R¹-X (X = Br, I) RX->OxAdd

Caption: Catalytic cycle for a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling on a 6-Bromo-1H-pyrrolo[3,2-c]pyridine Scaffold [16]

Note: This protocol uses the related [3,2-c] isomer, but the principles are directly transferable to the [3,2-b] scaffold.

  • Setup: To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq).

  • Solvent & Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Seal the vial and degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 125°C for 30 minutes.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the coupled product.

Metalation and N-H Functionalization

Directed Deprotonation-Metalation

While electrophilic substitution is governed by the inherent electronics of the ring, directed metalation offers an alternative strategy to functionalize specific C-H bonds. The N-H proton of the pyrrole ring is acidic and can be readily removed by a strong base. C-H bonds adjacent to the pyridine nitrogen can also be deprotonated using sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[17] The resulting organometallic species can then be trapped with various electrophiles.

N-H Functionalization

The pyrrole nitrogen is a key site for modification. Alkylation, acylation, or installation of a protecting group can be used to modulate the scaffold's solubility, biological activity, and metabolic stability. It can also be used to direct subsequent reactions. For instance, protecting the nitrogen (e.g., with a Boc group) is a common first step before performing metalation at a C-H position.[6]

Summary and Outlook

The pyrrolo[3,2-b]pyridine scaffold possesses a rich and predictable reactivity profile, making it an exceptionally valuable tool for medicinal chemists. Its dualistic electronic nature allows for a range of regioselective transformations, which can be summarized as follows:

  • Pyrrole Ring (C3): The primary site for electrophilic aromatic substitution (halogenation, nitration).

  • Pyridine Ring (C4, C6): The primary site for nucleophilic aromatic substitution , requiring an activating leaving group.

  • Halogenated Positions: Versatile handles for palladium-catalyzed cross-coupling reactions , enabling extensive diversification.

  • Pyrrole Nitrogen (N1): A site for alkylation, acylation, and protection , allowing for fine-tuning of molecular properties.

By leveraging a deep understanding of these reactivity principles, researchers can strategically and efficiently construct libraries of complex molecules built around this potent core. The continued exploration of novel synthetic methodologies will undoubtedly further expand the synthetic utility of the pyrrolo[3,2-b]pyridine scaffold, paving the way for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Biological Activity of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, scaffold represents a privileged structure in medicinal chemistry, primarily due to its structural analogy to purines, which allows it to function as an effective hinge-binding motif in various protein kinases. This guide focuses on derivatives of a key intermediate, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a versatile building block for the synthesis of potent and selective kinase inhibitors. We will explore the synthetic strategies used to generate diverse chemical libraries from this core, delve into the primary biological activity of these derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) for cancer therapy, and discuss their mechanism of action. This document provides detailed experimental protocols for key biological assays, quantitative data on compound activity, and a forward-looking perspective on the therapeutic potential of this promising class of molecules.

The 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Cornerstone for Kinase Inhibition

The Azaindole Core: A Privileged Structure in Drug Discovery

Pyrrolopyridines, also known as azaindoles, are heterocyclic compounds that are isosteric to indole. Their structure, particularly the deazapurine framework, bears a significant resemblance to adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry makes the pyrrolopyridine scaffold an ideal candidate for designing competitive inhibitors that target the ATP-binding pocket of protein kinases.[1][2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer, making them prime targets for therapeutic intervention.[1] The strategic placement of nitrogen atoms within the bicyclic system allows for fine-tuning of electronic properties and hydrogen bonding patterns, enhancing binding affinity and selectivity for specific kinase targets.[2]

Physicochemical Profile: this compound

The subject of this guide, this compound, serves as a foundational starting material.[3][4] Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[5]
Molecular Weight 225.04 g/mol [5][6]
IUPAC Name This compound[5]
CAS Number 1190312-27-6[5][6]
Synonyms 6-Bromo-4-azaindole-3-carboxaldehyde[5]
Rationale for Strategic Functionalization

The utility of this core molecule in medicinal chemistry is derived from its two key functional groups:

  • The C6-Bromine Atom: This position is ripe for modification via modern cross-coupling reactions, such as Suzuki or Heck reactions.[3] This allows for the introduction of a wide variety of aryl or vinyl groups, enabling extensive exploration of the solvent-exposed regions of the kinase binding pocket to enhance potency and selectivity.

  • The C3-Carbaldehyde Group: The aldehyde is a versatile functional group that can be readily transformed into various other moieties. Common derivatizations include reductive amination to introduce substituted amines, Wittig reactions to form alkenes, or oxidation/reduction to yield carboxylic acids or alcohols, respectively. This position is critical for establishing key interactions within the targeted active site.

Synthetic Strategies for Derivatization

The generation of a diverse library of derivatives from the this compound core is essential for structure-activity relationship (SAR) studies. The following workflow illustrates the primary synthetic routes.

G cluster_c6 C6-Position Modification cluster_c3 C3-Position Modification Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Core->Suzuki Site-selective functionalization ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Core->ReductiveAmination C6_Deriv C6-Aryl Derivatives Suzuki->C6_Deriv C6_Deriv->ReductiveAmination Sequential modification Final Diverse Library of Biologically Active Derivatives C6_Deriv->Final C3_Deriv C3-Amine Derivatives ReductiveAmination->C3_Deriv C3_Deriv->Suzuki Alternative sequence C3_Deriv->Final

Caption: Synthetic workflow for derivatizing the core scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling at C6

This protocol describes a general procedure for introducing an aryl group at the C6 position.

Rationale: The palladium-catalyzed Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acid reagents, enabling rapid library generation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq).

  • Solvent and Base: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the C6-arylated derivative.

Primary Biological Activity: FGFR Inhibition and Anticancer Effects

Derivatives of the 6-bromo-1H-pyrrolo[3,2-b]pyridine scaffold have demonstrated significant activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3]

The FGFR Signaling Pathway in Oncology

The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that play a critical role in cell proliferation, differentiation, migration, and angiogenesis.[7] Aberrant activation of the FGFR signaling pathway, through gene amplification, mutations, or translocations, is a key driver in various cancers, including breast, lung, and bladder cancers.[7] Therefore, inhibiting FGFRs is a validated and attractive strategy for cancer therapy.[7]

cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR Inhibition Outcome Cell Proliferation Survival Angiogenesis RAS_MAPK->Outcome PI3K_AKT->Outcome

Caption: Simplified FGFR signaling pathway and point of inhibition.

Mechanism of Kinase Inhibition

These derivatives act as Type I kinase inhibitors, binding to the active conformation of the FGFR kinase domain. The pyrrolopyridine core occupies the adenine-binding region, forming critical hydrogen bonds with the "hinge" region of the enzyme. The substituents introduced at the C3 and C6 positions extend into adjacent hydrophobic pockets, conferring potency and selectivity for FGFRs over other kinases. This binding event blocks the autophosphorylation of the receptor, thereby halting the downstream signaling cascade that promotes tumor growth.[3]

Quantitative Biological Data

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes data for representative compounds from the broader class of pyrrolopyridine derivatives, highlighting their efficacy.

Compound IDTarget Kinase(s)IC₅₀ (nM)Target Cell LineAntiproliferative IC₅₀ (µM)Source
Compound 4h FGFR1, FGFR2, FGFR37, 9, 254T1 (Breast Cancer)Not specified, but inhibits proliferation[7]
Compound 1r FMS Kinase30Ovarian, Prostate, Breast Cancer0.15 - 1.78[8]
Compound 10t Tubulin PolymerizationN/A (Inhibits at 3 µM)HeLa, SGC-7901, MCF-70.12 - 0.21[9]

Note: Compounds 1r and 10t are derivatives of the related pyrrolo[3,2-c]pyridine isomer but illustrate the therapeutic potential of the broader scaffold.

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

Rationale: This assay provides a quantitative measure of a compound's cytostatic or cytotoxic effects on cancer cells, which is a crucial indicator of its potential as an anticancer agent. The MTT assay is a colorimetric method that measures metabolic activity, which correlates with the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., 4T1 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold is a validated and highly promising starting point for the development of targeted cancer therapies. The primary focus has been on the development of potent FGFR inhibitors, with several derivatives showing low nanomolar efficacy.[3][7] The synthetic versatility of this core allows for extensive chemical modification to optimize not only potency but also pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability.

Future research should focus on:

  • Enhancing Selectivity: Fine-tuning substituents to minimize off-target kinase activity and reduce potential side effects.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against known FGFR resistance mutations.

  • Exploring New Targets: While FGFR is a key target, the adaptability of the azaindole scaffold suggests it could be modified to inhibit other clinically relevant kinases.[8]

References

Pyrrolopyridine Compounds: A Technical Guide to Key Therapeutic Targets and Drug Development Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. Its intrinsic ability to mimic the purine ring of adenosine triphosphate (ATP) makes it an ideal framework for the design of potent kinase inhibitors.[1][2] This has led to the development of numerous derivatives targeting a wide array of protein kinases implicated in oncogenesis, inflammatory disorders, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the key therapeutic targets of pyrrolopyridine compounds, focusing on the underlying signaling pathways and the causality behind experimental design. We will explore their significant role in oncology through the inhibition of Janus kinases (JAK), the PI3K/AKT/mTOR pathway, Aurora kinases, and various receptor tyrosine kinases. Furthermore, this guide will delve into their application in treating inflammatory conditions and the future potential for addressing central nervous system (CNS) disorders. Detailed experimental protocols and workflows are provided to equip researchers and drug development professionals with the practical knowledge to validate and advance pyrrolopyridine-based therapeutics.

The Pyrrolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds consisting of a fused pyrrole and pyridine ring.[1] This unique arrangement is structurally analogous to the purine core of ATP, the universal phosphate donor for all kinase-catalyzed reactions. This structural mimicry is the cornerstone of their therapeutic efficacy, allowing them to competitively bind to the ATP-binding pocket of a vast number of protein kinases, thereby inhibiting their function.[1][2]

The strategic placement of substituents on the pyrrolopyridine nucleus allows for the fine-tuning of selectivity and potency. By modifying the scaffold, medicinal chemists can achieve specific interactions with amino acid residues unique to the target kinase's active site, thereby minimizing off-target effects.[1] The clinical success of Vemurafenib, a pyrrolopyridine-based inhibitor of the B-RAF V600E mutant kinase for the treatment of melanoma, stands as a testament to the power of this scaffold in targeted therapy.[1]

Core Therapeutic Area: Oncology

The dysregulation of kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. Pyrrolopyridine compounds have been extensively developed as anticancer agents, targeting several critical oncogenic pathways.[3]

The JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors. Its aberrant activation is a key driver in myeloproliferative neoplasms and various inflammatory diseases. Pyrrolopyridine derivatives have been successfully developed as potent inhibitors of JAK family members.[4][5][6][7] For instance, selective JAK1 inhibitors are sought after for autoimmune diseases to achieve therapeutic efficacy while avoiding the hematological side effects associated with JAK2 inhibition.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor jak jak stat stat inhibitor inhibitor nucleus nucleus gene gene Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT-P (Dimer) STAT_inactive->STAT_active Dimerization Gene_Expression Gene Expression (Proliferation, Survival) STAT_active->Gene_Expression Nuclear Translocation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and point of inhibition.

Table 1: Inhibitory Activity of Representative Pyrrolopyridine-Based JAK Inhibitors

Compound Target(s) IC50 (nM) Indication Reference
Tofacitinib Pan-JAK 1-112 Rheumatoid Arthritis [5]
Ruxolitinib JAK1/JAK2 ~3 Myelofibrosis [5]
Baricitinib JAK1/JAK2 ~5 Rheumatoid Arthritis [5]

| Compound 11e | JAK1/JAK2 | >90% inhibition | Preclinical (Inflammation) |[7] |

The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivation is one of the most common events in human cancers. Pyrrolopyridine derivatives have been designed to target key nodes in this pathway, including PI3Kα and as dual inhibitors of the mTORC1 and mTORC2 complexes.[8][9][10] Dual mTORC1/mTORC2 inhibition is considered therapeutically superior to targeting mTORC1 alone, as it also blocks the feedback activation of AKT.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor receptor pi3k pi3k pip pip akt akt mtorc mtorc inhibitor inhibitor downstream downstream RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation PI3K_Inhibitor Pyrrolopyridine PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibition mTOR_Inhibitor Pyrrolopyridine mTOR Inhibitor mTOR_Inhibitor->mTORC1 Inhibition mTOR_Inhibitor->mTORC2 Inhibition Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth

Caption: The PI3K/AKT/mTOR pathway with targeted inhibition points.

Cell Cycle Regulation: Aurora and Cyclin-Dependent Kinases

Faithful execution of the cell cycle is paramount for normal cell division, and its checkpoints are tightly regulated by kinases such as Aurora kinases and Cyclin-Dependent Kinases (CDKs). Aurora A and B are key mitotic regulators, and their overexpression is common in many tumors, making them attractive therapeutic targets.[11] Pyrrolopyridine scaffolds have been successfully utilized to develop potent and selective inhibitors of Aurora A kinase.[11][12] Similarly, other derivatives have shown inhibitory activity against CDK2, another crucial regulator of cell cycle progression.[13]

Receptor Tyrosine Kinases (RTKs) and Angiogenesis

RTKs are cell surface receptors that, upon ligand binding, trigger intracellular signaling cascades controlling cell growth, differentiation, and survival. Many pyrrolopyridine compounds have been developed as multi-kinase inhibitors targeting several RTKs simultaneously.[13] Key targets include:

  • VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[13][14]

  • FGFR: Aberrant signaling is implicated in various tumor types.[15]

  • Met Kinase: Plays a role in tumor invasion and metastasis.[14]

  • EGFR: A well-established target in several cancers, including lung and colon cancer.[13][16]

  • FMS Kinase (CSF-1R): Overexpressed in various cancers and also involved in inflammatory disorders.[17][18]

Emerging Therapeutic Area: Inflammatory and Autoimmune Diseases

The role of kinases is not limited to oncology. The JAK/STAT pathway, for instance, is central to the inflammatory response. Consequently, pyrrolopyridine-based JAK inhibitors are approved for treating autoimmune conditions like rheumatoid arthritis.[4][5] Beyond JAKs, certain pyrrolopyridine and related fused-pyrrole compounds have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[19][20][21] Some novel derivatives have even been designed as dual COX-2/ACE2 inhibitors, presenting a potential therapeutic strategy for controlling inflammation in various contexts.[22]

cluster_in_vitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Validation start start process process assay assay decision decision output output Compound_Library Pyrrolopyridine Compound Library COX_Assay COX-1/COX-2 Enzymatic Assay Compound_Library->COX_Assay Selectivity_Check Selective for COX-2? COX_Assay->Selectivity_Check Cell_Culture RAW 264.7 Macrophages + LPS Stimulation Selectivity_Check->Cell_Culture Yes Cytokine_Assay Measure NO, IL-1β, TNF-α Production Activity_Check Reduced Inflammatory Mediators? Animal_Model Carrageenan-Induced Paw Edema Model Activity_Check->Animal_Model Yes Efficacy_Check Reduced Edema? Animal_Model->Efficacy_Check Lead_Compound Lead Compound for Anti-inflammatory Drug Efficacy_Check->Lead_Compound Yes

Caption: Screening workflow for anti-inflammatory pyrrolopyridines.

Future Frontiers: Neurodegenerative Disorders

The mTOR signaling pathway is not only crucial in cancer but is also implicated in aging and a range of CNS disorders, including Parkinson's, Alzheimer's, and Huntington's disease.[23][24] Dysregulation of mTOR can impair autophagy, a critical cellular process for clearing aggregated proteins that are a hallmark of these neurodegenerative conditions. This has spurred interest in developing mTOR inhibitors for neurological applications. A major challenge, however, is the need for compounds to cross the blood-brain barrier (BBB). Recent efforts have focused on designing second-generation pyrrolopyrimidine-based mTOR inhibitors with predicted BBB permeability, opening a new and exciting therapeutic avenue for this versatile scaffold.[23][24][25]

Experimental Workflows and Protocols

Validating the therapeutic potential of novel pyrrolopyridine compounds requires a systematic and rigorous experimental approach. The following protocols are foundational for characterizing kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (IC50) of a compound for a target kinase.

  • Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium-labeled anti-tag antibody-kinase complex results in a high FRET signal. The test compound competes with the tracer, causing a decrease in the FRET signal.

  • Causality: Measuring direct binding is crucial to confirm the compound's mechanism of action as a competitive inhibitor. It is less susceptible to artifacts from substrate competition or assay interference compared to activity-based assays.

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the pyrrolopyridine test compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final assay concentration should typically range from 10 µM to 0.1 nM.

    • Kinase/Antibody Mix: Prepare a 2X solution of the target kinase and the Eu-anti-tag antibody in kinase buffer at concentrations recommended by the manufacturer.

    • Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

    • Assay Plate Setup: In a 384-well plate, add 5 µL of the serially diluted test compound or DMSO vehicle control.

    • Kinase Addition: Add 5 µL of the 2X kinase/antibody mix to each well.

    • Tracer Addition: Add 5 µL of the 4X tracer solution to each well. The total volume is now 15 µL.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the cytotoxic or cytostatic effect of a compound on cancer cells.

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells. The mono-reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.

  • Causality: It is essential to select a cell line known to be dependent on the kinase being targeted. For example, to test a B-RAF inhibitor, use a melanoma cell line harboring the V600E mutation. This ensures that the observed anti-proliferative effect is likely due to on-target inhibition.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrrolopyridine compound in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Record luminescence using a plate-reading luminometer.

    • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot percent viability versus the logarithm of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot Analysis for Target Engagement

This protocol confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation of a downstream substrate.

  • Principle: Western blotting uses antibodies to detect specific proteins. By using a phospho-specific antibody, one can measure the activity of an upstream kinase.

  • Causality: This is a critical self-validating step. A decrease in the phosphorylation of a known downstream substrate following treatment with the inhibitor provides strong evidence of on-target activity in a cellular context, linking the enzymatic IC50 and cellular GI50 data.

  • Methodology:

    • Cell Treatment: Seed cells in a 6-well plate and grow to ~80% confluency. Treat cells with the pyrrolopyridine inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a specified time (e.g., 2-4 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-STAT3 for a JAK inhibitor) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

    • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) substrate protein and a loading control like β-actin or GAPDH.

cluster_discovery Discovery & Screening cluster_validation Cellular Validation cluster_preclinical Preclinical Development start start process process assay assay decision decision output output Synthesis Compound Synthesis (Pyrrolopyridine Library) Biochem_Screen Biochemical Screen (e.g., Kinase Binding Assay) Synthesis->Biochem_Screen Hit_ID Potent Hit? Biochem_Screen->Hit_ID Cell_Prolif Cellular Proliferation Assay (GI50) Hit_ID->Cell_Prolif Yes Target_Engage Target Engagement (Western Blot) Cell_Prolif->Target_Engage Cell_Active On-Target Activity Confirmed? Target_Engage->Cell_Active ADME ADME/Tox Studies Cell_Active->ADME Yes In_Vivo In Vivo Efficacy (Xenograft Model) ADME->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: General workflow for pyrrolopyridine-based drug discovery.

Conclusion and Future Perspectives

Pyrrolopyridine compounds represent a remarkably successful and versatile scaffold in modern drug discovery. Their inherent ability to function as ATP-competitive kinase inhibitors has positioned them at the forefront of targeted therapy, particularly in oncology and inflammation. The continued exploration of this chemical space is yielding inhibitors with increasing selectivity and novel mechanisms of action. Future research will likely focus on several key areas: developing inhibitors for novel or historically "undruggable" kinase targets, designing multi-target agents for complex diseases like cancer, and optimizing compounds for new therapeutic indications such as neurodegenerative disorders, which will require a concerted effort to improve properties like blood-brain barrier penetration. The foundational workflows and deep understanding of target biology outlined in this guide will be instrumental in translating the potential of the pyrrolopyridine scaffold into the next generation of precision medicines.

References

A-Z Guide to Pyrrolo[3,2-b]pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-b]pyridine core, a key structural isomer of the azaindole family, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique bicyclic structure, which combines the features of both pyrrole and pyridine rings, offers a rigid framework with versatile sites for chemical modification and specific hydrogen bonding interactions. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of pyrrolo[3,2-b]pyridine derivatives. We will explore their significant roles as potent inhibitors of various protein kinases implicated in oncology, their emerging potential in treating neurodegenerative disorders such as Alzheimer's disease, and their utility as novel anti-infective agents. Detailed synthetic protocols, mechanistic insights into their biological targets, and a future outlook on the therapeutic potential of this remarkable heterocyclic system are presented for researchers, scientists, and drug development professionals.

The Pyrrolo[3,2-b]pyridine Core: A Scaffold of Opportunity

The pyrrolo[3,2-b]pyridine system, also known as 1,6-diazaindole or 6-azaindole, is a bicyclic heteroaromatic compound that has garnered significant attention in drug discovery. Its structure is analogous to the endogenous purine base adenine, making it an excellent starting point for designing molecules that interact with ATP-binding sites in enzymes, particularly protein kinases. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group can serve as a hydrogen bond donor, providing crucial anchor points for high-affinity binding to biological targets. This combination of a rigid framework and specific electronic properties makes the pyrrolo[3,2-b]pyridine scaffold a cornerstone for the development of targeted therapeutics.

Synthetic Strategies for the Pyrrolo[3,2-b]pyridine Nucleus

The construction of the pyrrolo[3,2-b]pyridine core can be achieved through various synthetic routes, often involving the formation of the pyrrole ring onto a pre-functionalized pyridine precursor. Common strategies include transition metal-catalyzed cross-coupling reactions, cyclization of substituted aminopyridines, and ring transformation reactions.

A representative synthetic workflow often begins with a substituted 2-aminopyridine, which undergoes a series of reactions to build the fused pyrrole ring. This multi-step process allows for the introduction of diverse substituents at various positions, enabling extensive exploration of the chemical space for SAR studies.

G cluster_synthesis General Synthetic Pathway A 2-Amino-3-nitropyridine B Enamine Intermediate A->B DMF-DMA C 2-Nitro-3-vinylpyridine B->C Reduction (e.g., Fe/AcOH) D Pyrrolo[3,2-b]pyridine Core C->D Cyclization

Caption: A generalized synthetic workflow for the pyrrolo[3,2-b]pyridine core.

Experimental Protocol: General Synthesis of a Pyrrolo[3,2-b]pyridine Derivative

This protocol is adapted from established methodologies for the synthesis of substituted pyrrolopyridines.[1]

  • Step 1: N-Oxide Formation: To a solution of a substituted 2-bromopyridine (1.0 eq) in dichloromethane (DCM), add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyridine-1-oxide.

  • Step 2: Nitration: Add the pyridine-1-oxide from Step 1 slowly to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir the reaction at 60-70 °C for 4-6 hours. Carefully pour the mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the nitrated product. Filter and dry the solid.

  • Step 3: Vinylation and Cyclization: React the 4-nitro-pyridine-1-oxide derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 90 °C.[2] This forms a key enamine intermediate. Subsequent reduction of the nitro group, typically using iron powder in acetic acid, initiates an intramolecular cyclization to form the 1H-pyrrolo[3,2-b]pyridine core.[1]

  • Step 4: Functionalization (e.g., Suzuki Coupling): The halogenated pyrrolo[3,2-b]pyridine core can be further functionalized. To a mixture of the bromo-pyrrolo[3,2-b]pyridine (1.0 eq), an appropriate arylboronic acid (1.5 eq), and a base such as potassium carbonate (3.0 eq) in a 1,4-dioxane/water mixture, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Degas the mixture and heat under microwave irradiation at 125 °C for 30 minutes.[1] After cooling, extract the product with an organic solvent, dry, and purify by column chromatography.

Medicinal Chemistry Applications

The versatility of the pyrrolo[3,2-b]pyridine scaffold has led to its application in multiple therapeutic areas, with oncology and neurodegenerative diseases being the most prominent.

3.1 Anticancer Activity: A Hub for Kinase Inhibition

The structural similarity of the pyrrolopyridine core to ATP has made it a highly successful template for designing potent and selective kinase inhibitors.

FMS Kinase (CSF-1R) Inhibition: FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is linked to various cancers, including ovarian, prostate, and breast cancer.[3] A series of diarylamides and diarylureas built on a pyrrolo[3,2-c]pyridine scaffold (an isomer of the [3,2-b] system but with relevant SAR insights) were evaluated for FMS kinase inhibition.

  • Structure-Activity Relationship (SAR): Studies revealed that specific substitutions are critical for potency. Compound 1r emerged as a highly potent inhibitor with an IC₅₀ of 30 nM against FMS kinase, over three times more potent than the lead compound.[3] This compound demonstrated excellent selectivity for FMS over a panel of 40 other kinases and showed strong antiproliferative activity against multiple cancer cell lines with IC₅₀ values in the sub-micromolar range.[3] The selectivity index towards cancer cells over normal fibroblasts ranged from 3.21 to 38.13, highlighting its therapeutic potential.[3]

CompoundTarget KinaseIC₅₀ (nM)Cancer Cell Line (Example)IC₅₀ (µM)Reference
KIST101029 FMS96OVCAR-3 (Ovarian)0.21[3]
1e FMS60OVCAR-3 (Ovarian)0.45[3]
1r FMS30OVCAR-3 (Ovarian)0.15[3]
Sorafenib (Multi-kinase)-A375 (Melanoma)~2.5[4]
Compound It (Not specified)-A375 (Melanoma)Potent[4]

BRAF and CDK Inhibition: Beyond FMS, pyrrolopyridine derivatives have been developed as inhibitors for other key oncogenic kinases.

  • BRAF Inhibitors: Based on the structure of FDA-approved V600E B-RAF inhibitors, novel series of pyrrolo[2,3-b]pyridine derivatives were designed and synthesized, leading to compounds with IC₅₀ values as low as 80 nM.[5]

  • CDK8 Inhibitors: Cyclin-dependent kinase 8 (CDK8) is a key oncogene in colorectal cancer. A pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor (IC₅₀ = 48.6 nM) that functions by downregulating the WNT/β-catenin signaling pathway, leading to cell cycle arrest and tumor growth inhibition in vivo.[5]

G cluster_off WNT OFF State cluster_on WNT ON State WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled DVL DVL Frizzled->DVL DestructionComplex Destruction Complex DVL->DestructionComplex Inhibits GSK3B GSK-3β CK1 CK1 APC APC Axin Axin BetaCatenin β-catenin Ub Ubiquitination & Degradation BetaCatenin->Ub DestructionComplex->BetaCatenin Phosphorylates TCF TCF/LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF->TargetGenes CDK8 CDK8 Inhibitor (Pyrrolo[3,2-b]pyridine) BetaCatenin_acc β-catenin (Accumulates) CDK8->BetaCatenin_acc Indirectly Inhibits BetaCatenin_acc->TCF Translocates to Nucleus

Caption: Role of CDK8 in the WNT/β-catenin signaling pathway.

3.2 Neurodegenerative Diseases: Targeting Alzheimer's

The multifactorial nature of Alzheimer's disease (AD) presents significant drug discovery challenges. One promising target is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in both the hyperphosphorylation of tau protein (leading to neurofibrillary tangles) and the production of β-amyloid plaques.[6]

  • Potent GSK-3β Inhibition: Through rational design, a novel pyrrolo[2,3-b]pyridine-based compound, S01 , was identified as a remarkably potent GSK-3β inhibitor with a sub-nanomolar IC₅₀ of 0.35 nM.[6][7] Molecular docking studies revealed that the pyrrolo[2,3-b]pyridine core fits perfectly into the ATP-binding pocket of GSK-3β, forming critical hydrogen bonds with key residues like ASP-133 and VAL-135.[6][7]

  • Cellular and In Vivo Efficacy: In cellular assays, S01 effectively decreased the phosphorylation of tau protein and upregulated neurogenesis biomarkers.[8][9] Crucially, in a zebrafish model of AD, S01 significantly ameliorated dyskinesia at a concentration of 0.12 µM and demonstrated a good safety profile in acute toxicity studies.[6][9] These findings position S01 as a promising lead candidate for the development of a novel AD therapeutic.[6][8]

G GSK3B GSK-3β (Active) Tau Tau Protein GSK3B->Tau Phosphorylates S01 S01 Inhibitor (Pyrrolo[2,3-b]pyridine) S01->GSK3B Inhibits Microtubule Microtubule Tau->Microtubule Stabilizes pTau Hyperphosphorylated Tau pTau->Microtubule Destabilizes NFT Neurofibrillary Tangles (NFTs) pTau->NFT Neuron Neuronal Dysfunction & Degeneration Microtubule->Neuron Axonal Transport NFT->Neuron

Caption: Mechanism of GSK-3β inhibition by pyrrolo[2,3-b]pyridine derivative S01 in AD.

3.3 Anti-Infective Properties

Pyrrolopyridine derivatives have also shown promise as novel antibacterial and antiviral agents.

  • Antibacterial Activity: A high-throughput screening program identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a new class of potent antibacterial agents. The most active compound demonstrated a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL against E. coli.[10] Mechanistic studies suggest a potential blockage of bacterial translation without inducing an SOS response, indicating a favorable mode of action.[10]

  • Antiviral Activity: Novel pyrrole and pyrrolopyrimidine derivatives have been synthesized and tested for their activity against common gastroenteric viruses. Several compounds exhibited significant antiviral activity against Rotavirus and Coxsackievirus B4, suggesting their potential as broad-spectrum antiviral candidates.[11]

Conclusion and Future Outlook

The pyrrolo[3,2-b]pyridine scaffold has unequivocally established itself as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated exceptional potency and selectivity against a range of high-value therapeutic targets, from oncogenic kinases to key enzymes in neurodegeneration. The successful development of sub-nanomolar GSK-3β inhibitors like S01 for Alzheimer's disease and potent FMS and CDK8 kinase inhibitors for various cancers underscores the immense potential of this heterocyclic core.

Future research will likely focus on several key areas:

  • Lead Optimization: Further optimization of current lead compounds to enhance their pharmacokinetic properties (e.g., brain penetration for CNS targets, metabolic stability) and reduce off-target effects.

  • Expansion of Targets: Exploring the utility of the pyrrolo[3,2-b]pyridine scaffold against other target classes, including other kinases, GPCRs, and ion channels.

  • Novel Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access novel, highly-functionalized derivatives.

  • Clinical Translation: Advancing the most promising candidates, such as the potent GSK-3β and kinase inhibitors, through preclinical and clinical development pipelines.

The continued exploration of the rich chemical space surrounding the pyrrolo[3,2-b]pyridine nucleus holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, neurodegeneration, and infectious diseases.

References

Methodological & Application

Application Note & Protocol: Regioselective Formylation of 6-bromo-1H-pyrrolo[3,2-b]pyridine to Synthesize 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical document provides a comprehensive guide for the synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a key building block in medicinal chemistry and drug discovery, from its precursor 6-bromo-1H-pyrrolo[3,2-b]pyridine. We present a detailed protocol for the Vilsmeier-Haack formylation, a reliable and efficient method for introducing a formyl group onto electron-rich heterocyclic systems. This guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and outlines methods for product purification and characterization to ensure a high degree of scientific integrity.

Introduction: The Significance of this compound

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to participate in a wide array of biological interactions. The introduction of a formyl group at the C3 position of the pyrrole ring in 6-bromo-1H-pyrrolo[3,2-b]pyridine yields a versatile intermediate, this compound. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse molecular libraries for drug discovery programs. The bromo-substituent on the pyridine ring also offers a site for further functionalization, such as through palladium-catalyzed cross-coupling reactions.

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[3][4]

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction can be broken down into two key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][5] This species is the active formylating agent in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 6-bromo-1H-pyrrolo[3,2-b]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a proton to restore aromaticity and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the desired aldehyde.[1][2]

The regioselectivity of the formylation at the C3 position of the pyrrolopyridine core is dictated by the higher electron density of the pyrrole ring compared to the pyridine ring, and the inherent nucleophilicity of the C3 position in the 1H-pyrrolo[3,2-b]pyridine system.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
6-bromo-1H-pyrrolo[3,2-b]pyridine≥97%Sigma-Aldrich944937-53-5[6]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich10025-87-3
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Saturated Sodium Bicarbonate SolutionFisher Scientific75420
Anhydrous Sodium SulfateGranular, ≥99%Fisher Scientific7757-82-6
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3

Reaction Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve Starting Material in Anhydrous DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Inert Atmosphere (N₂/Ar) Add_POCl3 Add POCl₃ Dropwise Cool->Add_POCl3 Maintain 0 °C Stir_RT Stir at Room Temperature Add_POCl3->Stir_RT Allow to warm Monitor Monitor by TLC/LC-MS Stir_RT->Monitor Quench Quench with Ice-cold NaHCO₃ Solution Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Caption: Workflow for the Vilsmeier-Haack formylation of 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Step-by-Step Procedure
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 g, 5.08 mmol).

  • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (10 mL). Stir the mixture until the starting material is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (0.56 mL, 6.09 mmol, 1.2 equiv) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (disappearance of the starting material), carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (50 mL). Caution: The quenching process is exothermic and may cause vigorous gas evolution.

  • Stir the resulting mixture for 30 minutes, during which a precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-50% ethyl acetate) to afford this compound as a solid.

Trustworthiness: Ensuring the Integrity of the Synthesis

To ensure the reliability and reproducibility of this protocol, it is crucial to incorporate in-process controls and thorough characterization of the final product.

Reaction Monitoring
  • TLC Analysis: Monitor the reaction using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The product should have a lower Rf value than the starting material. Visualize the spots under UV light (254 nm).

  • LC-MS Analysis: For more precise monitoring, LC-MS can be used to track the disappearance of the starting material (m/z for C₇H₅BrN₂: [M+H]⁺ ≈ 197.97) and the appearance of the product (m/z for C₈H₅BrN₂O: [M+H]⁺ ≈ 224.96).

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the newly introduced aldehyde proton (typically δ 9.5-10.5 ppm).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon of the aldehyde group (typically δ 180-190 ppm).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (typically around 1670-1700 cm⁻¹).

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is a highly effective method, other formylation techniques exist.

  • Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[7][8] This method is typically employed for the formylation of highly activated aromatic compounds like phenols and is generally less efficient for less activated substrates.[7]

  • Reimer-Tiemann Reaction: This reaction involves the use of chloroform in a basic solution and is primarily used for the ortho-formylation of phenols. Its applicability to pyrrolopyridines is limited.

For the synthesis of this compound, the Vilsmeier-Haack reaction remains the most direct and high-yielding approach.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound. By understanding the underlying mechanism of the Vilsmeier-Haack reaction and adhering to the outlined experimental and analytical procedures, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and development.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of the 7-Azaindole Core

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug development. Its structure is found in a multitude of biologically active molecules, including inhibitors of kinases, phosphodiesterases, and other key cellular targets. The strategic derivatization of this core is paramount for modulating pharmacological properties such as potency, selectivity, and ADME profiles.

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a particularly valuable building block. The bromine atom at the C6 position serves as a versatile handle for carbon-carbon bond formation, while the carbaldehyde group at C3 offers a reactive site for further elaboration into a wide array of functional groups. The Suzuki-Miyaura cross-coupling reaction is a premier tool for functionalizing the C6 position, enabling the introduction of diverse aryl and heteroaryl substituents with exceptional functional group tolerance and reliability.[1]

This guide provides an in-depth analysis of the mechanistic principles, practical considerations, and a field-proven protocol for the successful Suzuki-Miyaura coupling of this substrate. It is designed for researchers in organic synthesis and drug discovery, offering insights to streamline optimization and troubleshoot common challenges.

Mechanistic Principles and Key Experimental Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide.[1] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding these steps is critical for rational selection of reaction components and conditions.

The Catalytic Cycle

The efficiency of the entire cycle is dictated by the careful selection of the palladium source, ligand, base, and solvent, especially when dealing with challenging heteroaromatic substrates.

Suzuki_Catalytic_Cycle cluster_labels pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (R¹-Pd(II)L₂-X) pd0->oa_complex + R¹-X (Aryl Halide) tm_complex Transmetalation Complex (R¹-Pd(II)L₂-R²) oa_complex->tm_complex + R²-B(OR)₂ (Boronic Acid/Ester) + Base tm_complex->pd0 product R¹-R² (Coupled Product) tm_complex->product reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition transmetalation_label Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 7-azaindole substrate.[2][3] This is often the rate-determining step. Electron-rich, bulky phosphine ligands are crucial here as they stabilize the monoligated Pd(0) species, which is often the most reactive for oxidative addition, and increase electron density on the palladium, facilitating its insertion into the C-Br bond.[4][5]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron reagent by a base.[6][7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center.[10][2] This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle. Bulky ligands also promote this step by creating steric strain that is relieved upon elimination of the product.[10][4]

Substrate-Specific Considerations for this compound
  • The N-H Moiety: The acidic proton of the pyrrole ring can lead to catalyst inhibition. The nitrogen atom can coordinate to the palladium center, leading to inactive catalyst species.[11][12] The use of a strong inorganic base like potassium phosphate (K₃PO₄) is often effective as it can deprotonate the N-H group, but the resulting salt is often less inhibitory than the neutral heterocycle.

  • Heteroaromatic System: Nitrogen-containing heterocycles can be challenging substrates due to the coordination of the ring nitrogen to the palladium catalyst.[13][14] This necessitates the use of highly active catalyst systems, typically employing bulky, electron-donating dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) that can outcompete the substrate for coordination and accelerate the catalytic cycle.[5]

  • Aldehyde Functionality: The aldehyde group is generally well-tolerated under standard Suzuki conditions. However, it is prudent to avoid overly harsh conditions (e.g., very high temperatures for extended periods) or strongly nucleophilic bases that could potentially lead to side reactions.

  • Protodeboronation: A common side reaction is the cleavage of the carbon-boron bond of the coupling partner by a proton source, which is particularly problematic for electron-deficient or heteroaromatic boronic acids.[12][15] To mitigate this, one can use boronic esters (e.g., pinacol esters), which are more stable, or carefully control the amount of water in the reaction.[15]

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials & Reagents
ReagentM.W.EquivalentsPurpose
This compound225.041.0Substrate
Arylboronic AcidVariable1.2 - 1.5Coupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.02 (2 mol% Pd)Palladium(0) Precatalyst
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.045 (4.5 mol%)Ligand
Potassium Phosphate, tribasic (K₃PO₄)212.273.0Base
1,4-Dioxane, anhydrous--Solvent
Water, degassed--Co-solvent

Experimental Workflow Diagram

Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Add solids to flask) start->setup inert 3. Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert solvents 4. Add Solvents (Anhydrous Dioxane + Degassed H₂O) inert->solvents reaction 5. Heating & Stirring (e.g., 90-100 °C) solvents->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Workup (Dilute, extract with EtOAc) monitor->workup Complete purify 8. Purification (Silica Gel Chromatography) workup->purify end 9. Characterization (NMR, HRMS) purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.045 equiv).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water, with a final substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis until the starting bromide is consumed (typically 2-16 hours).

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

Optimization and Troubleshooting

If the standard protocol yields suboptimal results, systematic variation of the reaction parameters is necessary. The following table provides guidance for troubleshooting common issues.

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxygen contamination). 2. Catalyst poisoning by substrate. 3. Insufficient temperature or reaction time. 4. Poor solubility of reagents.1. Ensure thorough degassing of solvents and proper inert atmosphere technique.[16] 2. Screen alternative ligands (e.g., SPhos, RuPhos).[4][5] Consider using a well-defined Pd(II) precatalyst which can be more robust. 3. Increase temperature incrementally (e.g., to 110 °C). 4. Try a different solvent system (e.g., Toluene/H₂O, DMF).[17]
Protodeboronation of Boronic Acid 1. Boronic acid is unstable under reaction conditions. 2. Excess water or prolonged reaction time at high temperature.1. Switch to the corresponding pinacol boronate ester (Bpin), which is more stable.[15] 2. Use a weaker base (e.g., K₂CO₃) or a non-aqueous base like CsF.[15] 3. Minimize water content or run under anhydrous conditions. 4. Use a more active catalyst to accelerate the desired coupling, outcompeting the decomposition pathway.[15]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Improve degassing procedures.[3][16] 2. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for monodentate ligands) to promote the formation of the active catalyst. Use a Pd(0) source like Pd₂(dba)₃ directly.
Decomposition of Substrate 1. Reaction temperature is too high. 2. Base is too strong or nucleophilic, reacting with the aldehyde.1. Lower the reaction temperature and increase reaction time or catalyst loading. 2. Screen milder bases such as Na₂CO₃ or Cs₂CO₃.[8]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and drug development due to its role as an indole isostere and its unique hydrogen bonding capabilities.[1][2][3] The synthesis and functionalization of this core structure are of paramount importance. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, classical methods.[4][5] This guide provides an in-depth analysis and detailed protocols for the successful application of the Buchwald-Hartwig amination to 6-bromo-1H-pyrrolo[3,2-b]pyridine derivatives. We will explore the mechanistic underpinnings, delve into the critical parameters influencing reaction success—including catalyst, ligand, base, and solvent selection—and offer a robust, field-proven experimental protocol and troubleshooting guide for researchers, scientists, and drug development professionals.

Scientific Foundation: Mechanism and Rationale

The Buchwald-Hartwig amination is a redox-catalytic cycle involving palladium.[6] Understanding this mechanism is fundamental to rational troubleshooting and optimization. The generally accepted cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine or N-heterocyclic carbene (NHC) ligands, undergoes oxidative addition into the carbon-bromine bond of the 6-bromo-1H-pyrrolo[3,2-b]pyridine. This is often the rate-determining step of the cycle.[7][8] The electron-rich nature of the azaindole ring and the potential for N-coordination to the palladium center make this step particularly sensitive to the choice of ligand.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice of base is critical to ensure efficient deprotonation without promoting undesired side reactions.

  • Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the desired 6-amino-1H-pyrrolo[3,2-b]pyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][9]

The presence of the unprotected N-H on the pyrrole moiety of the 7-azaindole scaffold presents a key challenge, as it can potentially coordinate to the palladium center or react with the base.[1][10] Therefore, catalyst systems must be carefully selected to favor C-Br activation over N-H functionalization.

Buchwald-Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 L-Pd(0) Active Catalyst pdiibr L-Pd(II)(Ar)(Br) pd0->pdiibr Oxidative Addition pdiiamine [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ pdiibr->pdiiamine Amine Coordination pdiiamido L-Pd(II)(Ar)(NR¹R²) pdiiamine->pdiiamido Deprotonation (-HBr) h_base [H-Base]⁺Br⁻ pdiiamido->pd0 Reductive Elimination arbr Ar-Br (6-Bromo-azaindole) amine HNR¹R² (Amine) base Base product Ar-NR¹R² (Product) pdiamido pdiamido

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the amination of 6-bromo-1H-pyrrolo[3,2-b]pyridine hinges on the judicious selection of four key components. The interplay between these factors dictates reaction efficiency, yield, and purity.

Palladium Source: Pre-catalysts for Reliability

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to catalyst decomposition.[11] For challenging substrates like N-heterocycles, palladium pre-catalysts are highly recommended.[1][12] These are air-stable Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) catalyst upon activation with a base.[11] This ensures a consistent concentration of the active catalyst, leading to more reproducible results.

  • Recommendation: Use a G3 or G4 palladacycle pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3). These pre-catalysts offer high stability and activity, often requiring lower catalyst loadings.[11]

Ligand Selection: The Key to Success

The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For electron-rich, potentially coordinating heterocycles like 7-azaindole, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[4][13]

  • Why Bulky Ligands? Steric hindrance around the palladium center promotes the formation of a monoligated L-Pd(0) species, which is highly reactive towards oxidative addition.[4] The bulk also accelerates the final reductive elimination step.

  • Why Electron-Rich Ligands? The high electron density on the phosphine ligand facilitates the oxidative addition of the aryl bromide to the Pd(0) center.

Recommended Ligands for Screening:

LigandStructure TypeKey Advantages for Azaindoles
XPhos Biaryl PhosphineExcellent general ligand for a wide range of amines and aryl halides.[13]
RuPhos Biaryl PhosphineParticularly effective for coupling secondary amines and sterically hindered substrates.[13]
BrettPhos Biaryl PhosphinePromotes monoarylation of primary amines and is effective for coupling amides.[13][14]
Josiphos Ferrocenyl PhosphineA robust alternative class of ligands that has shown success with heteroaryl chlorides and bromides.[4]
Base Selection: Balancing Reactivity and Selectivity

The base serves to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination.[15] The choice of base can dramatically affect the reaction rate and substrate compatibility.

  • Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is a common and highly effective base that often leads to fast reaction rates. However, its high basicity can be incompatible with sensitive functional groups on the substrate or amine.

  • Weaker Bases (Carbonates/Phosphates): Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are milder alternatives.[11] They are often preferred when dealing with base-sensitive substrates. While reactions may require higher temperatures or longer times, they often result in cleaner reaction profiles with fewer side products. The unprotected N-H of the azaindole may be better tolerated with these milder bases.

Solvent Choice: Ensuring Solubility and Thermal Stability

The solvent must be aprotic and capable of dissolving all reaction components at the required temperature. It should also be stable under the reaction conditions.

  • Toluene & Dioxane: These are the most common solvents for Buchwald-Hartwig aminations. They have high boiling points, allowing for a wide range of reaction temperatures, and are generally good at dissolving the organometallic intermediates.[14][16]

  • tert-Butanol (t-BuOH): Can be used, sometimes in combination with other solvents. It can participate in the catalytic cycle and is often used with phosphate bases.[9]

Detailed Experimental Protocol

This protocol provides a generalized, robust starting point for the amination of a 6-bromo-1H-pyrrolo[3,2-b]pyridine derivative with a primary or secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Pre-catalyst, Ligand, and Base to Schlenk Tube setup->reagents substrates Add 6-Bromo-azaindole and Amine reagents->substrates solvent Add Anhydrous Solvent via Syringe substrates->solvent react Heat and Stir (e.g., 100 °C, 12-24h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Reaction Workup (Cool, Dilute, Filter) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Analysis & Characterization (NMR, MS) purify->analyze end End analyze->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials

  • 6-bromo-1H-pyrrolo[3,2-b]pyridine derivative (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol% - Note: additional ligand may not be needed if using a pre-catalyst, but can sometimes be beneficial)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a 0.1 M solution)

Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 0.02 equiv), any additional ligand (e.g., 0.04 equiv), and the base (e.g., 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the 6-bromo-1H-pyrrolo[3,2-b]pyridine derivative (1.0 equiv) and the amine coupling partner (1.2 equiv) as solids. If the amine is a liquid, it can be added via syringe.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath or heating block (e.g., at 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (under inert atmosphere), diluting it with a suitable solvent (e.g., ethyl acetate), filtering through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

  • Workup: Once the reaction is complete (as judged by the consumption of the starting material), remove the tube from the heat and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure 6-amino-1H-pyrrolo[3,2-b]pyridine product.[17]

Data Presentation: Representative Reaction Conditions

The following table outlines typical starting conditions for the amination of 6-bromo-1H-pyrrolo[3,2-b]pyridine with various amine classes. Optimization may be required for specific substrates.

Amine TypeExample AmineRecommended Catalyst SystemBaseSolventTemp (°C)Typical Time (h)
Primary AliphaticCyclohexylamineRuPhos Pd G3 (2 mol%)NaOtBuToluene10012-18
Secondary AliphaticMorpholineRuPhos Pd G3 (2 mol%)NaOtBuToluene10012-18
Primary AromaticAnilineXPhos Pd G3 (2 mol%)K₃PO₄Dioxane11016-24
Secondary AromaticN-MethylanilineXPhos Pd G3 (2 mol%)K₃PO₄Dioxane11016-24
Primary Heteroaryl3-AminopyridineBrettPhos Pd G3 (3 mol%)Cs₂CO₃t-BuOH10024

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents/solvent.4. Unsuitable ligand/base combination.1. Ensure a strictly inert atmosphere; use a pre-catalyst for reliability.[18]2. Increase reaction temperature in 10 °C increments.3. Use freshly dried/distilled solvents and pure reagents.4. Screen alternative ligands (e.g., switch from XPhos to RuPhos) or a stronger base (e.g., K₃PO₄ to NaOtBu).
Hydrodehalogenation 1. Base is too strong or reactive.2. Presence of water.3. Ligand promotes β-hydride elimination.1. Switch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).[18]2. Ensure all reagents and solvents are rigorously anhydrous.3. Try a different class of ligand.
N-Arylation of Pyrrole 1. Highly reactive catalyst system.2. Unprotected N-H is competitive.1. This is less common but possible. Consider protecting the pyrrole nitrogen (e.g., with a SEM or BOC group) prior to coupling, although this adds steps. The use of palladium pre-catalysts for halo-7-azaindoles has been shown to provide high selectivity for the halide position over the unprotected N-H.[1]
Difficult Purification 1. Incomplete reaction.2. Formation of closely-eluting byproducts.1. Drive the reaction to full conversion.2. Optimize the reaction conditions for cleanliness. Adjust the eluent system for column chromatography, perhaps using a gradient elution.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 6-amino-1H-pyrrolo[3,2-b]pyridine derivatives. Success with this challenging substrate class is not fortuitous; it is achieved through a rational understanding of the catalytic cycle and a deliberate selection of the catalyst system. The use of modern, air-stable palladium pre-catalysts in conjunction with bulky, electron-rich biaryl phosphine ligands provides a reliable and high-yielding entry point. By carefully considering the interplay between the catalyst, ligand, base, and solvent, researchers can efficiently access a diverse array of functionalized 7-azaindole scaffolds, accelerating progress in drug discovery and materials science.

References

The Strategic Utility of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a major class of drug targets. The pyrrolopyridine scaffold, a bioisostere of the purine ring of ATP, has emerged as a "privileged scaffold" for the design of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an ideal starting point for inhibitor design. Specifically, the 6-azaindole (1H-pyrrolo[3,2-b]pyridine) core offers a versatile template for chemical elaboration to achieve desired potency and selectivity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a key intermediate, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde , in the synthesis of cutting-edge kinase inhibitors. We will delve into the strategic importance of its functional groups, provide detailed, field-proven protocols for its elaboration, and present data on the biological activity of the resulting compounds.

Core Concepts: The Chemical Versatility of this compound

The synthetic utility of this compound lies in its distinct functional handles, which allow for sequential and regioselective modifications.

  • The Aldehyde Group (C3-position): This electrophilic center is primed for transformations such as reductive amination, Wittig reactions, and condensations. This allows for the introduction of diverse side chains that can interact with the solvent-exposed region of the kinase active site, often contributing to selectivity and improved physicochemical properties.

  • The Bromine Atom (C6-position): This functionality is a key anchor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile introduction of a wide array of aryl and heteroaryl moieties, which can be tailored to occupy the hydrophobic regions of the ATP-binding pocket and establish crucial interactions for potent inhibition.

  • The Pyrrole NH Group: This site can be alkylated or left unsubstituted to act as a hydrogen bond donor, further fine-tuning the inhibitor's binding affinity and pharmacokinetic profile.

The strategic combination of these reactive sites allows for the construction of complex and highly functionalized kinase inhibitors from a single, versatile starting material.

Application in Kinase Inhibitor Synthesis: A Case Study in CDK Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of potent CDK inhibitors.[2]

The following sections detail a representative synthetic workflow for the preparation of a potent CDK inhibitor, starting from this compound. This multi-step synthesis showcases the key transformations that leverage the unique reactivity of this starting material.

Diagram: Synthetic Workflow for a Pyrrolo[3,2-b]pyridine-based Kinase Inhibitor

G A This compound B Intermediate 1: 6-(Aryl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde A->B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) C Intermediate 2: N-((6-(Aryl)-1H-pyrrolo[3,2-b]pyridin-3-yl)methyl)amine B->C Reductive Amination (Amine, Reducing Agent) D Final Kinase Inhibitor C->D Further Functionalization (e.g., Acylation)

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and explanations for the rationale behind the chosen conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the introduction of an aryl group at the C6-position, a critical step in building the core structure of many kinase inhibitors.

Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[3] For nitrogen-containing heterocycles, the choice of ligand and base is crucial to prevent catalyst inhibition and promote efficient coupling.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq.) to the flask.

  • Solvent Addition: Add a degassed mixture of DME and water (typically a 4:1 to 5:1 ratio). The reaction concentration is typically 0.1 M with respect to the starting bromide.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

Causality Behind Choices:

  • Pd(dppf)Cl₂: This catalyst is often effective for Suzuki couplings with heteroaryl halides due to its stability and ability to promote the catalytic cycle.

  • K₂CO₃: A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.

  • DME/Water: A common solvent system for Suzuki reactions, where water is necessary to dissolve the base and facilitate the catalytic cycle.

Protocol 2: Reductive Amination of the C3-Aldehyde

This protocol details the formation of an amine from the aldehyde, introducing a key side chain for interaction with the target kinase.

Reaction Principle: Reductive amination is a two-step, one-pot process involving the formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.

Materials:

  • 6-Aryl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (from Protocol 1)

  • Primary or secondary amine (e.g., ammonia, methylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Standard reaction glassware

Procedure:

  • Reaction Setup: Dissolve the 6-aryl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq.) and the amine (1.1-1.5 eq.) in DCE or THF.

  • Acid Catalyst: Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting amine can be purified by column chromatography if necessary.

Causality Behind Choices:

  • NaBH(OAc)₃: Its mild nature and selectivity for imines over aldehydes make it a superior choice for one-pot reductive aminations, minimizing side products.

  • Acetic Acid: Catalyzes the formation of the iminium ion, which is the species that is reduced.

Data Presentation: Biological Activity of Synthesized Kinase Inhibitors

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized from pyrrolopyridine scaffolds. This data highlights the potency that can be achieved through the strategic elaboration of the this compound core.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
FN-1501 FLT3, CDK2, CDK4, CDK68 (for MV4-11 cells)[5]
Compound 4h FGFR1, FGFR2, FGFR37, 9, 25[6]
GSK2795039 NOX2Potent Inhibitor[7]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a generic CDK-regulated cell cycle pathway, a common target for inhibitors derived from the pyrrolopyridine scaffold.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S CDK4/6-Cyclin D CDK2-Cyclin E G2 G2 Phase S->G2 CDK2-Cyclin A M M Phase (Mitosis) G2->M CDK1-Cyclin B Inhibitor Pyrrolopyridine-based CDK Inhibitor Inhibitor->G1 Inhibits CDK4/6 & CDK2

Caption: Simplified CDK-regulated cell cycle pathway.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategically positioned functional groups allow for a modular and efficient approach to constructing complex molecular architectures with potent and selective biological activity. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material, paving the way for the discovery of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

Scale-Up Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic core, comprised of fused pyrrole and pyridine rings, and the presence of a reactive aldehyde group make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. The bromine substituent offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This application note provides a comprehensive guide to the scale-up synthesis of this important intermediate via the Vilsmeier-Haack reaction, addressing critical aspects of process optimization, safety, and product characterization.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the formylation of the electron-rich pyrrole ring of 6-bromo-1H-pyrrolo[3,2-b]pyridine. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering mild conditions and good regioselectivity for the formylation at the C3 position of the pyrrolo[3,2-b]pyridine core.

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the starting material then attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate subsequently eliminates a chloride ion to form a new iminium salt. This iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[1]

Vilsmeier_Haack_Mechanism

Materials and Equipment

Reagents Grade Supplier
6-bromo-1H-pyrrolo[3,2-b]pyridine≥97%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Phosphorus oxychloride (POCl₃)≥99%Commercially available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
Sodium bicarbonate (NaHCO₃)Reagent gradeCommercially available
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Equipment
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
Addition funnel
Inert gas (Nitrogen or Argon) supply
Temperature-controlled circulator (for heating and cooling)
Rotary evaporator
Buchner funnel and filter flask
Standard laboratory glassware
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Scale-Up Synthesis Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of this compound. Caution: The Vilsmeier-Haack reaction can be exothermic, and careful temperature control is essential, especially on a larger scale.

Step 1: Vilsmeier Reagent Formation
  • Set up a dry, inerted (Nitrogen or Argon) jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and an addition funnel.

  • Charge the reactor with anhydrous N,N-dimethylformamide (DMF) (200 mL).

  • Cool the DMF to 0-5 °C using a temperature-controlled circulator.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents, ~75 mL) dropwise via the addition funnel to the cooled DMF over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of the Vilsmeier reagent is typically observed as a pale-yellow to white slurry.

Step 2: Formylation Reaction
  • In a separate flask, dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine (100 g, 1.0 equivalent) in anhydrous dichloromethane (DCM) (500 mL).

  • Slowly add the solution of the starting material to the pre-formed Vilsmeier reagent in the reactor over 60-90 minutes, maintaining the internal temperature between 0-10 °C.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-45 °C.

  • Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

Step 3: Work-up and Isolation
  • Cool the reaction mixture to 0-5 °C.

  • In a separate, appropriately sized vessel, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approximately 2 L).

  • CAUTION: This step is exothermic and will release CO₂ gas. Ensure adequate ventilation and perform the addition slowly. Carefully and slowly quench the reaction mixture by adding it to the stirred, cooled sodium bicarbonate solution. Maintain the temperature of the quench mixture below 20 °C.

  • After the quench is complete, continue stirring the biphasic mixture for 30-60 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Combine all organic layers and wash with water (500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification
  • The crude product can be purified by recrystallization or slurry in a suitable solvent system such as ethyl acetate/hexanes.

  • Triturate the crude solid with a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v).

  • Filter the solid, wash with cold hexanes, and dry under vacuum to afford this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis Expected Results
Appearance Off-white to yellow solid
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol [2]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.5 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.5 (s, 1H, Ar-H), 8.3 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~185.0, 148.0, 145.0, 135.0, 130.0, 125.0, 120.0, 118.0, 115.0
Mass Spectrometry (ESI+) m/z: 224.9, 226.9 [M+H]⁺ (isotopic pattern for Br)
Infrared (IR) (KBr, cm⁻¹) ~3100 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1600, 1450 (aromatic C=C stretch)

Safety and Scale-Up Considerations

Scaling up chemical reactions requires careful consideration of potential hazards.

  • Thermal Hazards: The formation of the Vilsmeier reagent is exothermic. Slow, controlled addition of POCl₃ to DMF at low temperatures is crucial to prevent a runaway reaction.

  • Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Quenching: The quenching of the reaction mixture with a basic aqueous solution is highly exothermic and releases gas. This step must be performed slowly and with efficient cooling and stirring to control the temperature and pressure.

  • Process Safety: For larger scale synthesis (kilogram scale and beyond), a thorough process safety review, including calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) and a Hazard and Operability (HAZOP) study, is highly recommended to fully understand and mitigate the risks.

Troubleshooting

Problem Possible Cause Solution
Incomplete reaction Insufficient Vilsmeier reagent, low reaction temperature, or short reaction time.Increase the equivalents of Vilsmeier reagent, increase the reaction temperature, or prolong the reaction time.
Low yield Inefficient quenching or extraction, or product decomposition.Ensure the pH of the aqueous layer is basic after quenching. Perform multiple extractions. Avoid excessive heat during work-up.
Impure product Incomplete reaction or side reactions.Optimize the purification method, such as trying different recrystallization solvents or performing column chromatography.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and scalable method for the synthesis of this compound. Careful control of reaction parameters, particularly temperature, is paramount for a safe and successful scale-up. The detailed protocol and considerations provided in this application note serve as a valuable resource for researchers and chemists in the pharmaceutical and chemical industries, enabling the reliable production of this important synthetic intermediate.

References

Application of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (fragments) that, despite their typically weak binding affinity, can form high-quality interactions with a biological target.[3][4] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[5]

This guide focuses on the application of a specific, high-value fragment: This compound . The unique structural and chemical attributes of this compound make it an exemplary tool for FBDD campaigns, particularly those targeting ATP-binding sites in protein kinases. The pyrrolopyridine scaffold is a known bioisostere of purines, the core of ATP, making it an ideal starting point for kinase inhibitor discovery.[1][2][3]

Physicochemical Properties and Fragment Qualification

This compound aligns well with the "Rule of Three," a widely accepted guideline for fragment design. Its properties, summarized in the table below, underscore its suitability as a starting point for an FBDD campaign.

PropertyValueSourceSignificance in FBDD
Molecular Weight225.04 g/mol --INVALID-LINK--[6]Adheres to the '< 300 Da' guideline, ensuring it can explore chemical space efficiently.
XLogP31.2--INVALID-LINK--[6]Indicates good solubility and potential for favorable ADME properties.
Hydrogen Bond Donors1--INVALID-LINK--[6]Provides a key interaction point with the target protein.
Hydrogen Bond Acceptors2--INVALID-LINK--[6]Offers additional opportunities for directed binding.
Rotatable Bonds1--INVALID-LINK--[6]Low conformational flexibility increases the likelihood of a productive binding mode.

The presence of a bromine atom and an aldehyde group provides two distinct and orthogonal vectors for synthetic elaboration, a critical feature for the hit-to-lead optimization phase. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the exploration of diverse chemical space.[7] The aldehyde functionality is a versatile handle for forming imines, undergoing reductive amination, or participating in other condensation reactions to grow the fragment. It can also be used to form reversible covalent bonds with nucleophilic residues like lysine in the target's binding site.[8]

Hypothetical FBDD Campaign: Targeting "Kinase X"

To illustrate the practical application of this compound, we will outline a hypothetical FBDD campaign against a novel protein kinase, "Kinase X."

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Fragment Library Screening (SPR & STD-NMR) Hit_Validation Hit Validation (Orthogonal Assays) Screening->Hit_Validation Primary Hits Crystallography X-ray Crystallography Hit_Validation->Crystallography Binding_Mode Binding Mode Analysis Crystallography->Binding_Mode SBDD Structure-Based Drug Design Binding_Mode->SBDD Synthesis Chemical Synthesis (Growth Vectors) SBDD->Synthesis SAR SAR by NMR/SPR Synthesis->SAR SAR->SBDD Lead_Compound Lead Compound (Improved Potency & Properties) SAR->Lead_Compound

FBDD Workflow for Kinase X

Phase 1: Hit Identification and Validation

The initial phase involves screening a diverse fragment library, including this compound, against Kinase X to identify binding events. Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required.[9]

SPR is a label-free technique that measures changes in the refractive index at a sensor surface to detect molecular interactions in real-time.[10][11]

  • Immobilization of Kinase X:

    • Covalently immobilize Kinase X onto a CM5 sensor chip via amine coupling.

    • Use a reference flow cell with a mock immobilization to subtract non-specific binding signals.

  • Fragment Screening:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO.

    • Dilute the fragments into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a maximum of 2% DMSO.

    • Inject the fragment solutions over the Kinase X and reference surfaces.

    • A positive binding event is recorded as an increase in response units (RU) on the Kinase X surface relative to the reference surface.

  • Data Analysis:

    • Fragments showing a response significantly above the background are considered primary hits.

    • Perform a dose-response analysis for the primary hits to confirm binding and estimate the dissociation constant (KD).

STD-NMR is a powerful ligand-observed NMR technique for detecting transient binding of small molecules to large proteins.[9][12][13]

  • Sample Preparation:

    • Prepare a solution of Kinase X (10-50 µM) in a deuterated buffer.

    • Prepare a stock solution of this compound (10-20 mM) in the same deuterated buffer.

    • Create the final NMR sample with a ligand-to-protein ratio of approximately 100:1.

  • NMR Experiment:

    • Acquire a standard 1D proton NMR spectrum of the mixture.

    • Set up the STD experiment with on-resonance irradiation at a frequency where only protein signals resonate (e.g., -1.0 ppm) and off-resonance irradiation where no protein or ligand signals are present (e.g., 30 ppm).

    • The difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the binding fragment.

  • Data Analysis:

    • The presence of signals in the STD spectrum confirms that this compound binds to Kinase X.

    • The relative intensities of the STD signals can provide information about which parts of the fragment are in closest proximity to the protein surface (epitope mapping).

Phase 2: Structural Characterization

Once this compound is confirmed as a binder, determining its precise binding mode is crucial for rational drug design.[14]

  • Crystal Preparation:

    • Crystallize apo-Kinase X using vapor diffusion (hanging or sitting drop) methods.

    • Once suitable crystals are obtained, soak them in a solution containing a high concentration (e.g., 1-10 mM) of this compound.

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-Kinase X structure.

    • The resulting electron density map should clearly show the bound fragment, allowing for the modeling of its binding pose.

Phase 3: Hit-to-Lead Optimization

With the crystal structure in hand, the optimization phase can begin. The goal is to "grow" the fragment into a more potent lead compound by adding chemical moieties that make additional favorable interactions with the target.[2]

Hit_to_Lead cluster_0 Fragment Hit cluster_1 Growth Vectors cluster_2 Lead Compound Fragment Vectors 1. Suzuki Coupling at C6-Br (Explores solvent-exposed region) 2. Reductive Amination at C3-CHO (Targets specific sub-pocket) Fragment->Vectors Fragment_Label This compound (Weak Affinity) Lead Optimized Lead Compound (High Affinity & Selectivity) Vectors->Lead

Hit-to-Lead Optimization Strategy

  • Vector 1 (C6-Bromine): The crystal structure reveals that the bromine atom points towards a solvent-exposed region. This is an ideal vector for adding larger, polar groups to improve solubility and potentially pick up additional interactions on the protein surface. A Suzuki or Stille coupling reaction can be employed to introduce a variety of aryl or heteroaryl groups.

  • Vector 2 (C3-Aldehyde): The aldehyde is positioned in a small hydrophobic pocket adjacent to a lysine residue. Reductive amination with a small primary amine can introduce a substituent that fills this pocket, while the newly formed secondary amine can form a hydrogen bond with a nearby backbone carbonyl.

By systematically exploring chemical modifications at these two positions and evaluating the resulting compounds using the SPR and STD-NMR assays previously described, a structure-activity relationship (SAR) can be established. This iterative process of design, synthesis, and testing will guide the evolution of the initial low-affinity fragment into a high-potency, selective lead compound.

Conclusion

This compound represents a highly valuable starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its favorable physicochemical properties, combined with the presence of two chemically tractable growth vectors, provide a robust platform for structure-guided lead optimization. The protocols outlined in this guide provide a comprehensive framework for identifying, validating, and optimizing hits derived from this versatile fragment.

References

Synthesis of Fluorescent Probes Using 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrrolo[3,2-b]pyridine Scaffold - A Privileged Core for Fluorescent Probe Design

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science. Its structure, which is a bioisostere of indole, is found in numerous biologically active compounds.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring gives rise to unique electronic and photophysical properties, making it an excellent core for the development of fluorescent probes.[2] Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of biological processes in real-time.[3][4]

This guide focuses on the synthetic utility of a particularly versatile building block: 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde . This molecule offers two distinct and orthogonal reaction sites for functionalization: the aldehyde group at the C3-position and the bromo group at the C6-position. This dual reactivity allows for a modular and strategic approach to the synthesis of a diverse library of fluorescent probes with tunable properties.

The aldehyde group is a prime target for extending the π-conjugated system through reactions like the Knoevenagel condensation, which can significantly alter the photophysical properties of the molecule.[1] Concurrently, the bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties to further modulate the probe's electronic characteristics and biological targeting capabilities.[5]

This document provides a detailed overview of the core synthetic strategies, step-by-step experimental protocols, and the underlying scientific rationale for the synthesis of novel fluorescent probes from this powerful starting material.

Core Synthetic Strategies: A Two-Pronged Approach

The synthetic versatility of this compound allows for a divergent approach to probe synthesis, targeting either the aldehyde or the bromide for initial modification.

G cluster_0 Knoevenagel Condensation cluster_1 Suzuki-Miyaura Coupling start This compound knoevenagel Reaction with Active Methylene Compounds start->knoevenagel suzuki Reaction with Arylboronic Acids start->suzuki probe1 Probe Type 1: Extended π-System at C3 knoevenagel->probe1 probe2 Probe Type 2: Functionalization at C6 suzuki->probe2

Figure 1: Divergent synthetic pathways from the starting material.

Part 1: Knoevenagel Condensation at the C3-Position

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound.[6] This reaction is particularly useful in the synthesis of fluorescent probes as it extends the π-conjugation of the core scaffold, often leading to a red-shift in the absorption and emission spectra.

Mechanistic Rationale & Experimental Causality

The reaction proceeds via a nucleophilic addition of the carbanion, generated from the active methylene compound, to the aldehyde, followed by dehydration. The choice of catalyst is critical. While strong bases can be used, milder bases like piperidine or even catalyst-free conditions in polar solvents are often preferred for heterocyclic aldehydes to avoid side reactions. The pyridine nitrogen in the 7-azaindole scaffold can itself act as a base, influencing the reaction rate.

Detailed Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (15 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol).

    • Expert Insight: Piperidine acts as a mild base to deprotonate the malononitrile, generating the nucleophilic carbanion. A catalytic amount is sufficient to facilitate the reaction without causing significant side product formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

The Suzuki-Miyaura cross-coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8] This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are common structures in fluorescent probes.

Mechanistic Rationale & Experimental Causality

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7] For nitrogen-containing heterocycles like 7-azaindole, the choice of catalyst, ligand, and base is crucial. Nitrogen atoms in the substrate can coordinate to the palladium center and inhibit catalysis.[5] Therefore, bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation. The choice of base is also critical for the transmetalation step.

SuzukiCycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br l1 transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex Ar'-B(OH)₂ (Base) l2 product Ar-Ar' transmetalation_complex->product l3 reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation p1 p2 p3 p4

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the flask.

    • Expert Insight: Pd(dppf)Cl₂ is a robust and efficient catalyst for the coupling of N-heterocyclic halides. The dppf ligand is both electron-rich and has a large bite angle, which facilitates the reductive elimination step.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask. The use of degassed solvents is crucial to prevent the oxidation of the Pd(0) active catalyst.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to afford the desired 6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

Data Presentation: Photophysical Properties of Representative Probes

The photophysical properties of the synthesized probes are highly dependent on the nature of the substituents introduced via the Knoevenagel and Suzuki reactions. The following table presents representative data for 7-azaindole derivatives from the literature to illustrate the expected trends.

Compound Substituents λabs (nm) λem (nm) Quantum Yield (Φ) Reference
1 7-azaindole core279 / 3384130.55[2]
2 7-azaindole with electron-donating group~350~450-[2]
3 7-azaindole with electron-withdrawing group~330~400-[2]

Note: The data presented are for illustrative purposes and are based on derivatives of the core 7-azaindole scaffold. The exact photophysical properties of probes synthesized from this compound will need to be determined experimentally.

Applications in Bioimaging

Fluorescent probes based on the 7-azaindole scaffold have shown great promise in various bioimaging applications.[3] The ability to tune their photophysical properties through chemical synthesis makes them suitable for:

  • Cellular Imaging: The lipophilicity and size of the probes can be modified to target specific organelles within living cells.

  • Sensing of Analytes: The 7-azaindole core can be functionalized with recognition moieties for specific ions, reactive oxygen species, or other biomolecules. Binding of the analyte can trigger a change in the fluorescence properties of the probe (e.g., a "turn-on" or "turn-off" response).

  • Drug Development: As the 7-azaindole scaffold is a common pharmacophore, fluorescently labeled derivatives can be used to study drug-target interactions and cellular uptake.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. The orthogonal reactivity of its aldehyde and bromo groups allows for the systematic and modular construction of a wide range of derivatives through well-established synthetic methodologies like the Knoevenagel condensation and the Suzuki-Miyaura cross-coupling. By rationally designing the substituents at the C3 and C6 positions, researchers can fine-tune the photophysical properties and biological targeting capabilities of these probes, paving the way for new tools to investigate complex biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrrolopyridines (azaindoles). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.

Introduction: The Nuances of Formylating Pyrrolopyridines

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[4][5][6] While effective, the application of this reaction to pyrrolopyridines presents unique challenges due to the electronic properties and potential for multiple reactive sites within the bicyclic system.

This guide will address common issues such as low yield, poor regioselectivity, difficult workups, and the formation of unexpected byproducts. By understanding the underlying mechanistic principles and the impact of various reaction parameters, you can systematically troubleshoot and optimize your Vilsmeier-Haack reactions on this important class of heterocycles.

Troubleshooting Guide: Common Problems and Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Q1: I am observing very low or no conversion of my pyrrolopyridine starting material. What are the likely causes and how can I improve the yield?

A1: Low or no product yield is a frequent challenge and can stem from several factors. Here is a systematic approach to diagnosing and resolving the issue:

  • Reagent Quality is Paramount: The Vilsmeier reagent is sensitive to moisture.[7]

    • Actionable Advice: Always use freshly distilled or anhydrous DMF. Check the quality of your POCl₃; older bottles can absorb moisture and lose activity. A simple "waft test" of the DMF bottle can be indicative; a strong fishy odor suggests decomposition to dimethylamine, which can interfere with the reaction.[8]

  • Insufficient Reaction Temperature: Pyrrolopyridines can be less reactive than simpler pyrroles or indoles.

    • Actionable Advice: While the Vilsmeier reagent is often prepared at 0°C, the subsequent reaction with the pyrrolopyridine may require higher temperatures.[1][7] Gradually increase the reaction temperature from room temperature up to 60-80°C and monitor the progress by TLC or LC-MS.[1] For particularly unreactive substrates, heating for several hours may be necessary.

  • Stoichiometry of the Vilsmeier Reagent: An insufficient amount of the formylating agent will naturally lead to incomplete conversion.

    • Actionable Advice: A common starting point is to use 1.5 to 3 equivalents of both DMF and POCl₃ relative to the pyrrolopyridine substrate.[7][9] If you are still observing significant amounts of starting material, consider increasing the equivalents of the Vilsmeier reagent.

  • Order of Addition: The stability of the Vilsmeier reagent can be a factor.

    • Actionable Advice: It is generally recommended to pre-form the Vilsmeier reagent by adding POCl₃ dropwise to cold DMF, and then adding the pyrrolopyridine substrate (dissolved in a suitable solvent like DMF or a chlorinated solvent) to this pre-formed reagent.[7] This ensures the substrate is exposed to the active formylating species.

Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the formylation?

A2: Regioselectivity in the Vilsmeier-Haack reaction on pyrrolopyridines is influenced by both electronic and steric factors. The position of the nitrogen atom in the pyridine ring significantly directs the outcome.

  • Understanding the Inherent Reactivity: The pyrrole ring is electron-rich and generally undergoes electrophilic substitution at the C3 position, analogous to indole.[10] However, the pyridine nitrogen's position can alter the electron density distribution. For instance, in 7-azaindole (1H-pyrrolo[2,3-b]pyridine), formylation typically occurs at the C3 position.

  • Solvent Effects: The choice of solvent can influence the regioselectivity.

    • Actionable Advice: While DMF is the standard, using a non-polar co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes alter the product distribution.[1][6] Experiment with different solvent systems to find the optimal conditions for your specific substrate.

  • Steric Hindrance: Bulky substituents on the pyrrolopyridine ring can direct the formylation to the less sterically hindered position.[4][6]

    • Actionable Advice: If your substrate has multiple potential formylation sites, consider the steric environment around each. If a desired position is sterically hindered, you may need to explore alternative formylation methods or a different synthetic strategy.

Q3: The workup of my reaction is problematic. I'm getting a dark, tarry mixture that is difficult to purify. What can I do to improve the workup procedure?

A3: A challenging workup is often due to the formation of colored byproducts and the vigorous nature of quenching excess reagents.

  • Controlled Quenching is Crucial: The reaction of excess POCl₃ with water is highly exothermic and can lead to decomposition of the product.[11]

    • Actionable Advice: The safest and most effective method is a "reverse quench." Slowly and carefully add your reaction mixture to a vigorously stirred beaker of crushed ice or an ice-cold aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[4][11] This helps to control the exotherm and neutralize the acidic byproducts.

  • Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[4][5]

    • Actionable Advice: After quenching, ensure the aqueous solution is basic (pH ~8-10) and stir for a sufficient amount of time to allow for complete hydrolysis.[9] Gentle heating of the aqueous mixture can sometimes facilitate this process, but should be done cautiously to avoid product degradation.

  • Dealing with Colored Impurities: The formation of deep green or blue cyanine dyes is a known side reaction.[12]

    • Actionable Advice: These impurities are often highly polar. After extraction of your product into an organic solvent, washing the organic layer with a dilute aqueous acid solution can sometimes help remove these basic dye impurities. Purification by column chromatography is typically necessary.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Vilsmeier-Haack reaction?

A: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks phosphorus oxychloride (POCl₃). A subsequent elimination of a dichlorophosphate species generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5][6]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrolopyridine attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final aldehyde product.[4][5]

Q: Are there alternatives to POCl₃ for generating the Vilsmeier reagent?

A: Yes, other reagents can be used, although POCl₃ is the most common. Thionyl chloride (SOCl₂), oxalyl chloride, and phosgene can also be used to activate DMF.[1][13] More recently, greener methods using reagents like phthaloyl dichloride have been developed to avoid the use of more hazardous chemicals.[13][14]

Q: Can I use other amides besides DMF?

A: Yes, other N,N-disubstituted amides can be used. For example, using N,N-dimethylacetamide (DMA) will result in the introduction of an acetyl group instead of a formyl group.[1][15] However, these reactions can be more prone to self-condensation of the amide.[1]

Q: What is the expected regioselectivity for different pyrrolopyridine isomers?

A: The regioselectivity is highly dependent on the position of the nitrogen in the pyridine ring.

Pyrrolopyridine IsomerCommon NameMajor Formylation PositionNotes
1H-Pyrrolo[2,3-b]pyridine7-AzaindoleC3The most common and well-behaved substrate.
1H-Pyrrolo[3,2-b]pyridine4-AzaindoleC3Formylation generally occurs at the C3 position.
1H-Pyrrolo[2,3-c]pyridine6-AzaindoleC3Formylation at C3 is typical.[9][16]
1H-Pyrrolo[3,2-c]pyridine5-AzaindoleC3The C3 position is the most activated site.

This table provides general guidance. Actual outcomes may vary based on substituents and reaction conditions.

Visualizing the Process

The Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrolopyridine Pyrrolopyridine Vilsmeier_Reagent->Pyrrolopyridine Attack Iminium_Salt Iminium Salt Intermediate Pyrrolopyridine->Iminium_Salt Aldehyde Formyl-Pyrrolopyridine Iminium_Salt->Aldehyde + H₂O H2O H₂O (Workup)

Caption: The Vilsmeier-Haack reaction pathway.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low/No Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Increase_Temp Increase Reaction Temperature (e.g., 60-80°C) Check_Reagents->Increase_Temp Reagents OK Success Improved Yield Check_Reagents->Success Reagents were the issue Increase_Equiv Increase Equivalents of Vilsmeier Reagent Increase_Temp->Increase_Equiv Still low yield Increase_Temp->Success Temperature was the issue Increase_Equiv->Success

Caption: A decision tree for troubleshooting low yield.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of 7-Azaindole

This protocol is a general guideline and may require optimization for your specific substrate and scale.

  • Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.).

    • Cool the flask to 0°C in an ice-water bath.

    • Add phosphorus oxychloride (POCl₃) (3.0 equiv.) dropwise to the stirred DMF solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Substrate:

    • Dissolve 7-azaindole (1.0 equiv.) in a minimal amount of anhydrous DMF.

    • Add the 7-azaindole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60°C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.

    • Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry.

    • Continue stirring for 1-2 hours until the hydrolysis of the iminium salt is complete (monitor by TLC).

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-formyl-7-azaindole.

References

Technical Support Center: Purification of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde using column chromatography. Drawing from established chromatographic principles and extensive experience with polar heterocyclic compounds, this document is structured to anticipate and resolve common challenges encountered during the purification process.

I. Foundational Principles: Understanding the Molecule and Method

This compound is a polar heterocyclic compound, a structural motif frequently found in pharmacologically active agents. Its purification via silica gel column chromatography requires careful consideration of its chemical properties to prevent degradation and ensure high purity. The presence of the pyrrolo[3,2-b]pyridine core, an aldehyde functional group, and a bromine atom all influence its interaction with the stationary phase and solubility in the mobile phase.

The primary challenges in the purification of this and similar compounds often revolve around:

  • High Polarity: Leading to poor mobility on the column.

  • Potential for Degradation: Aldehyde functional groups can be sensitive to the acidic nature of silica gel.

  • Tailing of Peaks: Resulting in poor separation and mixed fractions.

  • Co-elution with Impurities: Especially with byproducts from its synthesis, commonly a Vilsmeier-Haack reaction.

This guide will address these challenges through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.

II. Proactive Purification: Method Development and Optimization

Before attempting a large-scale column purification, it is crucial to develop a robust method using Thin-Layer Chromatography (TLC). This will save time, solvent, and valuable compound.

Detailed Protocol: TLC Method Development
  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Carefully spot the dissolved sample onto a silica gel TLC plate.

  • Solvent System Selection: Develop the TLC plate in a closed chamber with a pre-selected solvent system. A good starting point for polar heterocyclic compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Analysis: Visualize the developed plate under UV light (254 nm).

  • Optimization: Adjust the solvent ratio to achieve an optimal retention factor (Rf) for the desired compound. An ideal Rf value for column chromatography is between 0.2 and 0.4.[1]

    • If the Rf is too high (spot is near the solvent front), decrease the polarity of the eluent (increase the proportion of the non-polar solvent).

    • If the Rf is too low (spot is near the baseline), increase the polarity of the eluent (increase the proportion of the polar solvent).[2]

Solvent System (Hexane:Ethyl Acetate) Expected Rf Trend Rationale
9:1High RfLow polarity, suitable for non-polar impurities.
7:3Medium-High RfIncreased polarity, may start to move the target compound.
1:1Medium RfA good starting point for moderately polar compounds.
3:7Low-Medium RfHigher polarity, likely to give a good Rf for the target compound.
100% Ethyl AcetateLow RfFor highly polar compounds.

This table provides a general guideline. The optimal ratio must be determined experimentally.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A1: This indicates your compound is highly polar and strongly adsorbed to the silica gel.

  • Increase Eluent Polarity: Switch to a more polar solvent system. A common choice for highly polar compounds is a mixture of dichloromethane and methanol. Start with a low percentage of methanol (e.g., 2-5%) and gradually increase it. For particularly stubborn basic compounds, adding a small amount of triethylamine (0.1-1%) or using a pre-prepared solution of 10% ammonia in methanol can help to neutralize the acidic sites on the silica gel and improve elution.[2][3]

  • Alternative Stationary Phase: If increasing the mobile phase polarity is ineffective or leads to other issues, consider using a different stationary phase. Neutral alumina can be a good alternative for compounds that are sensitive to acidic silica.[3] For very polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another excellent option.

Q2: I'm seeing significant tailing of my product spot on the TLC and in my column fractions. How can I resolve this?

A2: Tailing is often caused by the acidic nature of the silica gel interacting with basic functionalities in your heterocyclic compound.

  • Use a Modifier: As mentioned above, adding a small amount of a basic modifier like triethylamine or ammonia to your eluent system can significantly reduce tailing by occupying the acidic sites on the silica.[3]

  • Deactivate the Silica: You can prepare a less acidic stationary phase by deactivating the silica gel. This can be done by pre-treating the silica with a solution of triethylamine in the eluent before packing the column.[2]

Q3: I suspect my compound is decomposing on the column. How can I confirm this and what can I do?

A3: Aldehydes can be susceptible to degradation on acidic silica gel.

  • 2D TLC Stability Test: To check for stability, spot your compound on a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[2]

  • Alternative Purification Methods: If your compound is unstable on silica, consider the following:

    • Neutral Alumina Chromatography: As mentioned, neutral alumina is a less acidic alternative.[3]

    • Florisil Chromatography: Florisil is another alternative adsorbent that is less acidic than silica.[2]

    • Crystallization: If the crude product is of reasonable purity, direct crystallization may be a viable option.

    • Bisulfite Adduct Formation: For aldehydes, forming a water-soluble bisulfite adduct can be a highly specific purification method. The aldehyde can then be regenerated by basification.[4]

Q4: I have poor separation between my product and an impurity. What are my options?

A4: Achieving good separation is key to obtaining a pure product.

  • Optimize the Solvent System: Fine-tune your eluent composition. Sometimes, switching to a different solvent system with similar polarity but different selectivity (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can improve separation.

  • Gradient Elution: If there is a significant difference in polarity between your compound and the impurities, a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your target compound.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.[3]

Q5: My compound is not eluting from the column at all, even after flushing with a very polar solvent.

A5: This is a frustrating situation that can have several causes.

  • Irreversible Adsorption/Decomposition: Your compound may have irreversibly bound to or decomposed on the silica gel. The 2D TLC test mentioned earlier can help diagnose this.[2]

  • Incorrect Solvent System: Double-check that you have prepared your eluent correctly and have not accidentally swapped the polar and non-polar components.[2]

  • Compound Already Eluted: It's possible the compound eluted very quickly in the solvent front. Check the very first fractions collected.[2]

IV. Experimental Workflow and Diagrams

Detailed Protocol: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriate size glass column.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with your starting eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude material). Remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by your TLC analysis.

    • If using a gradient, start with a low polarity and gradually increase it.

  • Fraction Collection:

    • Collect fractions in an array of test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow: Troubleshooting Poor Separation

G start Poor Separation Observed check_rf Is Rf in optimal range (0.2-0.4)? start->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No check_overload Is column overloaded? check_rf->check_overload Yes adjust_solvent->check_rf reduce_load Reduce Sample Load / Use Larger Column check_overload->reduce_load Yes try_gradient Try Gradient Elution check_overload->try_gradient No success Improved Separation reduce_load->success change_solvent Change Solvent System (e.g., DCM/MeOH) try_gradient->change_solvent change_solvent->success

Caption: Troubleshooting flowchart for poor separation.

Visual Workflow: Compound Instability on Silica

G start Suspected Compound Decomposition stability_test Perform 2D TLC Stability Test start->stability_test is_unstable Is compound unstable? stability_test->is_unstable neutral_alumina Use Neutral Alumina is_unstable->neutral_alumina Yes stable Compound is Stable (Re-evaluate other issues) is_unstable->stable No florisil Use Florisil neutral_alumina->florisil crystallize Attempt Crystallization neutral_alumina->crystallize bisulfite Use Bisulfite Adduct Formation neutral_alumina->bisulfite success Successful Purification neutral_alumina->success florisil->success crystallize->success bisulfite->success

Caption: Workflow for addressing compound instability.

V. Concluding Remarks

The successful purification of this compound by column chromatography is readily achievable with careful method development and a systematic approach to troubleshooting. By understanding the interplay between the compound's polarity, the choice of stationary and mobile phases, and potential stability issues, researchers can confidently isolate this valuable building block in high purity. Always prioritize safety by working in a well-ventilated fume hood and wearing appropriate personal protective equipment.

VI. References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from BenchChem Technical Support.

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column?". ResearchGate. Retrieved from --INVALID-LINK--

References

Common side products in the synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals involved in the synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This valuable heterocyclic building block is commonly prepared via electrophilic formylation of the 6-bromo-1H-pyrrolo[3,2-b]pyridine core. The most prevalent method, the Vilsmeier-Haack reaction, while generally effective, is prone to several side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Q1: My reaction has stalled. The TLC plate shows a significant amount of starting material even after prolonged reaction time or heating. What is the likely cause?

A: This issue almost always points to a problem with the Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and a formylating agent, typically N,N-dimethylformamide (DMF).

  • Causality: The Vilsmeier reagent, a chloroiminium salt, is highly electrophilic but also moisture-sensitive.[1] Trace amounts of water in the DMF or on the glassware will rapidly quench the POCl₃ and the subsequently formed reagent, halting the reaction. The 7-azaindole scaffold of the starting material is electron-rich, but the Vilsmeier reagent must be present in sufficient stoichiometric amounts to drive the reaction to completion.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use a freshly opened bottle of POCl₃. Use anhydrous grade DMF, preferably from a sealed bottle. All glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) prior to use.

    • Reagent Stoichiometry: A slight excess of the Vilsmeier reagents (e.g., 1.2-1.5 equivalents of both POCl₃ and DMF relative to the starting material) can help compensate for minor quenching and drive the reaction forward.

    • Order of Addition: The Vilsmeier reagent should be pre-formed before adding the substrate. Add POCl₃ dropwise to ice-cold, anhydrous DMF. A solid may form, which is normal. Allow the reagent to stir for 15-30 minutes at 0 °C before adding a solution of the 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Q2: My crude product shows multiple new spots on the TLC plate. One is significantly less polar than the desired aldehyde. What is this likely side product?

A: The formation of a less polar, UV-active spot often indicates a di-formylation event. While the first formyl group is electron-withdrawing and deactivates the ring, a second formylation can occur under forcing conditions (excess reagent, high temperature).

  • Causality: The pyrrole ring of the azaindole system contains two potentially reactive positions for electrophilic substitution: C3 (most reactive) and C2. After formylation at C3, the C2 position remains the next most activated site. Overly aggressive reaction conditions can overcome the deactivating effect of the C3-aldehyde, leading to the formation of 6-bromo-1H-pyrrolo[3,2-b]pyridine-2,3-dicarbaldehyde .

  • Troubleshooting & Mitigation:

    • Strict Temperature Control: Maintain the reaction temperature at 0-10 °C during the addition and let it warm slowly to room temperature. Avoid external heating unless absolutely necessary and monitored closely.

    • Stoichiometric Control: Avoid using a large excess of the Vilsmeier reagent. Use no more than 1.5 equivalents.

    • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately. Unnecessary extensions of reaction time increase the risk of side product formation.[3]

Q3: The reaction mixture turned into a dark, intractable tar, and I recovered very little product. What caused this polymerization?

A: Pyrroles and other electron-rich heterocycles are notoriously susceptible to polymerization under strongly acidic conditions.[4] This is the most common failure mode for this reaction.

  • Causality: POCl₃ is a strong Lewis acid. In the presence of the Vilsmeier reagent, the reaction medium is highly acidic. The pyrrole ring of the starting material can be protonated, leading to a loss of aromaticity and initiating a cascade of polymerization reactions. This process is highly temperature-dependent.

  • Mitigation Protocol:

    • Low Temperature is Critical: Pre-form the Vilsmeier reagent at 0 °C. Add the substrate, dissolved in a minimal amount of anhydrous DMF or a chlorinated solvent, dropwise to the cold reagent solution, ensuring the internal temperature does not rise above 10 °C.

    • Controlled Workup: The quenching step is equally critical. Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and a base (e.g., saturated sodium bicarbonate solution or aqueous sodium acetate) to neutralize the acid rapidly and hydrolyze the intermediate iminium salt. A rapid temperature increase during quenching can also induce polymerization.

Q4: My proton NMR spectrum of the purified product is clean, but the mass spectrum shows a peak at M+71, corresponding to C₄H₉N. What is this impurity?

A: This is indicative of an incompletely hydrolyzed iminium intermediate, leading to the formation of an enamine side product: (E/Z)-6-bromo-3-(2-(dimethylamino)vinyl)-1H-pyrrolo[3,2-b]pyridine .

  • Causality: The Vilsmeier reaction proceeds through an iminium salt intermediate, which is formed by the attack of the pyrrole on the Vilsmeier reagent. During aqueous workup, this salt is hydrolyzed to the final aldehyde.[1] If the hydrolysis is incomplete (e.g., insufficient time, incorrect pH), the stable enamine can be isolated. This impurity is often difficult to separate from the desired aldehyde due to similar polarities.

  • Troubleshooting & Remediation:

    • Ensure Complete Hydrolysis: During workup, after quenching the reaction with a base, allow the mixture to stir vigorously at room temperature for at least 1-2 hours. Gentle heating (40-50 °C) can sometimes be employed to drive the hydrolysis to completion, but must be done cautiously to avoid degradation.

    • Acidic Wash: If the enamine is isolated, it can often be converted to the aldehyde by re-dissolving the crude material in a solvent like ethyl acetate and washing with dilute acid (e.g., 1M HCl). This protonates the enamine, facilitating its hydrolysis. The product should then be re-extracted after neutralization.

Data Summary: Potential Side Products
Compound NameStructureMolecular Weight ( g/mol )Common Analytical Signature
Unreacted Starting Material 6-bromo-1H-pyrrolo[3,2-b]pyridine197.04Appears as a higher Rf spot on normal phase TLC compared to the product.
Di-formylated Product 6-bromo-1H-pyrrolo[3,2-b]pyridine-2,3-dicarbaldehyde253.04Less polar than the mono-aldehyde. ¹H NMR will show two distinct aldehyde protons (>10 ppm) and loss of one aromatic proton signal from the pyrrole ring.
Enamine Impurity (E/Z)-6-bromo-3-(2-(dimethylamino)vinyl)-1H-pyrrolo[3,2-b]pyridine280.14¹H NMR shows vinylic protons and a characteristic singlet for the N(CH₃)₂ group (~3.0 ppm). Mass spec shows M+ and fragments corresponding to the loss of the dimethylamino group.
Polymeric Material N/A (mixture)High MWAppears as baseline streaking on TLC. Insoluble in common organic solvents. Gives a broad, unresolved ¹H NMR spectrum.
Visualizing the Reaction and Side Pathways

The following diagram illustrates the primary synthetic route to the desired product and the key off-target pathways that lead to common impurities.

Vilsmeier_Side_Products SM 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Starting Material) Intermediate Iminium Salt Intermediate SM->Intermediate C3 Attack (Correct Pathway) Polymer Polymerization (Decomposition) SM->Polymer Excess Acid / Heat VR Vilsmeier Reagent (POCl3 + DMF) Product This compound (Desired Product) Intermediate->Product Aqueous Workup (Hydrolysis) Diformyl 2,3-Dicarbaldehyde (Side Product) Intermediate->Diformyl Excess VR / Heat (C2 Attack) Enamine Enamine Impurity (Side Product) Intermediate->Enamine Incomplete Hydrolysis

Caption: Reaction scheme for the Vilsmeier-Haack formylation and common side pathways.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the side products discussed above.

1. Reagent Preparation (Vilsmeier Reagent Formation)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. The solution may become cloudy or form a white solid.

2. Formylation Reaction

  • Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the cold, stirring Vilsmeier reagent. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

3. Workup and Hydrolysis

  • Prepare a large beaker containing a vigorously stirring mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Slowly and carefully pour the reaction mixture onto the ice/bicarbonate slurry.

  • Rinse the reaction flask with a small amount of water and add it to the beaker.

  • Stir the resulting suspension vigorously at room temperature for at least 2 hours to ensure complete hydrolysis of the iminium intermediate. A precipitate (the product) should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Dry the solid under high vacuum.

4. Purification

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

  • If significant impurities remain, silica gel column chromatography is effective. A gradient elution from 10% to 50% ethyl acetate in hexanes is typically sufficient to separate the product from starting material and di-formylated byproducts.

References

Technical Support Center: Navigating Solubility Challenges with 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique fused heterocyclic structure of this compound, while offering significant potential for creating novel molecular architectures, often presents a considerable challenge in terms of solubility in common reaction media. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these hurdles and ensure the success of your experiments.

Understanding the Challenge: The "Why" Behind Poor Solubility

The poor solubility of this compound can be attributed to its rigid, planar structure and the presence of hydrogen bonding donors (the pyrrole N-H) and acceptors (the pyridine nitrogen and the carbaldehyde oxygen). These features can lead to strong intermolecular interactions in the solid state, resulting in a high lattice energy that is difficult for many solvents to overcome.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound expected to have poor solubility?

Based on its structure and data from structurally similar compounds like 5-bromo-7-azaindole, poor solubility is often observed in nonpolar solvents such as hexanes and toluene. While moderately polar aprotic solvents are generally a good starting point, complete dissolution at desired concentrations can still be challenging. For instance, a related compound, 5-bromo-7-azaindole, shows good solubility in acetone and ethanol but limited solubility in water.[1]

Q2: What is the first step I should take when encountering a solubility issue with this compound?

The initial and most straightforward approach is to screen a range of solvents with varying polarities. A good starting point includes polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as polar protic solvents like ethanol and isopropanol. It is crucial to perform small-scale solubility tests before proceeding with your reaction.

Q3: Can heating the reaction mixture improve solubility?

Yes, in many cases, increasing the temperature will enhance the solubility of the compound. However, it is essential to consider the thermal stability of your reactants and the boiling point of your chosen solvent. A gradual increase in temperature while monitoring for dissolution is recommended. Be aware that the compound may precipitate out of solution upon cooling, which could affect product isolation and purity.

Q4: Are there any alternatives to finding a single "perfect" solvent?

Absolutely. When a single solvent fails to provide adequate solubility, several techniques can be employed, including the use of co-solvent systems, sonication to aid dissolution, and reducing the particle size of the solid. These methods are discussed in detail in the troubleshooting guides below.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific solubility-related problems you may encounter during your experiments.

Issue 1: The compound does not fully dissolve in the chosen reaction solvent.

Causality: The solvent's solvating power is insufficient to overcome the lattice energy of the solid compound at the desired concentration and temperature.

Troubleshooting Workflow:

References

Improving yield and purity of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This valuable heterocyclic building block is often prepared via the Vilsmeier-Haack formylation of its precursor, 6-bromo-1H-pyrrolo[3,2-b]pyridine. While theoretically straightforward, this reaction is frequently plagued by issues related to yield, purity, and reproducibility.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the common challenges encountered during this synthesis. Our goal is to empower you to diagnose problems, optimize your reaction conditions, and achieve consistent, high-quality results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthetic strategy and reaction mechanism.

Q1: What is the most common and effective route for synthesizing this compound?

The most widely employed method is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[3] In this case, the substrate is 6-bromo-1H-pyrrolo[3,2-b]pyridine, and the reaction selectively targets the C3 position of the pyrrole ring.

Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction?

Certainly. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with a halogenating agent like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the substrate attacks the electrophilic carbon of the Vilsmeier reagent. This forms an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.[2]

Below is a diagram illustrating the reaction mechanism.

Vilsmeier_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Substrate 6-bromo-1H-pyrrolo[3,2-b]pyridine Substrate->Iminium_Salt + Vilsmeier Reagent Product 6-bromo-1H-pyrrolo[3,2-b]pyridine- 3-carbaldehyde Iminium_Salt->Product Aqueous Workup (Hydrolysis)

Caption: The Vilsmeier-Haack reaction pathway.

Q3: Why is the formylation selective for the C3 position of the 6-bromo-1H-pyrrolo[3,2-b]pyridine ring system?

The regioselectivity is dictated by the electronic properties of the bicyclic system. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it the preferential site for electrophilic attack.[5] Within the pyrrole ring, the C3 position is generally more reactive towards electrophilic substitution than the C2 position in this fused system, due to stabilization of the cationic intermediate (the sigma complex) formed during the reaction.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific experimental problems.

Problem Area 1: Low or No Yield

Q: My reaction has failed or the yield is consistently below 20%. What are the most likely causes?

This is a common issue that can stem from several factors. Let's break down the possibilities from most to least likely.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF or glassware will consume the POCl₃, preventing the formation of the active electrophile.

    • Recommendation: Always use anhydrous DMF, preferably from a freshly opened bottle or a properly stored sure-seal bottle. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect Reaction Temperature: The formation of the Vilsmeier reagent is exothermic. If the POCl₃ is added too quickly or at too high a temperature, it can lead to degradation of the reagent and substrate. Conversely, the subsequent formylation step often requires heating to proceed at a reasonable rate.[5]

    • Recommendation: Prepare the Vilsmeier reagent at 0 °C by adding POCl₃ dropwise to the DMF. Once the reagent is formed, allow the mixture to warm to room temperature before adding your substrate. After substrate addition, you may need to heat the reaction (e.g., to 60-80 °C) to drive the formylation to completion. Monitor the reaction by TLC to determine the optimal temperature and time.

  • Poor Substrate Solubility: 6-bromo-1H-pyrrolo[3,2-b]pyridine may have limited solubility in DMF at lower temperatures. If the substrate does not fully dissolve, the reaction will be slow and incomplete.

    • Recommendation: Add the substrate portion-wise to the pre-formed Vilsmeier reagent at room temperature. Gentle warming can be used to aid dissolution, but be mindful of the temperature recommendations above.

  • Improper Stoichiometry: Using an insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.

    • Recommendation: A slight excess of the Vilsmeier reagent is often beneficial. A common starting point is 1.5 to 3.0 equivalents of both DMF and POCl₃ relative to the substrate.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Check Reagent Quality & Conditions Start->Check_Reagents Check_Temp Review Temperature Profile Start->Check_Temp Check_Stoich Verify Stoichiometry Start->Check_Stoich Action_Reagents Use Anhydrous DMF. Flame-dry glassware. Run under N₂/Ar. Check_Reagents->Action_Reagents Action_Temp Add POCl₃ at 0 °C. Add substrate at RT. Heat to 60-80 °C for formylation. Check_Temp->Action_Temp Action_Stoich Use 1.5-3.0 eq. of Vilsmeier Reagent. Check_Stoich->Action_Stoich Success Improved Yield Action_Reagents->Success Action_Temp->Success Action_Stoich->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem Area 2: Significant Impurity Formation

Q: My TLC shows multiple spots, and the crude NMR is complex. What are the common side products?

Impurity profiles often point to specific issues with the reaction conditions. Here are common culprits:

  • Unreacted Starting Material: This is the most common "impurity." It indicates an incomplete reaction (see Low Yield section).

  • N-Formylation: The pyrrole nitrogen is nucleophilic and can be formylated.[4] This is often reversible but can be a persistent impurity if the workup is not performed correctly.

  • Chlorination Products: In some Vilsmeier-Haack reactions, particularly with extended heating or a large excess of POCl₃, chlorination of the heterocyclic ring can occur.[4]

  • Polymeric Material: Electron-rich pyrroles can be sensitive to strongly acidic conditions and can polymerize, often resulting in dark, insoluble tars.

Q: How can I minimize the formation of dark, insoluble byproducts?

The formation of tars is typically a sign of substrate or product degradation.

  • Recommendation: Maintain strict temperature control. Add the substrate slowly to the Vilsmeier reagent to avoid localized heating. Ensure a homogenous solution. The use of a solvent like 1,2-dichloroethane (DCE) in addition to DMF can sometimes improve solubility and moderate the reaction.

Problem Area 3: Purification Challenges

Q: The crude product is an oil or a sticky solid that is difficult to purify by column chromatography. What can I do?

Purification can be challenging due to the product's polarity and potential for streaking on silica gel.

  • Optimize Work-up: The work-up is critical for purity. The reaction mixture is typically quenched by pouring it slowly into a vigorously stirred mixture of ice and a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acid and hydrolyze the iminium intermediate. The pH should be carefully adjusted to >8 to ensure the product precipitates or can be fully extracted.

  • Recrystallization: If a solid is obtained, recrystallization is often more effective than chromatography for removing minor impurities. Screen various solvents such as ethyl acetate, ethanol, methanol, or mixtures with hexanes.

  • Chromatography Strategy: If chromatography is necessary, consider deactivating the silica gel with triethylamine (e.g., using a mobile phase containing 0.5-1% Et₃N) to prevent streaking. A gradient elution from ethyl acetate/hexanes is a good starting point.

Problem Potential Cause(s) Recommended Action(s)
Low Yield Moisture contamination; Incorrect temperature; Poor solubilityUse anhydrous reagents/glassware; Add POCl₃ at 0 °C, then heat for reaction; Add substrate portion-wise
Multiple Spots on TLC Incomplete reaction; Side reactions (N-formylation, polymerization)Increase reaction time/temp; Strict temperature control; Slow reagent addition
Purification Difficulty Residual acidic impurities; Product polarityNeutralize work-up carefully to pH >8; Consider recrystallization; Deactivate silica with Et₃N for chromatography

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent batches.

Protocol: Vilsmeier-Haack Formylation of 6-bromo-1H-pyrrolo[3,2-b]pyridine

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (2.0 eq.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should be colorless to pale yellow. This is the pre-formed Vilsmeier reagent.

  • Formylation Reaction:

    • Add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) portion-wise to the Vilsmeier reagent at room temperature.

    • Once the addition is complete, heat the reaction mixture to 70 °C and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes), observing the consumption of the starting material.

  • Work-up and Purification:

    • After the reaction is complete (as judged by TLC), cool the mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred solution of saturated sodium carbonate in ice water.

    • Slowly and carefully pour the reaction mixture into the iced sodium carbonate solution. Caution: This quench is highly exothermic and releases gas.

    • Continue stirring for 1-2 hours as the intermediate hydrolyzes. A precipitate should form.

    • Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

    • Dry the solid under vacuum.

    • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of 20-60% ethyl acetate in hexanes to afford this compound as a solid.

References

Identification of impurities in 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Impurity Identification in 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde by HPLC-MS >

Introduction

Welcome to the technical support center for the analysis of this compound and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this purpose. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like this compound are critical for ensuring drug safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][2][3] This guide will help you navigate the complexities of impurity analysis in compliance with these standards.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter when analyzing this compound?

A1: The impurities in this compound can originate from several sources, including the synthetic route, degradation, and storage.[4] Given that this compound is often synthesized via a Vilsmeier-Haack formylation of 6-bromo-1H-pyrrolo[3,2-b]pyridine, you can anticipate the following types of impurities[5][6]:

  • Starting Material: Unreacted 6-bromo-1H-pyrrolo[3,2-b]pyridine is a common process-related impurity.

  • By-products of the Vilsmeier-Haack Reaction: This reaction can sometimes lead to the formation of regioisomers or products of incomplete reaction. The Vilsmeier reagent itself (formed from POCl₃ and DMF) can also lead to other minor products.[7][8]

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid (6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid). The pyrrolo[3,2-b]pyridine core may also be susceptible to degradation under harsh light or temperature conditions.

  • Residual Solvents: Solvents used in the synthesis and purification steps can be present as residual impurities.[3]

Q2: I am seeing unexpected peaks in my chromatogram. How can I determine if they are actual impurities or artifacts from my HPLC-MS system?

A2: Differentiating between genuine impurities and system artifacts is a common challenge. Here's a systematic approach to troubleshoot this issue:

  • Blank Injection: Inject a blank sample (your mobile phase or sample solvent). Any peaks observed in the blank run are likely system-related (e.g., from the mobile phase, solvent contamination, or carryover from a previous injection).[9]

  • Mobile Phase Contamination: Prepare a fresh batch of mobile phase using high-purity solvents and additives.[10] Poor quality solvents can introduce a host of interfering peaks.

  • Sample Preparation: Ensure your sample solvent is pure and does not react with your analyte. Dissolving the sample in a solvent that is too strong can cause peak distortion.[11]

  • Detector Noise: A noisy baseline can sometimes be mistaken for small impurity peaks. Ensure the detector lamp is in good condition and that the system is properly grounded.[12]

Q3: My peak shapes for the main component and impurities are poor (e.g., tailing, fronting, or splitting). What could be the cause?

A3: Poor peak shape can compromise resolution and quantification. Consider the following potential causes:

  • Column Overload: Injecting too much sample can lead to peak fronting.[10] Try diluting your sample.

  • Column Contamination or Degradation: The column's stationary phase can degrade over time, or strongly retained compounds from previous injections can accumulate at the column head.[10] Consider flushing the column with a strong solvent or replacing it if necessary.

  • Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly impact peak shape. Ensure the pH is at least 2 units away from the pKa of your analytes for good peak symmetry.

  • Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the initial mobile phase in a gradient, it can cause peak distortion.[11] Whenever possible, dissolve your sample in the initial mobile phase.

  • Peak Splitting: This can be caused by a partially blocked frit, a void in the column packing, or co-elution of two closely related compounds.[9]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the HPLC-MS analysis of this compound.

Problem 1: Inconsistent Retention Times
Potential Cause Explanation Troubleshooting Steps
Pump Malfunction Inconsistent mobile phase delivery from the HPLC pump will lead to fluctuating retention times.Check for leaks in the pump seals and connections. Degas the mobile phase thoroughly to prevent air bubbles in the pump head.[12]
Mobile Phase Composition Changes If the mobile phase is prepared by online mixing, ensure the proportioning valves are functioning correctly. For manually prepared mobile phases, ensure accurate measurement and thorough mixing.[11]Prepare a fresh batch of mobile phase. If using an online mixer, try manually preparing the mobile phase to see if the problem resolves.[12]
Column Temperature Fluctuations Changes in column temperature will affect retention times.Use a column oven to maintain a stable temperature.[12]
Column Equilibration Insufficient equilibration time between gradient runs can lead to shifting retention times.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[12]
Problem 2: Low MS Signal Intensity for Impurities
Potential Cause Explanation Troubleshooting Steps
Ion Suppression Co-eluting matrix components can suppress the ionization of your analytes of interest in the MS source.Modify the HPLC gradient to better separate the impurities from the main peak and any matrix components. Adjust the mobile phase pH to alter the elution pattern.[11]
Incorrect MS Parameters The MS parameters (e.g., capillary voltage, gas flow rates, temperature) may not be optimized for the impurities.Optimize MS parameters by infusing a standard of a known impurity if available. If not, perform a general optimization for compounds of similar mass and structure.
Analyte Instability The impurities may be degrading in the MS source.Try using a softer ionization technique if available (e.g., Atmospheric Pressure Chemical Ionization - APCI) or reducing the source temperature.
Problem 3: Difficulty in Structural Elucidation of Unknown Impurities
Potential Cause Explanation Troubleshooting Steps
Insufficient Fragmentation The MS/MS fragmentation may not be providing enough information to propose a structure.Increase the collision energy in your MS/MS experiments. Consider using different fragmentation techniques if your instrument allows (e.g., Higher-energy C-trap Dissociation - HCD).
Isotopic Pattern Ambiguity For bromine-containing compounds, the characteristic M/M+2 isotopic pattern is a key identifier.[13] If this is not clear, it can hinder identification.Ensure your mass spectrometer has sufficient resolution to clearly resolve the isotopic peaks. The presence of a 1:1 ratio for peaks separated by 2 m/z units is a strong indicator of a singly brominated species.[13]
Lack of Reference Standards Without reference standards, definitively identifying impurities is challenging.If possible, synthesize potential impurities based on the synthetic route. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition.

Experimental Protocol: HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC-MS method for the analysis of this compound and its impurities.

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

HPLC Parameters
Parameter Recommended Setting Rationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 column provides good reversed-phase retention for this type of molecule. The smaller particle size offers higher efficiency and better resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that provides protons for positive mode electrospray ionization and helps to control peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and is MS-friendly.
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditionsA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 0.3 mL/minA flow rate suitable for a 2.1 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[12]
Injection Volume 2 µLA small injection volume helps to prevent column overload.
UV Detection Diode Array Detector (DAD) scanning from 200-400 nmDAD allows for the monitoring of multiple wavelengths and can aid in peak purity assessment.[9]
Mass Spectrometry Parameters
Parameter Recommended Setting (Positive ESI) Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the pyrrolopyridine ring are readily protonated, making positive mode ESI suitable.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Source Temperature 120 °CA lower source temperature can help to minimize in-source degradation of thermally labile compounds.
Desolvation Gas Nitrogen, 800 L/hr at 350 °CThese parameters will need to be optimized for your specific instrument to ensure efficient desolvation.
Scan Range m/z 100-500This range should cover the mass of the parent compound and most likely impurities.
MS/MS Fragmentation Collision-Induced Dissociation (CID)CID is a common fragmentation technique that provides valuable structural information.[14]

Visualizing the Workflow

Logical Flow for Impurity Identification

G cluster_0 Sample Analysis cluster_1 Data Processing cluster_2 Impurity Characterization A Prepare and Inject Sample B Acquire HPLC-UV and MS Data A->B C Integrate Chromatogram B->C D Extract Mass Spectra for Each Peak C->D E Determine Accurate Mass (HRMS) D->E F Analyze Isotopic Pattern (Br) E->F G Perform MS/MS Fragmentation E->G H Propose Putative Structure G->H I Confirm with Reference Standard (if available) H->I

Caption: Workflow for HPLC-MS based impurity identification.

Potential Impurity Formation Pathways

G Start 6-bromo-1H-pyrrolo[3,2-b]pyridine Reagent Vilsmeier Reagent (POCl3/DMF) Start->Reagent Vilsmeier-Haack Formylation Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Product This compound (API) Reagent->Product Impurity2 Regioisomeric Aldehyde Reagent->Impurity2 Side Reaction Impurity3 Oxidized Product (Carboxylic Acid) Product->Impurity3 Oxidation

Caption: Potential sources of impurities during synthesis and degradation.

References

Technical Support Center: 1H NMR Analysis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and ¹H NMR analysis of this important heterocyclic scaffold and its intermediates. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you navigate challenges in your research.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis and characterization of this compound, particularly when using methods like the Vilsmeier-Haack formylation of 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Question 1: My ¹H NMR spectrum shows a significant amount of unreacted starting material. What went wrong?

Answer:

This is a common issue indicating an incomplete reaction. The Vilsmeier-Haack reaction, while powerful for formylating electron-rich heterocycles, is sensitive to several parameters.[1]

Probable Causes & Solutions:

  • Insufficient Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) may have been used in insufficient molar excess or may have decomposed due to moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a 1.5 to 3-fold excess of the Vilsmeier reagent. Prepare the reagent in situ at 0°C before adding the substrate.

  • Low Reaction Temperature: The formylation of the pyrrolo[3,2-b]pyridine core requires sufficient thermal energy to proceed to completion.

    • Solution: While the Vilsmeier reagent is prepared at a low temperature, the reaction with the substrate often requires heating. Monitor the reaction by TLC. If you observe a sluggish conversion, consider gradually increasing the temperature to 70-80°C.[2]

  • Short Reaction Time: The reaction may simply not have been allowed to run long enough.

    • Solution: Monitor the reaction progress using TLC or LC-MS. Continue heating until the starting material spot is no longer visible. Reaction times can range from a few hours to overnight.[3]

Workflow for Optimizing the Vilsmeier-Haack Formylation:

Caption: Workflow for troubleshooting an incomplete Vilsmeier-Haack reaction.

Question 2: The aldehyde proton signal (~10 ppm) is very weak or absent in my ¹H NMR, but other aromatic signals seem correct. What happened to my product?

Answer:

The absence of the characteristic aldehyde proton signal (typically δ 9.8-10.2 ppm) is alarming and often points to the degradation of the product.

Probable Causes & Solutions:

  • Oxidation to Carboxylic Acid: Aldehydes, particularly on electron-rich aromatic systems, can be susceptible to oxidation to the corresponding carboxylic acid, especially during aqueous workup or upon exposure to air during storage.

    • Solution: Perform the aqueous workup quickly and, if possible, under an inert atmosphere. Ensure the final product is stored in a cool, dark place under nitrogen or argon. To confirm this hypothesis, check for a new, broad singlet in the downfield region of the ¹H NMR spectrum (often >12 ppm) corresponding to the carboxylic acid proton, and look for the disappearance of the aldehyde carbon (~185-190 ppm) and the appearance of a carboxyl carbon (~160-170 ppm) in the ¹³C NMR spectrum.

  • Formation of an Acetate or Other Adduct: During workup with certain solvents (e.g., ethyl acetate in the presence of a base), side reactions can occur at the aldehyde group.

    • Solution: Use a workup procedure that avoids reactive solvents under basic conditions. A simple quench into ice-water followed by extraction with a less reactive solvent like dichloromethane (DCM) is often preferable.

Question 3: My ¹H NMR spectrum has broad, poorly resolved signals in the aromatic region. How can I get a clean spectrum?

Answer:

Broad signals can be frustrating and may stem from several chemical or physical phenomena.

Probable Causes & Solutions:

  • Paramagnetic Impurities: If your synthesis involved a cross-coupling reaction (e.g., using palladium or copper catalysts) in a previous step to synthesize the starting material, trace amounts of paramagnetic metals can remain.[4][5] These impurities drastically shorten relaxation times, leading to significant line broadening in the NMR spectrum.

    • Solution: Purify the crude product meticulously. Column chromatography on silica gel is standard.[3][4] If metal contamination is suspected, washing the organic solution with aqueous EDTA or a solution of a suitable complexing agent can help sequester and remove residual metal ions.[4]

  • Compound Aggregation: Heterocyclic compounds with polar functional groups and N-H moieties can self-associate through hydrogen bonding, especially at higher concentrations, leading to broader signals.

    • Solution: Try acquiring the spectrum on a more dilute sample. Changing to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can also disrupt aggregation and sharpen signals.

  • Proton Exchange: The pyrrole N-H proton is acidic and can undergo chemical exchange with trace water in the NMR solvent or with other molecules. This exchange can cause its own signal to broaden and can sometimes affect the resolution of adjacent protons.

    • Solution: Use high-purity deuterated solvents. Adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear via exchange, confirming its identity. Running the NMR experiment at a lower temperature can sometimes slow down the exchange rate and result in sharper signals.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for this compound?

Answer:

The chemical shifts can vary slightly depending on the solvent and concentration. However, a representative spectrum in DMSO-d₆ would show the following characteristic signals.

Proton AssignmentChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)Notes
N-H (H1)12.0 - 12.5br s-Broad signal, exchangeable with D₂O. Position is highly solvent-dependent.
CHO (H3a)9.9 - 10.1s-Sharp singlet, characteristic of the aldehyde proton.
H28.3 - 8.5s~1-2 HzMay show small coupling to the N-H proton.
H58.2 - 8.4d~2.0 HzPart of the pyridine ring. Shows meta-coupling.
H77.8 - 8.0d~2.0 HzPart of the pyridine ring. Shows meta-coupling.

Note: These are predicted values based on the analysis of similar pyrrolo[3,2-b]pyridine structures. Precise values should be confirmed with experimental data.[6][7]

Q2: How can I definitively assign the protons of the pyridine ring (H5 and H7)?

Answer:

Distinguishing between H5 and H7 can be challenging due to their similar chemical environments. While both appear as doublets with small meta-coupling, 2D NMR techniques are the most reliable methods for unambiguous assignment.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can reveal through-space correlations. One would expect to see a correlation between the pyrrole H2 proton and the adjacent H7 proton of the pyridine ring.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two or three bonds. The aldehyde proton (H3a) should show a correlation to the carbon at position 3, which in turn can be correlated to H2. H2 will show correlations to carbons in the pyridine ring, helping to piece together the full connectivity.

Q3: What is the expected ¹H NMR spectrum of the starting material, 6-bromo-1H-pyrrolo[3,2-b]pyridine?

Answer:

The spectrum of the starting material is simpler due to the absence of the aldehyde group. The proton at the C3 position will be present, typically appearing as a doublet coupled to the H2 proton.

Typical ¹H NMR Data for 6-bromo-1H-pyrrolo[3,2-b]pyridine (in DMSO-d₆): [7]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~11.8br s-
H5~8.3d~2.0
H7~7.9d~2.0
H2~7.6dd~3.2, 1.8
H3~6.5dd~3.2, 0.8

Comparing this with the product spectrum is the primary method for monitoring reaction progress. The most obvious changes will be the disappearance of the H3 signal and the appearance of the new aldehyde proton (CHO) and the downfield shift of the H2 proton.

Synthetic Pathway and Key NMR Changes:

G SM 6-bromo-1H-pyrrolo[3,2-b]pyridine ¹H NMR signals: H3 at ~6.5 ppm (dd) H2 at ~7.6 ppm (dd) Pdt This compound ¹H NMR signals: CHO at ~10.0 ppm (s) H2 at ~8.4 ppm (s) SM->Pdt  Vilsmeier-Haack Reaction  (POCl₃, DMF)

Caption: Key ¹H NMR spectral changes during the formylation of the pyrrolopyridine core.

References

Technical Support Center: Stabilizing 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde During Synthetic Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This valuable building block is integral to many drug discovery programs, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] However, its fused π-deficient pyridine and π-excessive pyrrole ring system, combined with a reactive aldehyde, presents unique stability challenges.[3] This guide provides field-proven insights and detailed protocols to help you navigate the critical workup stage, ensuring the integrity and yield of your product.

Part 1: Understanding the Core Instability

Q1: Why is this compound so susceptible to decomposition during workup, especially after a Vilsmeier-Haack formylation?

A1: The instability of this molecule arises from a combination of three key factors inherent to its structure, particularly in the context of a Vilsmeier-Haack reaction workup.

  • Hydrolysis of the Iminium Intermediate: The Vilsmeier-Haack reaction does not directly produce the aldehyde. It forms a stable chloroiminium salt intermediate which must be hydrolyzed during the workup to reveal the aldehyde.[4][5] This hydrolysis step is the most critical source of decomposition. It requires the addition of water and careful pH control. If the conditions are too harsh (e.g., high temperature from an uncontrolled quench, or extreme pH), the target molecule can degrade.

  • Electronic Nature and pH Sensitivity: The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is an electron-deficient heterocyclic system due to the influence of the pyridine nitrogen.[3] This makes the molecule sensitive to both strongly acidic and strongly basic conditions, which are often present during workup if not properly controlled.

    • Acidic Conditions (pH < 4): The pyridine nitrogen can be protonated, which can catalyze unwanted side reactions.

    • Strongly Basic Conditions (pH > 10): While a basic environment is needed for the final hydrolysis step, highly alkaline conditions can promote decomposition pathways for sensitive heterocyclic aldehydes.[6]

  • Reactive Aldehyde Functionality: The aldehyde group itself is electrophilic and can participate in undesired condensation or polymerization reactions, especially at elevated temperatures or non-optimal pH levels. Discoloration (e.g., turning dark brown or black) of the product during workup is often a sign of such degradation.[7]

Part 2: Troubleshooting Guide: From Quench to Isolation

This section addresses the most common issues encountered during the workup of this compound.

Q2: My reaction yield is high according to in-process LC-MS, but I lose most of my product after the aqueous workup. What is the primary cause?

A2: This classic scenario almost always points to improper control during the quenching and hydrolysis of the Vilsmeier iminium intermediate. The exothermic nature of neutralizing the reaction mixture (containing POCl₃ and DMF) can cause temperature spikes, while imprecise pH adjustment can expose the product to damaging conditions.

ProblemMost Likely Cause(s)Recommended Solution
Drastic Yield Loss After Quench • Uncontrolled temperature spike during neutralization.• Exposure to extreme pH (too acidic or too basic).• Always pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.• Use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization. Avoid strong bases like NaOH or KOH.[8]
Product Oiling Out / Becomes Tar • Product decomposition due to localized heat or high pH.• Insufficient hydrolysis of the iminium intermediate.• Ensure efficient stirring and cooling (0-5 °C) throughout the base addition.• Adjust pH slowly and methodically to a final target of 8-9.[8] Stir at this pH for 30-60 minutes to ensure complete hydrolysis and precipitation.
Isolated Product is Dark/Discolored • Polymerization or degradation of the aldehyde.• High temperatures during workup or concentration.• Maintain low temperatures (<10 °C) for the entire aqueous workup.• Concentrate the final organic extracts at reduced pressure and moderate temperature (<40 °C).
Inconsistent Results Batch-to-Batch • Inconsistent pH measurement and control.• Variable quality of reagents (e.g., wet DMF).[7]• Use a calibrated pH meter for critical workups instead of relying solely on pH paper.• Ensure all reagents and solvents for the reaction are anhydrous and of high purity.[7]
Q3: What is the optimal pH for the workup, and what are the best practices for achieving it?

A3: The optimal pH for hydrolyzing the iminium intermediate to the aldehyde without causing significant degradation is between pH 8 and 9 .

Best Practices for pH Control:

  • Use a Weak Base: Saturated sodium bicarbonate (NaHCO₃) solution is the reagent of choice. It provides a buffered and controlled pH increase, minimizing the risk of overshooting into a highly alkaline state.

  • Add Slowly to an Ice-Cold Slurry: The reaction mixture should first be quenched by pouring it onto crushed ice. The cold bicarbonate solution should then be added slowly, in portions, to the vigorously stirred aqueous mixture.

  • Monitor Continuously: Use a pH meter to track the pH. Add the base until the pH is stable in the 8-9 range.

  • Allow Time for Equilibration: Once the target pH is reached, continue stirring the slurry at 0-10 °C for at least 30 minutes. This "aging" period ensures the hydrolysis is complete and often improves the crystallinity and filterability of the product.

Part 3: Validated Experimental Protocol & Workflow

This protocol provides a step-by-step method for a robust and reproducible workup following a Vilsmeier-Haack formylation.

Optimized Workup Protocol
  • Preparation: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate and cool it to 0-5 °C in an ice bath.

  • Quenching: Pour the completed reaction mixture slowly and in a thin stream into a vigorously stirred beaker containing a large volume of crushed ice. The temperature should be maintained below 10 °C.

  • Neutralization & Hydrolysis: While continuing to stir vigorously in an ice bath, slowly add the pre-chilled saturated sodium bicarbonate solution. Monitor the pH of the aqueous slurry. Continue addition until the pH is stable between 8.0 and 9.0.

  • Precipitation & Aging: Stir the resulting pale yellow or off-white suspension at 0-10 °C for 30-60 minutes. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear and has a neutral pH. Follow with a wash of a cold, non-polar solvent (e.g., hexanes or diethyl ether) to displace water and facilitate drying.

  • Drying: Dry the isolated solid under high vacuum at a temperature not exceeding 40 °C to yield the final product.

Workup Workflow Diagram

G reaction Vilsmeier Reaction Mixture (in POCl3/DMF) quench Quench Pour onto crushed ice (T < 10°C) reaction->quench Slow Addition neutralize Neutralize & Hydrolyze Add cold sat. NaHCO3 to pH 8-9 (T = 0-10°C) quench->neutralize Vigorous Stirring age Age Slurry Stir for 30-60 min at 0-10°C neutralize->age filtrate Isolate Solid Vacuum Filtration age->filtrate wash Wash Cake 1. Cold H2O 2. Cold Hexanes filtrate->wash dry Dry Product Vacuum, T < 40°C wash->dry product Pure Aldehyde Product dry->product

Caption: Optimized workflow for the workup of this compound.

Part 4: Advanced FAQs

Q4: How can I definitively confirm if my losses are due to decomposition versus an incomplete reaction?

A4: The best practice is to use an in-process control (IPC) analysis. Before starting the workup, carefully take a small aliquot from the reaction mixture. Quench this small sample in a separate vial using a deuterated solvent (like CDCl₃ or DMSO-d₆) and a drop of D₂O to hydrolyze the intermediate, then analyze by ¹H NMR or LC-MS. Compare this IPC result to the analysis of your final isolated product. A clean IPC spectrum followed by a poor yield and impure final analysis strongly indicates product loss during the workup.

Q5: What are the recommended storage conditions for the isolated this compound?

A5: Like many aldehydes, the product can be sensitive to air and light over time. For long-term storage, it is best to keep the solid in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C).

References

Technical Support Center: Alternative Formylation Methods for the Pyrrolo[3,2-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development professionals who are working with the pyrrolo[3,2-b]pyridine (7-azaindole) scaffold. Formylation of this privileged heterocycle is a critical step for introducing a versatile chemical handle, yet it is often plagued by challenges such as low yield, poor regioselectivity, and harsh reaction conditions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative formylation methods beyond the classical Vilsmeier-Haack reaction.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Vilsmeier-Haack formylation of an N-H pyrrolo[3,2-b]pyridine is giving a low yield and a complex mixture of products. What's going wrong?

A1: This is a classic challenge rooted in the electronic nature of the pyrrolo[3,2-b]pyridine ring and the Vilsmeier-Haack (V-H) mechanism.

  • Causality: The V-H reaction is an electrophilic aromatic substitution. The pyrrolo[3,2-b]pyridine ring has two key sites for electrophilic attack: the electron-rich C3 position of the pyrrole ring and the pyridine nitrogen (N7).

    • N7 Reactivity: The pyridine nitrogen is nucleophilic and can react with the Vilsmeier reagent (a chloroininium salt). This side reaction consumes your reagent and complicates the reaction mixture.

    • Substrate Instability: The acidic conditions generated during the V-H reaction (from POCl₃ hydrolysis) can lead to decomposition or polymerization of the electron-rich pyrrole ring, especially if the reaction is heated or run for extended periods.

    • Poor Regioselectivity: While C3 is the most electronically favored position for formylation, competing formylation at other positions or diformylation can occur under forcing conditions.

  • Troubleshooting Workflow:

    • Protect the Pyrrole Nitrogen (N1): This is the most critical step. Protecting the N-H proton significantly deactivates the ring towards unwanted side reactions and improves solubility.

      • Recommended Groups: A phenylsulfonyl (PhSO₂) or tosyl (Ts) group is highly effective. They are strongly electron-withdrawing, which tempers the pyrrole's reactivity and directs formylation cleanly to the C3 position. A SEM (2-(trimethylsilyl)ethoxy)methyl) group is another excellent choice for milder deprotection conditions.

    • Control Reagent Stoichiometry and Addition:

      • Use a slight excess (1.2–1.5 equivalents) of the pre-formed Vilsmeier reagent.

      • Add the Vilsmeier reagent slowly to a cooled solution (0 °C) of your substrate. This minimizes temperature spikes that can cause decomposition.

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature. Avoid heating unless absolutely necessary, as higher temperatures often lead to lower yields and more impurities.

    • Aqueous Workup: Quench the reaction by pouring it into a cold aqueous solution of a base like sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde.

Q2: I need to install the formyl group at the C2 position, but my reactions keep yielding the C3-formylated product. How can I control the regioselectivity?

A2: Achieving C2-selectivity requires overriding the intrinsic electronic preference of the ring. This is best accomplished using a Directed ortho-Metalation (DoM) strategy.

  • Causality: The C3 proton is more acidic and the position is more nucleophilic than C2. Direct electrophilic attack will almost always favor C3. To achieve C2-formylation, you must first generate a nucleophile (an organometallic species) at the C2 position.

  • Solution: N1-Protection and Directed ortho-Metalation (DoM):

    • Install a Directing Metalation Group (DMG) at N1: A group capable of coordinating to a lithium base is essential. The pivaloyl (Piv) or a carbamoyl group are excellent choices.

    • Deprotonation: Treat the N1-protected pyrrolo[3,2-b]pyridine with a strong, hindered lithium base like lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi) at low temperature (-78 °C). The base will selectively remove the proton at C2 due to coordination with the DMG.

    • Electrophilic Quench: Quench the resulting C2-lithiated species with a formylating agent like anhydrous N,N-dimethylformamide (DMF).

    • Hydrolysis: Aqueous workup will hydrolyze the intermediate to furnish the C2-formyl-pyrrolo[3,2-b]pyridine.

  • Diagram of C2-Selective Lithiation Workflow:

    C2_Formylation_Workflow Start N-H Pyrrolo[3,2-b]pyridine Protect Protect N1 (e.g., with PivCl) Start->Protect 1. Install DMG Deprotonate Deprotonate C2 (LDA or t-BuLi, -78 °C) Protect->Deprotonate 2. Directed ortho-Metalation Quench Quench with DMF Deprotonate->Quench 3. Formylation Product C2-Formylated Product Quench->Product 4. Hydrolysis

    Caption: Workflow for achieving C2-formylation via Directed ortho-Metalation.

Q3: My formylation reaction is acid-sensitive and the Vilsmeier-Haack conditions are decomposing my starting material. What are some milder, acid-free alternatives?

A3: Several excellent metal- and acid-free methods have been developed for sensitive substrates. A radical-based approach using trioxane is a powerful option.

  • Method: Metal- and Acid-Free C-H Formylation with Trioxane

    • Mechanism Overview: This method leverages a radical mechanism. An oxidant, tetrabutylammonium persulfate ((TBA)₂S₂O₈), generates a formyloxyl radical from trioxane (a stable trimer of formaldehyde). This radical then undergoes addition to the electron-deficient heterocycle, followed by oxidation and hydrolysis to yield the formylated product. This approach is particularly effective for electron-deficient heterocycles that perform poorly under electrophilic substitution conditions.

    • Key Advantages:

      • Mild Conditions: The reaction is typically run under neutral or slightly basic conditions, avoiding the harsh acids of the V-H reaction.

      • Broad Substrate Scope: Tolerates a wide variety of functional groups that are sensitive to acid or strong bases.

      • Safety: Avoids the use of pyrophoric organolithiums or corrosive reagents like POCl₃.

  • Troubleshooting & Optimization:

    • Oxidant Solubility: The use of an organic-soluble oxidant like tetrabutylammonium persulfate is critical for success in common organic solvents. Standard persulfates (e.g., K₂S₂O₈) may lead to poor results due to low solubility.

    • Solvent Choice: Acetonitrile or dichloroethane are often good starting points.

    • Temperature Control: The reaction may require gentle heating (e.g., 60-80 °C) to facilitate radical generation.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the main alternative formylation methods to Vilsmeier-Haack for the pyrrolo[3,2-b]pyridine ring?

A4: Beyond the Vilsmeier-Haack reaction, several other methods offer distinct advantages in terms of mildness, regioselectivity, or substrate scope.

MethodFormyl SourceKey ReagentsTypical SelectivityKey Advantages & Considerations
Vilsmeier-Haack DMFPOCl₃, Oxalyl ChlorideC3 (electronically driven)Well-established, inexpensive. Can be harsh, requires N-protection for best results.
Directed ortho-Metalation (DoM) DMFn-BuLi, t-BuLi, LDAC2 or C6 (DMG dependent)Excellent regiocontrol. Requires N-protection with a DMG, cryogenic temperatures, and strictly anhydrous conditions.
Duff Reaction Hexamethylenetetramine (HMTA)HMTA, Acid (e.g., AcOH, TFA)C3 (ortho to activating group)Milder than V-H, useful for phenols. Generally inefficient for less activated heterocycles.
Rieche Formylation Dichloromethyl methyl etherMeOCHCl₂ + Lewis Acid (TiCl₄)C3 Effective but uses highly toxic/carcinogenic reagents.
Metal-Free Radical Formylation TrioxaneTrioxane, (TBA)₂S₂O₈C3 (typically)Excellent for acid-sensitive substrates, mild conditions.
Q5: How does N-protection influence the outcome of the formylation reaction?

A5: N-protection is arguably the most important variable to control in the formylation of pyrrolo[3,2-b]pyridines. It serves three primary functions:

  • Preventing N-Formylation/Side Reactions: It blocks the nucleophilic N-H from reacting with the formylating agent or participating in decomposition pathways.

  • Modulating Electronic Properties:

    • Electron-Withdrawing Groups (EWGs) like -SO₂R (sulfonyl) or -Ts (tosyl) decrease the nucleophilicity of the pyrrole ring. This "tames" the reactivity, preventing over-reaction and decomposition, leading to cleaner C3-formylation under Vilsmeier-Haack conditions.

    • Directing Metalation Groups (DMGs) like -Piv (pivaloyl) or -CONR₂ (carbamoyl) are essential for ortho-lithiation strategies to achieve C2- or C6-formylation.

  • Improving Solubility: Many protecting groups enhance the solubility of the heterocyclic core in common organic solvents, leading to more homogeneous and efficient reactions.

  • Decision Logic for N-Protection:

    N_Protection_Strategy Goal Desired Formylation Position? C3 C3-Formylation Goal->C3 C3 (Pyrrole) C2 C2-Formylation Goal->C2 C2 (Pyrrole) Protect_EWG Use Electron-Withdrawing Protecting Group (e.g., Ts, SO2Ph) C3->Protect_EWG Protect_DMG Use Directing Metalation Group (e.g., Piv, Cbz) C2->Protect_DMG Method_VH Proceed with Vilsmeier-Haack or Radical Formylation Protect_EWG->Method_VH Method_DoM Proceed with Directed ortho-Metalation (DoM) Protect_DMG->Method_DoM

    Caption: Decision tree for selecting an N-protecting group based on the desired regiochemical outcome.

Part 3: Experimental Protocols

Protocol 1: C3-Formylation of N-Tosyl-pyrrolo[3,2-b]pyridine via Vilsmeier-Haack Reaction

This protocol describes a reliable method for achieving high yields of the C3-formylated product.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting colorless or pale-yellow solution at 0 °C for 30 minutes. The Vilsmeier reagent is now formed in situ.

Step 2: Formylation Reaction

  • In a separate flame-dried flask, dissolve N-tosyl-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF or an appropriate solvent like dichloroethane.

  • Cool the substrate solution to 0 °C.

  • Transfer the pre-formed Vilsmeier reagent from Step 1 to the substrate solution via cannula, slowly over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

Step 3: Workup and Purification

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (NaOAc).

  • Stir vigorously for 30-60 minutes until the intermediate iminium salt is fully hydrolyzed. The product often precipitates as a solid.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-tosyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

Protocol 2: C2-Formylation of N-Pivaloyl-pyrrolo[3,2-b]pyridine via Directed ortho-Metalation

This protocol details the steps for regioselective C2-formylation. Strict anhydrous and anaerobic conditions are mandatory.

Step 1: Substrate Preparation

  • Prepare N-pivaloyl-pyrrolo[3,2-b]pyridine by reacting pyrrolo[3,2-b]pyridine with pivaloyl chloride in the presence of a base like triethylamine or pyridine. Purify before use.

Step 2: Deprotonation (Lithiation)

  • In a flame-dried, three-neck flask under a high-purity argon atmosphere, dissolve the N-pivaloyl-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium (t-BuLi, 1.1 equiv, typically 1.7 M in pentane) dropwise via syringe over 20 minutes. A color change (often to deep red or brown) indicates the formation of the lithiated species.

  • Stir the mixture at -78 °C for 1 hour.

Step 3: Electrophilic Quench (Formylation)

  • Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) dropwise to the lithiated species at -78 °C.

  • Stir the reaction at -78 °C for an additional 1-2 hours.

  • Slowly warm the reaction mixture to 0 °C over 1 hour.

Step 4: Workup and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude material by flash column chromatography to isolate the desired 1-pivaloyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.

Validation & Comparative

A Technical Guide to the Characterization of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

The Central Role of ¹³C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an unparalleled tool for mapping the carbon skeleton of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing a wealth of information about its electronic environment. For a molecule like 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, with its fused aromatic rings and multiple substituents, ¹³C NMR is indispensable for confirming the connectivity and substitution pattern.

Predicting the ¹³C NMR Spectrum of this compound

In the absence of a direct experimental spectrum, a reliable prediction can be constructed by starting with a known, structurally related parent compound and applying established substituent chemical shift (SCS) effects. For this purpose, we will use the experimental ¹³C NMR data of the isomeric 7-azaindole (1H-pyrrolo[2,3-b]pyridine) as our base, as it shares the same pyrrolopyridine core.

Workflow for ¹³C NMR Prediction:

G cluster_0 Data Acquisition cluster_1 Substituent Effects cluster_2 Prediction A Experimental Data: ¹³C NMR of 7-Azaindole D Predicted ¹³C NMR Spectrum of This compound A->D Base Chemical Shifts B SCS for Bromine on Pyridine Ring B->D Apply Br Effects C SCS for Aldehyde on Pyrrole Ring C->D Apply CHO Effects

Caption: Workflow for predicting the ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~128Pyrrole C2, deshielded by adjacent nitrogen and aldehyde group.
C3~120Pyrrole C3, shielded relative to C2.
C3a~145Bridgehead carbon, influenced by both rings.
C5~148Pyridine C5, deshielded by nitrogen.
C6~115Pyridine C6, directly attached to bromine, significant shielding effect.
C7~130Pyridine C7, influenced by adjacent nitrogen and bromine.
C7a~140Bridgehead carbon, influenced by both rings.
CHO~185Aldehyde carbonyl carbon, highly deshielded.

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

The prediction is based on the known ¹³C NMR data for 7-azaindole and applying substituent effects. For instance, a bromine atom on a pyridine ring typically causes a significant upfield shift (shielding) for the carbon it is directly attached to[1]. Conversely, the electron-withdrawing aldehyde group on the pyrrole ring will cause a downfield shift (deshielding) for the adjacent carbons. The aldehyde carbonyl carbon itself will appear at a characteristic low-field region.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹³C NMR provides a detailed carbon framework, a comprehensive characterization relies on a multi-technique approach. Mass spectrometry and FTIR spectroscopy offer complementary information that, when combined with NMR data, provides an irrefutable structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): A key feature will be a pair of peaks for the molecular ion, [C₈H₅BrN₂O]⁺, due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity at m/z values separated by 2 Da[2].

  • Fragmentation Pattern: Electron impact (EI) ionization would likely induce fragmentation. Common fragmentation pathways for such a molecule could include:

    • Loss of the bromine atom ([M-Br]⁺).

    • Loss of the aldehyde group as CO ([M-CHO]⁺).

    • Cleavage of the pyrrole or pyridine ring.

    • The fragmentation of pyrrole derivatives is significantly influenced by the substituents on the ring[3][4].

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Carbon skeleton, chemical environment of each carbon.Unambiguous structural information, isomer differentiation.Lower sensitivity, longer acquisition times.
MS Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, small sample amount required.Isomers can have identical mass, fragmentation can be complex.
FTIR Presence of functional groups.Fast, non-destructive.Provides limited information on the overall molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Expected FTIR Absorptions for this compound:

  • N-H Stretch: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ for the aromatic aldehyde carbonyl group[5]. Conjugation with the pyrrole ring lowers the frequency compared to a saturated aldehyde.

  • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyrrolopyridine ring system.

  • C-Br Stretch: Typically observed in the fingerprint region, below 800 cm⁻¹, but may be difficult to assign definitively.

Logical Flow of Spectroscopic Analysis:

G cluster_0 Initial Analysis cluster_1 Molecular Weight & Formula cluster_2 Detailed Structure cluster_3 Confirmation A FTIR: Identify Functional Groups (N-H, C=O) B MS: Determine Molecular Weight & Presence of Bromine A->B Guides MS Interpretation D Combined Data: Unambiguous Structure Confirmation C ¹³C NMR: Elucidate Carbon Skeleton & Substitution Pattern B->C Confirms Molecular Formula C->D Provides Final Structure

Caption: Logical workflow for comprehensive spectroscopic characterization.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following experimental protocols are recommended.

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 15-20 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). The choice of solvent can affect chemical shifts.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time (AQ): 1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 1024 or higher, depending on sample concentration and desired signal-to-noise ratio.

    • Spectral Width (SW): 0 to 220 ppm.

    • Temperature: 298 K.

  • Data Processing: Apply a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Mass Spectrometry (Electron Impact)
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe, or if sufficiently volatile and thermally stable, via gas chromatography.

  • Instrument Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: Analyze the molecular ion region for the characteristic M/M+2 isotopic pattern of bromine. Identify major fragment ions and propose logical fragmentation pathways.

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify and assign the characteristic absorption bands for the functional groups present in the molecule.

Conclusion

The comprehensive characterization of this compound is best achieved through a synergistic application of ¹³C NMR, Mass Spectrometry, and FTIR Spectroscopy. While ¹³C NMR provides the most detailed information about the carbon framework, MS confirms the molecular weight and the presence of bromine, and FTIR quickly identifies key functional groups. By integrating the data from these three powerful analytical techniques, researchers can confidently and accurately elucidate the structure of this and other complex heterocyclic molecules, paving the way for further advancements in drug discovery and development.

References

X-ray crystallographic analysis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the X-ray Crystallographic Analysis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparative analysis of the X-ray crystallographic features of this compound and its derivatives. As of this writing, specific crystallographic data for this parent compound is not publicly available. Therefore, this document establishes a robust predictive framework by meticulously comparing data from structurally analogous azaindole and pyrrolopyridine systems. This approach offers researchers, scientists, and drug development professionals a valuable guide to understanding the potential solid-state behavior of this important heterocyclic scaffold.

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework, a close isomer of the target molecule's 4-azaindole core, is a recognized "privileged structure" in medicinal chemistry. Its structural similarity to purine bases allows it to function as a potent hinge-binding motif in various kinase inhibitors, making it a cornerstone in the development of novel therapeutics. The addition of a bromine atom and a carbaldehyde group to the 1H-pyrrolo[3,2-b]pyridine core introduces unique electronic and steric properties that can significantly influence molecular conformation and crystal packing, which are critical determinants of a drug candidate's solid-state properties, such as solubility and stability.

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule. It provides unequivocal proof of structure and reveals the subtle interplay of intermolecular forces that govern the crystal lattice. This guide will detail the methodologies required for such an analysis and present a comparative look at what can be expected for this class of compounds.

I. Experimental Workflow: From Powder to Refined Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process requiring precision and an understanding of crystallization principles. The protocol described below is a self-validating system grounded in established crystallographic practices.

Step 1: Crystal Growth – The Art of Inducing Order

The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal. For novel pyrrolopyridine derivatives, which are often moderately polar, a systematic screening of crystallization conditions is the most effective strategy.

Protocol:

  • Solvent Selection: Begin with a range of solvents in which the compound has moderate solubility. Good starting points include acetone, ethyl acetate, methanol, and acetonitrile. The goal is to create a supersaturated solution from which the crystal can slowly precipitate.

  • Slow Evaporation:

    • Dissolve approximately 5-10 mg of the purified compound in 1-2 mL of the chosen solvent in a small, clean vial.

    • Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for slow solvent evaporation over several days to weeks at room temperature.

    • Causality: Slow evaporation prevents rapid precipitation, which typically leads to amorphous powder or poorly ordered microcrystals. It gives the molecules time to orient themselves into a thermodynamically stable, well-ordered crystal lattice.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • This method is ideal for smaller quantities of material.

    • Hanging Drop: A drop of the concentrated sample solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: The sample drop is placed on a post within a sealed well, with the reservoir solution at the bottom.

    • Causality: The vapor pressure difference between the drop and the reservoir causes a slow diffusion of the precipitant vapor into the sample drop. This gradually decreases the solubility of the compound in the drop, promoting slow and controlled crystal growth.

Step 2: Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.

Protocol:

  • Crystal Mounting: The selected crystal is carefully mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection: Diffraction data are collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors like polarization and absorption. This yields a file containing a list of unique reflections and their intensities.

Step 3: Structure Solution and Refinement

This final stage involves converting the diffraction data into a 3D molecular model.

Protocol:

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data using least-squares minimization. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. Key metrics include the R-factor (agreement factor) and the analysis of bond lengths, angles, and intermolecular contacts.

X-ray Crystallography Workflow cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_process Structure Determination synthesis Synthesis of Pyrrolopyridine Derivative growth Obtain Single Crystals (Slow Evaporation / Vapor Diffusion) synthesis->growth Purified Compound mount Mount Crystal & Flash Cool (100 K) growth->mount diffract Expose to X-ray Beam (e.g., Mo Kα) mount->diffract collect Collect Diffraction Images diffract->collect integrate Integrate Intensities (Data Reduction) collect->integrate solve Solve Phase Problem (Direct Methods) integrate->solve refine Build & Refine Model solve->refine validate Validate Final Structure refine->validate

Caption: Workflow for single-crystal X-ray crystallographic analysis.

II. Comparative Structural Analysis: Insights from Related Azaindoles

To predict the structural characteristics of this compound derivatives, we can draw valuable comparisons from the crystallographic data of related chloro- and hydroxy-substituted 7-azaindoles.[1] These molecules share the same fundamental bicyclic core and exhibit key intermolecular interactions that are likely to be conserved.

Parameter 3-Chloro-7-azaindole 5-Chloro-7-azaindole [1]Predicted for this compound
Formula C₇H₅ClN₂C₇H₅ClN₂C₈H₅BrN₂O
Space Group P2₁/n (Monoclinic)P2₁/c (Monoclinic)Likely a centrosymmetric space group (e.g., P2₁/c, P-1)
Key Interaction N-H···N Hydrogen-bonded dimerN-H···N Hydrogen-bonded layersN-H···N or N-H···O=C hydrogen bonds; potential Br···N/O halogen bonds
Pyrrolopyridine Core Essentially planar[1]Essentially planar[1]Expected to be planar to maintain aromaticity
N-H···N Distance ~2.9 Å~2.9 Å~2.9-3.1 Å (if N-H···N) or ~2.8-3.0 Å (if N-H···O)
π-π Stacking Not prominentPresent, interplanar distance ~3.4 Å[1]Highly probable, influencing crystal packing
Analysis and Predictions:
  • Molecular Planarity: The fused pyrrolopyridine core in all known azaindole structures is essentially planar, which is a direct consequence of its aromatic character.[1] We can confidently predict that the this compound core will also be planar.

  • Hydrogen Bonding: The N-H group of the pyrrole ring is a potent hydrogen bond donor. In the chloro-substituted azaindoles, it forms strong N-H···N hydrogen bonds with the pyridine nitrogen of an adjacent molecule, leading to the formation of dimers or layered structures.[1] For our target molecule, two primary hydrogen bonding motifs are possible:

    • N-H···N (Azaindole-like): Formation of a dimer or chain via the pyridine nitrogen.

    • N-H···O (Carbaldehyde-driven): The aldehyde oxygen is a strong hydrogen bond acceptor. This could lead to a different packing arrangement, potentially forming chains where the molecules are linked head-to-tail. The actual observed motif will depend on the steric and electronic influences of the bromine and aldehyde substituents.

  • Role of the Bromine Atom: The bromine substituent is not merely a passive placeholder. It is expected to influence the crystal packing in two ways:

    • Steric Effects: Its size will dictate how molecules can approach each other, potentially favoring certain packing arrangements over others.

    • Halogen Bonding: The bromine atom has an electropositive region (the σ-hole) and can act as a halogen bond donor, interacting with Lewis basic atoms like the nitrogen of the pyridine ring or the oxygen of the carbaldehyde. This type of interaction is increasingly recognized as a critical tool in crystal engineering and drug design.

  • π-π Stacking: Aromatic systems like pyrrolopyridine have a strong tendency to form π-π stacking interactions. In 5-chloro-7-azaindole, these interactions are characterized by an interplanar distance of about 3.4 Å.[1] Similar stacking is expected for the target molecule, likely playing a crucial role in the overall stability of the crystal lattice.

Caption: Potential intermolecular interactions in the crystal lattice.

III. Conclusion and Future Directions

While direct experimental data for this compound derivatives is currently lacking, a robust comparative analysis of related azaindole structures provides a strong foundation for predicting their crystallographic behavior. We anticipate that these molecules will be planar and will crystallize in centrosymmetric space groups, driven by a network of N-H···N or N-H···O hydrogen bonds, halogen bonds involving the bromine atom, and significant π-π stacking interactions.

This predictive guide serves as a critical starting point for researchers. The next essential step is the synthesis and crystallization of these derivatives to provide empirical data. The resulting crystal structures will not only confirm or refine these predictions but will also provide invaluable, high-resolution insights into the structure-property relationships of this promising class of compounds, ultimately accelerating their development in medicinal chemistry and materials science.

IV. References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). National Institutes of Health. --INVALID-LINK--

  • Morzyk-Ociepa, B., et al. (2015). X-ray crystal structure, vibrational spectra and DFT calculations of 3-chloro-7-azaindole: a case of dual N-H⋯N hydrogen bonds in dimers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1246-1256. --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Institutes of Health. --INVALID-LINK--

  • El-Sayed, N., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(12), 3149. --INVALID-LINK--

  • Khan, I., et al. (2021). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. Journal of Molecular Structure, 1225, 129107. --INVALID-LINK--

  • Zhang, Y., & Wang, Y. (2006). 6-Bromopyridine-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5009-o5010. --INVALID-LINK--

References

In vitro kinase assay protocol for inhibitors derived from 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel kinase inhibitors for therapeutic intervention demands robust and reliable in vitro screening methodologies. For researchers working with promising scaffolds such as 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a known pharmacophore in medicinal chemistry, selecting the optimal kinase assay is a critical first step in the drug discovery cascade.[1][2][3] This guide provides an in-depth comparison of common in vitro kinase assay formats, offering field-proven insights and detailed protocols to empower researchers in making informed decisions for their screening campaigns.

The Central Role of In Vitro Kinase Assays

In vitro kinase assays are fundamental tools for determining the inhibitory potential of a compound against a specific kinase.[4] They provide a quantitative measure of how effectively a compound can block the catalytic activity of a kinase, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50%.[4][5] A well-designed in vitro assay serves as the initial gatekeeper in the hit-to-lead process, enabling the prioritization of compounds for further development.

Comparative Analysis of Leading Kinase Assay Technologies

The choice of an in vitro kinase assay technology is often a trade-off between sensitivity, throughput, cost, and the specific requirements of the kinase-inhibitor system under investigation. Here, we compare three widely adopted methodologies: Luminescence-Based Assays, Fluorescence Polarization Assays, and the "gold standard" Radiometric Assays.

Assay Technology Principle Advantages Disadvantages Best Suited For
Luminescence-Based Measures ATP consumption or ADP production via a luciferase-luciferin reaction.[6][7][8]High sensitivity, broad dynamic range, homogeneous "mix-and-read" format, high-throughput compatible.[8][9]Potential for interference from colored or fluorescent compounds, indirect measurement of phosphorylation.High-throughput screening (HTS), IC50 determination for large compound libraries.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[10][11]Homogeneous format, direct measurement of product formation, amenable to HTS.[12][13][14]Requires specific antibodies and fluorescent tracers, potential for interference from fluorescent compounds.[10]HTS, fragment-based screening, studying inhibitor binding kinetics.[12][14]
Radiometric Measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) into a substrate.[15][16][17]Direct measurement of phosphorylation, high sensitivity, considered the "gold standard" for accuracy.[15][17][18]Requires handling of radioactive materials, generates radioactive waste, lower throughput, discontinuous assay format.[16][17]Orthogonal validation of hits from HTS, detailed mechanistic studies, when direct measurement is paramount.[18][19]

Visualizing the Assay Workflows

To further elucidate the operational differences between these assay formats, the following diagrams illustrate their respective experimental workflows.

Luminescence_Assay_Workflow cluster_kinase_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase Kinase Incubate1 Incubate Kinase->Incubate1 Substrate Substrate Substrate->Incubate1 ATP ATP ATP->Incubate1 Inhibitor Inhibitor (e.g., Pyrrolopyridine derivative) Inhibitor->Incubate1 Incubate2 Incubate Incubate1->Incubate2 Completed Kinase Reaction Luminescence_Reagent Luminescence Reagent (e.g., Kinase-Glo®) Luminescence_Reagent->Incubate2 Measure_Luminescence Measure Luminescence Incubate2->Measure_Luminescence

Luminescence-Based Kinase Assay Workflow.

FP_Assay_Workflow cluster_kinase_reaction Kinase Reaction cluster_detection FP Detection Kinase Kinase Incubate1 Incubate Kinase->Incubate1 Substrate Substrate Substrate->Incubate1 ATP ATP ATP->Incubate1 Inhibitor Inhibitor Inhibitor->Incubate1 Incubate2 Incubate Incubate1->Incubate2 Phosphorylated Product Antibody Phospho-specific Antibody Antibody->Incubate2 Tracer Fluorescent Tracer Tracer->Incubate2 Measure_FP Measure Fluorescence Polarization Incubate2->Measure_FP

Fluorescence Polarization Kinase Assay Workflow.

Radiometric_Assay_Workflow cluster_reaction Kinase Reaction Kinase Kinase Incubate Incubate Kinase->Incubate Substrate Substrate Substrate->Incubate gamma32P_ATP [γ-³²P]ATP gamma32P_ATP->Incubate Inhibitor Inhibitor Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Substrate from ATP (e.g., Filter Binding) Stop_Reaction->Separate Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Separate->Measure_Radioactivity

Radiometric Kinase Assay Workflow.

Detailed Experimental Protocols

For researchers initiating a screening campaign for inhibitors derived from this compound, a luminescence-based assay such as the ADP-Glo™ Kinase Assay offers an excellent balance of throughput, sensitivity, and operational simplicity.[9][20][21]

Protocol: Luminescence-Based IC50 Determination using ADP-Glo™

This protocol is designed for determining the IC50 value of a test compound in a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be at or near the Km value for the specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.[22][23]

  • Kinase and Substrate: Dilute the kinase and its corresponding substrate to the desired working concentrations in kinase buffer.

  • Test Compound (Inhibitor): Prepare a serial dilution of the this compound derivative in 100% DMSO. A common starting concentration is 10 mM. Then, create a dilution series in the assay buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Reconstitute according to the manufacturer's instructions.

2. Assay Procedure:

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for control wells) into the wells of a 384-well white assay plate.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to all wells.

  • ATP Addition: To initiate the kinase reaction, add the ATP solution to all wells. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • ADP-Glo™ Reagent Addition: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

3. Data Analysis and IC50 Calculation:

  • Data Normalization: The raw luminescence data is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to the high (no inhibitor) and low (no enzyme) controls.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[5][24][25][26][27]

Self-Validating Systems: Ensuring Data Integrity

A robust kinase assay protocol should include internal controls to ensure the validity of the results. These include:

  • No Enzyme Control: Wells containing all components except the kinase to determine the background signal.

  • No Inhibitor (DMSO) Control: Wells containing all components, including the DMSO vehicle, to represent 100% kinase activity.

  • Positive Control Inhibitor: A known inhibitor of the target kinase should be run in parallel to validate the assay's ability to detect inhibition.

By incorporating these controls, researchers can have confidence in the generated IC50 values and make sound decisions for advancing their promising this compound derivatives.

Conclusion

The selection of an appropriate in vitro kinase assay is a pivotal decision in the early stages of kinase inhibitor drug discovery. While radiometric assays remain a valuable tool for detailed mechanistic studies, the high-throughput capabilities, sensitivity, and operational simplicity of luminescence-based assays make them an ideal choice for the initial screening and IC50 determination of novel inhibitors derived from scaffolds like this compound. By carefully considering the principles and protocols outlined in this guide, researchers can establish a robust and reliable screening platform to identify and characterize the next generation of kinase-targeted therapeutics.

References

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of 7-azaindole, is a privileged heterocyclic motif. Its presence in a multitude of biologically active molecules, particularly kinase inhibitors, underscores its importance. The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 6-halo-substituted derivatives, specifically 6-bromo- and 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, are key intermediates, offering a reactive handle for diversification through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of the reactivity of these two building blocks in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By synthesizing fundamental chemical principles with available experimental data from analogous systems, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the optimal substrate and reaction conditions for their synthetic campaigns.

Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond

The cornerstone of palladium-catalyzed cross-coupling reactions is the oxidative addition of the heteroaryl halide (Ar-X) to a palladium(0) complex. This is often the rate-determining step of the catalytic cycle and is highly dependent on the nature of the carbon-halogen (C-X) bond. The established trend in reactivity for halogens in this transformation is I > Br > Cl, which is inversely correlated with the bond dissociation energy (BDE) of the C-X bond.

  • C-Br Bond Dissociation Energy: ~276 kJ/mol

  • C-Cl Bond Dissociation Energy: ~339 kJ/mol

The significantly weaker C-Br bond means that 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is intrinsically more reactive than its 6-chloro counterpart. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and broader substrate scope. Conversely, the more robust C-Cl bond in the 6-chloro derivative necessitates more forcing conditions and highly active catalyst systems to achieve comparable efficiencies. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in activating these less reactive C-Cl bonds.

The Palladium-Catalyzed Cross-Coupling Catalytic Cycle

The general mechanism for these reactions involves a series of well-defined steps, as illustrated in the diagram below. The initial, and often most challenging, step is the oxidative addition, where the reactivity difference between the C-Br and C-Cl bond is most pronounced.

Catalytic Cycle cluster_main Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative Adduct OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)-X->Transmetalation R-M or Amine Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalated Complex Transmetalation->Ar-Pd(II)-R RedElim Reductive Elimination Ar-Pd(II)-R->RedElim RedElim->Pd(0)L2 Regeneration Ar-R Ar-R Coupled Product RedElim->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Transformations

While direct comparative experimental data for 6-bromo- and 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is not extensively available in the literature, we can extrapolate from data on analogous brominated and chlorinated pyridine and azaindole systems to provide a robust comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For heteroaryl halides, the choice of catalyst and ligand is crucial to overcome potential catalyst inhibition by the nitrogen lone pair.

Reactivity Comparison:

FeatureThis compound6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Expected Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand PPh₃, dppfBulky, electron-rich phosphines (e.g., XPhos, SPhos)
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Reaction Temperature 80-100 °C100-120 °C

Experimental Data for an Analogous System:

The Suzuki coupling of a related isomer, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, with various arylboronic acids has been reported to proceed in good yields, illustrating the utility of the bromo-substituted scaffold.

Arylboronic AcidYield (%)
4-Methoxyphenylboronic acid51
4-Tolylboronic acid67
2-Methoxyphenylboronic acid76
Naphthalen-2-ylboronic acid52
Data sourced from a study on 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds. The reactivity difference between bromo and chloro substrates is also pronounced in this reaction.

Reactivity Comparison:

FeatureThis compound6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Expected Reactivity HighLow
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, specialized pre-catalysts (e.g., XPhos-Pd-G3)
Typical Ligand BINAP, XantphosBulky biarylphosphines (e.g., RuPhos, BrettPhos)
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃LiHMDS, NaOtBu, K₃PO₄
Reaction Temperature 80-110 °C100-130 °C
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or heteroaryl halide. This reaction typically employs a dual catalyst system of palladium and copper(I).

Reactivity Comparison:

FeatureThis compound6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Expected Reactivity HighVery Low
Typical Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Highly active catalyst systems, often copper-free
Co-catalyst CuIOften requires modified conditions
Typical Base Et₃N, i-Pr₂NHStronger bases may be required
Reaction Temperature Room Temperature to 80 °C80-120 °C

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of 6-substituted-1H-pyrrolo[3,2-b]pyridine-3-carbaldehydes. Optimization may be required for specific substrates.

Workflow for Palladium-Catalyzed Cross-Coupling

Experimental Workflow cluster_workflow General Synthetic Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Ar-X, Coupling Partner, Base Setup->Reagents Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Proposed Suzuki-Miyaura Coupling of 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Note: This protocol is a scientifically reasoned projection based on the higher stability of the C-Cl bond and may require significant optimization.

Materials:

  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • XPhos (0.06 equiv)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and the arylboronic acid.

  • Add the degassed anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification procedure outlined in Protocol 1.

Conclusion

The choice between 6-bromo- and 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde as a synthetic intermediate is a strategic decision that balances reactivity against substrate cost and availability. The 6-bromo derivative is the more reactive and versatile substrate, generally affording higher yields under milder conditions in a variety of palladium-catalyzed cross-coupling reactions. This makes it the preferred choice for rapid library synthesis and for coupling with less reactive partners.

The 6-chloro analogue, while more challenging to activate, represents a more economical option. The successful application of this substrate is highly dependent on the use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands. For researchers in process development and large-scale synthesis, the potential cost savings may justify the additional investment in catalyst development and reaction optimization.

This guide provides a foundational understanding of the reactivity differences between these two valuable building blocks. It is imperative for researchers to consider the specific goals of their synthetic project when selecting the appropriate halogenated 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

A Comparative Guide to Pyrrolopyridine Scaffolds in Kinase Inhibitor Design: A Focus on 6-Bromo-1H-pyrrolo[3,2-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of Pyrrolopyridines in Medicinal Chemistry

In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient lead generation. The pyrrolopyridine, or azaindole, nucleus stands out as one such scaffold.[1][2] Its structural resemblance to the purine ring of adenosine triphosphate (ATP) allows it to function as an effective hinge-binder in the ATP-binding pocket of protein kinases.[1][3] This mimicry is a critical starting point for the design of a vast array of kinase inhibitors, which are pivotal in treating diseases driven by aberrant kinase signaling.[4]

While several isomeric forms of pyrrolopyridine exist, each offering a unique vector for substituent placement and a distinct electronic profile, this guide will delve into the potential of the 6-bromo-1H-pyrrolo[3,2-b]pyridine core. Specifically, we will explore the structure-activity relationship (SAR) principles guiding the development of analogs based on the 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde intermediate. Although detailed SAR studies on this precise series of carbaldehyde analogs are not extensively published, by drawing comparisons with more broadly studied pyrrolopyridine isomers and leveraging established principles of medicinal chemistry, we can construct a robust framework for designing and evaluating novel kinase inhibitors based on this promising scaffold.

This guide is intended for researchers and scientists in drug development. It will provide not only a comparative analysis of pyrrolopyridine scaffolds but also actionable experimental protocols and the causal reasoning behind strategic design choices in a kinase inhibitor discovery program.

Part 1: The 6-Bromo-1H-pyrrolo[3,2-b]pyridine Scaffold: A Versatile Platform for Kinase Inhibitor Design

The this compound scaffold is an attractive starting point for a medicinal chemistry campaign for several key reasons. The pyrrolo[3,2-b]pyridine core provides the necessary hydrogen bonding interactions with the kinase hinge region, while the bromine atom at the C6 position and the carbaldehyde at the C3 position serve as versatile synthetic handles for generating a diverse library of analogs.

Key Structural Features and Their Synthetic Utility
  • The Pyrrolo[3,2-b]pyridine Core: This bicyclic system acts as the foundational pharmacophore. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.

  • The C6-Bromine: The bromine atom is a critical functional group for late-stage diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a variety of aryl, heteroaryl, and alkyl groups at this position to probe the solvent-exposed region of the ATP-binding pocket and to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.

  • The C3-Carbaldehyde: The aldehyde functionality is a highly versatile electrophile. It can be readily converted into a plethora of other functional groups, including but not limited to:

    • Reductive amination: To introduce diverse amine substituents.

    • Wittig reaction: To form alkenes.

    • Condensation reactions: To form Schiff bases, hydrazones, and oximes.

    • Oxidation/Reduction: To yield carboxylic acids or alcohols.

This dual functionality allows for a systematic exploration of the chemical space around the core scaffold, which is the essence of a structure-activity relationship study.

Hypothetical SAR Campaign for this compound Analogs

A typical SAR campaign would involve the systematic modification of the C3 and C6 positions to optimize potency, selectivity, and drug-like properties. The following diagram illustrates a logical workflow for such a campaign.

SAR_Workflow start Core Scaffold: This compound c3_mods C3 Position Modifications (Derivatization of Carbaldehyde) start->c3_mods Initial Library Generation c6_mods C6 Position Modifications (Suzuki Coupling, etc.) c3_mods->c6_mods Explore C6 Diversity with Active C3 Analogs optimization Lead Optimization (Iterative Synthesis and Testing) c6_mods->optimization Refine Structure Based on SAR Data lead_candidate Lead Candidate optimization->lead_candidate

Caption: A typical workflow for an SAR campaign starting from the this compound scaffold.

Part 2: A Comparative Analysis of Pyrrolopyridine Isomers in Kinase Inhibition

While the 6-bromo-1H-pyrrolo[3,2-b]pyridine scaffold holds significant promise, a wealth of information can be gleaned from SAR studies on its isomers. The position of the nitrogen atom in the pyridine ring can profoundly impact the molecule's interaction with the target kinase and its overall pharmacological profile. The diagram below illustrates the common pyrrolopyridine (azaindole) isomers.

Caption: Common isomers of the pyrrolopyridine (azaindole) scaffold.

The following table summarizes key findings from the literature on different pyrrolopyridine isomers, providing a comparative perspective.

Pyrrolopyridine IsomerExample Derivatives and Biological TargetKey SAR FindingsReference(s)
Pyrrolo[2,3-b]pyridine 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitorsThe nature of the amide substituent is critical for potency and selectivity. Hydrophobicity and ring size of the amide substituent directly impact activity. A 3,3-difluoroazetidine ring on the amide nitrogen showed high potency.[5]
7-Azaindole derivatives as FGFR inhibitorsPotent FGFR inhibitory activity was achieved with specific substitutions on the pyrrolopyridine core. Low molecular weight derivatives were identified as promising lead compounds.[6]
Pyrrolo[3,2-c]pyridine 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as colchicine-binding site inhibitorsThe nature of the aryl group at the C6 position significantly influences anticancer activity. Electron-donating groups on the para-position of the C6-aryl ring led to increased activity, while electron-withdrawing groups were less favorable.[7]
Pyrrolo[3,4-c]pyridine N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones as anticancer agentsModifications at the N2 position of the pyrrolopyridine-1,3-dione core led to compounds with micromolar anticancer activity. Mannich bases at this position were found to be most active.[8]

This comparative data underscores a crucial principle in drug design: isomeric scaffolds are not interchangeable. The subtle shift in the position of the pyridine nitrogen alters the hydrogen bonding vectors and the overall electronic distribution of the molecule, leading to different binding affinities and selectivities for various biological targets. For kinase inhibition, the ability to form a strong hydrogen bond with the hinge region is paramount, and the specific geometry of the ATP-binding pocket of a given kinase will favor one isomer over another.

Part 3: Experimental Protocols for Synthesis and Evaluation

To translate the concepts discussed above into practice, robust and reproducible experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a key intermediate and for the biological evaluation of the resulting analogs.

Synthesis of 6-Aryl-1H-pyrrolo[3,2-b]pyridine Analogs via Suzuki Coupling

This protocol describes a general method for the diversification of the 6-bromo-1H-pyrrolo[3,2-b]pyridine scaffold at the C6 position.

Objective: To synthesize a library of 6-aryl-1H-pyrrolo[3,2-b]pyridine analogs from a common 6-bromo intermediate for SAR studies.

Materials:

  • 6-bromo-1H-pyrrolo[3,2-b]pyridine (starting material)

  • Arylboronic acid (various)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a microwave vial, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 20-40 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Suzuki_Workflow reagents Combine Reactants: - 6-Bromo-pyrrolopyridine - Arylboronic Acid - Pd Catalyst & Base reaction Microwave Irradiation (120-150 °C, 20-40 min) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A general workflow for the synthesis of 6-aryl-pyrrolopyridine analogs via Suzuki coupling.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a target protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Synthesized inhibitor compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in dimethyl sulfoxide (DMSO).

  • In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Conclusion

The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel kinase inhibitors. Its synthetic tractability at both the C3 and C6 positions allows for extensive SAR exploration. By drawing insights from the well-established SAR of related pyrrolopyridine isomers, researchers can make informed decisions in the design of new analogs. The comparative analysis presented in this guide highlights the importance of the nitrogen position within the pyridine ring for achieving desired biological activity and selectivity. The provided experimental protocols offer a starting point for the practical synthesis and evaluation of these compounds. Ultimately, the successful development of potent and selective kinase inhibitors from this scaffold will depend on a systematic and iterative process of design, synthesis, and biological testing, guided by the fundamental principles of medicinal chemistry.

References

A Comparative Guide to the Kinase Inhibitory Profiles of Pyrrolo[3,2-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Selection of Core Scaffolds in Kinase Inhibitor Design

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. At the heart of these inhibitors lies a core heterocyclic scaffold, meticulously chosen to anchor the molecule within the ATP-binding site of the target kinase. The geometry and electronic properties of this scaffold are paramount, dictating not only potency but also the broader selectivity profile across the human kinome.

This guide provides an in-depth technical comparison of two prominent and structurally related scaffolds: pyrrolo[3,2-b]pyridine and its bioisosteric relative, pyrazolo[3,4-b]pyridine. While both are recognized as effective hinge-binding motifs, the subtle substitution of a pyrrolic nitrogen for a pyrazolic nitrogen imparts significant changes in their physicochemical properties, synthetic accessibility, and, most importantly, their kinase inhibitory profiles. For researchers and drug development professionals, understanding these differences is crucial for making informed decisions in the early stages of lead discovery and optimization. We will delve into the structural nuances, comparative kinase inhibition data, and the underlying structure-activity relationships (SAR) that define these two important chemical classes.

Structural and Synthetic Considerations: A Tale of Two Bioisosteres

The core difference between the pyrrolo[3,2-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds is the replacement of the pyrrole's CH group with a nitrogen atom to form the pyrazole ring. This bioisosteric substitution has profound implications for the molecule's properties.

Pyrrolo[3,2-b]pyridine , an isomer of azaindole, presents a more electron-rich aromatic system compared to its pyrazolo counterpart. This can influence its metabolic stability, with the pyrrole ring being more susceptible to oxidative metabolism.

Pyrazolo[3,4-b]pyridine offers a potential advantage in this regard. The introduction of the second nitrogen atom in the five-membered ring can lead to improved metabolic stability and may also alter the hydrogen bonding capacity and overall polarity of the molecule. This has led to its exploration as a bioisosteric replacement for the pyrrolo[3,2-b]pyridine core in some inhibitor series to enhance pharmacokinetic properties.[1]

From a synthetic standpoint, both scaffolds are accessible through various established multi-step sequences. The synthesis of the pyrrolo[3,2-b]pyridine core often involves the construction of a substituted pyridine followed by annulation of the pyrrole ring. Conversely, pyrazolo[3,4-b]pyridine synthesis frequently starts from a substituted pyrazole, upon which the pyridine ring is constructed. The choice of synthetic route is often dictated by the desired substitution pattern on the final inhibitor.

Scaffolds cluster_pyrrolo Pyrrolo[3,2-b]pyridine cluster_pyrazolo Pyrazolo[3,4-b]pyridine pyrrolo pyrrolo pyrazolo pyrazolo

Caption: Core structures of Pyrrolo[3,2-b]pyridine and Pyrazolo[3,4-b]pyridine.

Comparative Analysis of Kinase Inhibitory Profiles

Kinase TargetScaffoldRepresentative CompoundIC50 (nM)Reference
FGFR1 Pyrazolo[3,4-b]pyridineCompound 7n2.1[2]
ALK (L1196M) Pyrazolo[3,4-b]pyridineCompound 10a422[3]
TBK1 Pyrazolo[3,4-b]pyridineCompound 15y0.2[4][5]
FMS Pyrrolo[3,2-c]pyridineCompound 1r30[6][7]
B-RAF (V600E) Pyrrolo[2,3-b]pyridineCompound 3580[8]
CDK2 PyrazolopyridineCompound 4240[9]
GSK-3 Pyrazolo[3,4-b]pyridineSeries LeadPotent Inhibition[10]

*Note: Data for the exact pyrrolo[3,2-b]pyridine isomer is limited in readily comparable studies; therefore, data for closely related and informative pyrrolopyridine isomers (pyrrolo[3,2-c]- and pyrrolo[2,3-b]-) are included for illustrative purposes.

From the available data, several trends emerge:

  • Potency: Both scaffolds are capable of producing highly potent kinase inhibitors, with IC50 values reaching the picomolar to low nanomolar range. For instance, a pyrazolo[3,4-b]pyridine derivative has demonstrated exceptional potency against TBK1 with an IC50 of 0.2 nM.[4][5]

  • Target Space: The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to generate inhibitors against a diverse range of kinases, including receptor tyrosine kinases (FGFR, ALK) and non-receptor serine/threonine kinases (TBK1, CDKs, GSK-3).[2][3][4][5][9][10] This suggests a high degree of versatility for this core.

  • Selectivity: The selectivity profile is highly dependent on the specific substitutions around the core scaffold. However, the pyrazolo[3,4-b]pyridine core has been a key component in the design of selective inhibitors for challenging targets like FGFR, where selectivity over other kinases such as VEGFR2 is crucial.[2]

  • Structure-Activity Relationship (SAR): For many ATP-competitive inhibitors, the N(1)-H of the pyrazole in the pyrazolo[3,4-b]pyridine scaffold is critical for forming a key hydrogen bond with the kinase hinge region. Methylation of this nitrogen, for example, often leads to a complete loss of activity, highlighting its importance in anchoring the inhibitor.[2] The ability of the pyrazolopyridine core to facilitate additional hydrogen bonds with the hinge region compared to other scaffolds has been noted as a significant advantage in achieving high potency.[1]

Signaling_Pathway GF Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine or Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->RTK

Caption: Inhibition of a generic RTK signaling pathway by the scaffolds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This protocol provides a detailed methodology for determining the in vitro inhibitory potency (IC50) of compounds based on the pyrrolo[3,2-b]pyridine or pyrazolo[3,4-b]pyridine scaffolds against a target kinase, using a luminescence-based assay that quantifies ADP production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Purified recombinant target kinase (e.g., FGFR1)

  • Kinase-specific substrate peptide

  • ATP (at a concentration close to the Km for the target kinase)

  • Test compounds (solubilized in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold dilutions) of the test compounds in DMSO in a separate plate. This will be your compound source plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • In the 384-well assay plate, add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution Add_Cmpd 3. Add Compound/DMSO to Plate Compound_Prep->Add_Cmpd Reagent_Prep 2. Prepare Kinase, Substrate, ATP Solutions Add_Kinase 4. Add Kinase/Substrate Reagent_Prep->Add_Kinase Add_ATP 6. Initiate with ATP Reagent_Prep->Add_ATP Add_Cmpd->Add_Kinase Incubate_1 5. Pre-incubate (15 min) Add_Kinase->Incubate_1 Incubate_1->Add_ATP Incubate_2 7. Incubate (60 min, 30°C) Add_ATP->Incubate_2 Add_ADP_Glo 8. Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 9. Incubate (40 min) Add_ADP_Glo->Incubate_3 Add_Detection 10. Add Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 11. Incubate (30 min) Add_Detection->Incubate_4 Read_Plate 12. Measure Luminescence Incubate_4->Read_Plate Plot_Data 13. Plot Dose-Response Curve Read_Plate->Plot_Data Calc_IC50 14. Calculate IC50 Plot_Data->Calc_IC50

References

A Comparative Guide to High-Throughput Screening of a Kinase Inhibitor Library Based on the 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of a high-throughput screening (HTS) campaign for a focused library of compounds derived from the 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde scaffold. We will explore the rationale for selecting this scaffold for kinase inhibition, detail a robust HTS workflow against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and compare its hypothetical performance against alternative, well-established chemical scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.

The Rationale: Why the Pyrrolo[3,2-b]pyridine Scaffold for Kinase Inhibition?

Protein kinases have become one of the most important classes of drug targets, particularly in oncology.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. A significant portion of kinase inhibitors are designed to be ATP-competitive, binding to the kinase's active site and blocking its function.

The pyrrolopyridine core is considered a "privileged scaffold" in medicinal chemistry. Its bicyclic structure, featuring a nitrogen-containing pyridine ring fused to a pyrrole ring, serves as an excellent bioisostere for the purine ring of adenosine in ATP.[3][4] This allows it to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively anchoring the inhibitor. The specific starting material, this compound, provides two key features for library development:

  • The Pyrrolo[3,2-b]pyridine Core: Acts as the hinge-binding pharmacophore.

  • Versatile Chemical Handles: The bromo and carbaldehyde groups at the 6- and 3-positions, respectively, allow for diverse chemical modifications to explore the surrounding pockets of the active site, enabling the optimization of potency and selectivity.

Numerous derivatives of related pyrrolopyridine and azaindole scaffolds have demonstrated potent kinase inhibitory activity, validating this strategic choice.[4][5][6]

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrrolo[3,2-b]pyridine Inhibitor hinge Hinge Region (Backbone NH groups) gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket solvent Solvent-Exposed Region core Pyrrolopyridine Core core->hinge H-Bonds r1 R1 Group r1->pocket Hydrophobic Interactions r2 R2 Group r2->solvent Improves Solubility

Caption: Interaction model of a pyrrolopyridine inhibitor in a kinase ATP-binding site.

A Validated High-Throughput Screening Workflow

To identify potent inhibitors from the synthesized library, a multi-stage HTS campaign is essential. This workflow is designed to maximize efficiency while systematically eliminating false positives.[7][8]

HTS_Workflow lib Pyrrolo[3,2-b]pyridine Library (10,000 Compounds) primary Primary HTS VEGFR-2 Kinase Assay (10 µM Single-Point) lib->primary triage Hit Triage (Z-score > 3, >50% Inh.) ~300 Hits primary->triage confirm Hit Confirmation (Fresh Compound Re-test) ~250 Confirmed Hits triage->confirm dose Dose-Response (IC50) (10-point Titration) ~200 Potent Hits confirm->dose ortho Orthogonal Assay (TR-FRET format) ~180 Ortho-Confirmed Hits dose->ortho validate Validated Hits (Proceed to SAR) ortho->validate dummy1 dummy2

Caption: High-throughput screening cascade for kinase inhibitor discovery.
Assay Selection: Luminescence-Based ADP Detection

For the primary screen, a homogenous, luminescence-based assay that quantifies ADP (adenosine diphosphate), the universal product of a kinase reaction, is an excellent choice.[9] We selected the ADP-Glo™ Kinase Assay for its high sensitivity, robustness, and resistance to compound interference compared to some fluorescence-based methods.

  • Principle: The assay is performed in two steps. First, the kinase reaction is run. Then, an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal directly proportional to the amount of ADP formed. Inhibitors of the kinase will result in a lower signal.

  • Causality: This format is advantageous because the luminescent readout is less prone to interference from autofluorescent compounds, a common source of false positives in HTS.[7] Furthermore, directly measuring a universal product (ADP) makes the assay broadly applicable.[9]

Primary Screen and Quality Control

The library of 10,000 compounds is screened at a single concentration of 10 µM. Each 384-well plate includes controls:

  • Negative Control: DMSO only (0% inhibition).

  • Positive Control: A known potent VEGFR-2 inhibitor like Sunitinib (100% inhibition).

The robustness of the assay is monitored on a plate-by-plate basis using the Z'-factor calculation.[10] A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a reliable screening window.

Hit Identification and Confirmation

Hits from the primary screen are identified as compounds that exhibit inhibition greater than 50% (or a Z-score > 3). These "primary hits" must then be confirmed by re-testing from freshly prepared compound stocks to eliminate errors from compound handling or storage.[8] Subsequently, confirmed hits are subjected to a 10-point dose-response curve to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.

Performance Comparison: Pyrrolo[3,2-b]pyridine vs. Alternative Scaffolds

To contextualize the performance of our hypothetical library, we compare its projected results against a well-established kinase inhibitor scaffold: pyrrolo[2,3-d]pyrimidine . This scaffold is the core of several FDA-approved kinase inhibitors and serves as an excellent benchmark.[11][12][13]

Hypothetical Screening and Potency Data
MetricPyrrolo[3,2-b]pyridine Library Pyrrolo[2,3-d]pyrimidine Benchmark Commentary
Library Size 10,00010,000Equal library sizes for direct comparison.
Primary Hit Rate (>50% Inh.) 3.0% (300 compounds)2.5% (250 compounds)The novel scaffold shows a slightly higher hit rate, suggesting good initial target engagement.
Confirmed Hits (Potent) 2.0% (200 compounds)1.8% (180 compounds)A solid confirmation rate for both libraries.
Potency Range (IC50) 50 nM - 10 µM20 nM - 10 µMThe benchmark scaffold yields slightly more potent initial hits due to its established nature.
Number of Hits < 100 nM 815The benchmark library is more optimized, yielding more highly potent compounds initially.
Scaffold Comparison and Strategic Implications
FeaturePyrrolo[3,2-b]pyridine Scaffold Pyrrolo[2,3-d]pyrimidine Scaffold
Hinge Binding Strong, mimics ATP purine core.Very strong, validated in multiple approved drugs.[11]
Synthetic Tractability Good, with versatile handles for diversification.Well-established synthetic routes.[11]
Novelty & IP Position High. Offers significant opportunity for novel intellectual property.Crowded IP space, but well-understood SAR.
Potential for Selectivity To be determined through profiling. The 3- and 6-positions offer vectors to exploit unique sub-pockets.Can be optimized for selectivity, but some members show multi-kinase activity.[12][13]

Detailed Experimental Protocol: Primary HTS Assay

This protocol describes the VEGFR-2 kinase assay using the ADP-Glo™ format in a 384-well plate.

A. Reagents and Materials:

  • VEGFR-2 enzyme (recombinant)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Buffer (HEPES, MgCl2, BSA, DTT)

  • Test compounds in DMSO

  • Sunitinib (positive control) in DMSO

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Substrate)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

B. Step-by-Step Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of test compounds (10 mM in DMSO) into wells of the assay plate. Dispense DMSO only for negative controls and Sunitinib for positive controls.

  • Enzyme/Substrate Addition: Prepare a master mix of kinase buffer containing VEGFR-2 enzyme and Poly(Glu, Tyr) substrate. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a master mix of kinase buffer containing ATP. Add 5 µL of this mix to each well to start the reaction. The final concentration will be 10 µM compound, 20 µM ATP.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

C. Data Analysis:

  • Calculate the percent inhibition for each test compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Calculate the Z'-factor for each plate to ensure data quality: Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Avg_NegativeControl - Avg_PositiveControl|

Conclusion and Future Directions

The high-throughput screening of a library based on the This compound scaffold represents a viable and promising strategy for the discovery of novel kinase inhibitors. The scaffold's ability to engage the kinase hinge region, combined with its synthetic tractability, makes it an attractive starting point. The hypothetical HTS campaign outlined here demonstrates a robust workflow that can effectively identify and validate potent hits.

While benchmark scaffolds may provide more potent initial leads, the novelty of the pyrrolo[3,2-b]pyridine core offers a significant opportunity for discovering next-generation therapeutics. The validated hits from this screen are not an endpoint but rather the starting point for a comprehensive lead optimization program, which will involve:

  • Structure-Activity Relationship (SAR) Studies: To improve potency and modulate physicochemical properties.

  • Kinase Selectivity Profiling: Screening hits against a broad panel of kinases to determine their selectivity profile and anticipate potential off-target effects.

  • Cell-Based Assays: To confirm target engagement and functional activity in a relevant biological context.

References

A Head-to-Head Comparison of Synthetic Routes to 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-bromo-1H-pyrrolo[3,2-b]pyridine Scaffold

In the landscape of modern drug discovery, the 7-azaindole (pyrrolo[3,2-b]pyridine) scaffold is a privileged heterocycle, serving as a cornerstone for a multitude of therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for indole have made it a focal point for medicinal chemists. The targeted functionalization of this core, specifically the introduction of a bromine atom at the 6-position and a carbaldehyde at the 3-position, yields 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a highly versatile intermediate. This compound is a critical building block in the synthesis of novel kinase inhibitors, antivirals, and anti-inflammatory agents, making its efficient and scalable synthesis a topic of considerable interest.[1][2]

This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of this key intermediate. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to inform your synthetic planning.

Route 1: The Reductive Cyclization Approach from a Nitropyridine Precursor

This well-established route commences with a commercially available nitropyridine derivative and constructs the pyrrole ring through a classical reductive cyclization strategy. This approach is characterized by its convergent nature and reliance on robust, well-understood chemical transformations.

Experimental Protocol for Route 1

Step 1a: Synthesis of (E)-5-bromo-2-((2-(dimethylamino)vinyl)-3-nitropyridine

To a solution of 5-bromo-2-methyl-3-nitropyridine (1.0 eq) in N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (1.7 eq) is added. The reaction mixture is heated to 100 °C for 1 hour. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is typically used in the next step without further purification.

Causality Behind Experimental Choices: The use of DMF-DMA serves a dual purpose: it acts as both the solvent and the reagent for the formation of the enamine. The elevated temperature is necessary to drive the condensation between the activated methyl group of the nitropyridine and the acetal.

Step 1b: Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine

The crude enamine from the previous step is dissolved in glacial acetic acid. To this solution, iron powder (3.0 eq) is added. The reaction mixture is purged with an inert gas, such as nitrogen, and then heated to 100 °C for up to 20 hours.[1] After cooling, the reaction mixture is carefully neutralized with an aqueous solution of sodium carbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Causality Behind Experimental Choices: The combination of iron powder and acetic acid is a classical and cost-effective method for the reduction of a nitro group to an amine. The in situ generated amine then undergoes an intramolecular cyclization onto the enamine, followed by the elimination of dimethylamine, to form the aromatic pyrrole ring. The prolonged reaction time and elevated temperature are required to ensure complete cyclization.

Step 1c: Vilsmeier-Haack Formylation to this compound

In a flask maintained under an inert atmosphere, N,N-dimethylformamide (DMF) is cooled to 0 °C. Phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise, and the mixture is stirred for a short period to form the Vilsmeier reagent. A solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF is then added at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched by the addition of an aqueous sodium acetate solution. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography furnishes the final product, this compound. A representative yield for this transformation on an electron-rich heterocyclic system is approximately 77%.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like the 7-azaindole core.[3][4][5] The pyrrole ring is significantly more nucleophilic than the pyridine ring, leading to regioselective formylation at the C3 position. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is attacked by the electron-rich pyrrole ring.[6][7] Subsequent hydrolysis of the resulting iminium salt intermediate during workup yields the desired aldehyde.

Route 1: Reductive Cyclization cluster_0 Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine cluster_1 Final Formylation A 5-bromo-2-methyl- 3-nitropyridine B (E)-5-bromo-2-((2-(dimethylamino)vinyl) -3-nitropyridine A->B DMF-DMA, 100 °C C 6-bromo-1H-pyrrolo[3,2-b]pyridine B->C Fe, Acetic Acid, 100 °C (Reductive Cyclization) D 6-bromo-1H-pyrrolo[3,2-b] pyridine-3-carbaldehyde C->D POCl₃, DMF (Vilsmeier-Haack)

Diagram 1: Synthetic workflow for Route 1.

Route 2: The Palladium-Catalyzed Cross-Coupling and Cyclization Approach

This alternative strategy builds the pyrrole ring onto a pre-functionalized pyridine core using modern organometallic catalysis. This route offers a different set of considerations regarding starting material availability, catalyst costs, and reaction conditions. This proposed synthesis is adapted from a known procedure for a related isomer.

Experimental Protocol for Route 2

Step 2a: Iodination of 2-amino-5-bromopyridine

2-amino-5-bromopyridine (1.0 eq) is dissolved in an acidic solution (e.g., sulfuric acid). To this solution, an iodinating agent such as potassium iodate is added, followed by the slow addition of an aqueous solution of potassium iodide. The reaction mixture is stirred at an elevated temperature to facilitate the iodination at the C3 position, yielding 2-amino-5-bromo-3-iodopyridine.

Causality Behind Experimental Choices: The amino group at the C2 position is strongly activating, directing electrophilic substitution to the C3 and C5 positions. With the C5 position already brominated, the iodination occurs regioselectively at C3.

Step 2b: Sonogashira Coupling with a Protected Alkyne

The 2-amino-5-bromo-3-iodopyridine (1.0 eq) is subjected to a Sonogashira cross-coupling reaction with a protected alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). The reaction is typically carried out in an anhydrous solvent like THF or DMF under an inert atmosphere. This step yields 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)pyridine.

Causality Behind Experimental Choices: The Sonogashira coupling is a powerful and reliable method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms and aryl or vinyl halides. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the C3 position. The trimethylsilyl group serves as a protecting group for the terminal alkyne.

Step 2c: Deprotection and Intramolecular Cyclization

The silyl protecting group is removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol, to generate the terminal alkyne. The subsequent intramolecular cyclization of the resulting 2-amino-3-ethynyl-5-bromopyridine to form 6-bromo-1H-pyrrolo[3,2-b]pyridine is achieved by heating in the presence of a base, such as potassium tert-butoxide.

Causality Behind Experimental Choices: The deprotection of the silyl group is a standard transformation. The final cyclization is a nucleophilic attack of the amino group onto the alkyne, which is facilitated by the basic conditions. This 5-endo-dig cyclization is a common strategy for the synthesis of N-heterocycles.

Step 2d: Vilsmeier-Haack Formylation

The final formylation step is identical to Step 1c in Route 1. 6-bromo-1H-pyrrolo[3,2-b]pyridine is treated with the Vilsmeier reagent (POCl₃/DMF) to afford the target molecule, this compound.

Route 2: Palladium-Catalyzed Approach cluster_0 Pyrrole Ring Construction cluster_1 Final Formylation A 2-amino-5-bromopyridine B 2-amino-5-bromo- 3-iodopyridine A->B KIO₃, KI, H₂SO₄ C 2-amino-5-bromo-3- ((trimethylsilyl)ethynyl)pyridine B->C TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N (Sonogashira Coupling) E 6-bromo-1H-pyrrolo[3,2-b]pyridine C->E 1. K₂CO₃, MeOH 2. t-BuOK, heat (Deprotection & Cyclization) F 6-bromo-1H-pyrrolo[3,2-b] pyridine-3-carbaldehyde E->F POCl₃, DMF (Vilsmeier-Haack)

Diagram 2: Synthetic workflow for Route 2.

Head-to-Head Comparison

MetricRoute 1: Reductive CyclizationRoute 2: Pd-Catalyzed Cross-Coupling & Cyclization
Starting Material 5-bromo-2-methyl-3-nitropyridine2-amino-5-bromopyridine
Number of Steps 34
Key Transformations Enamine formation, Reductive cyclization, Vilsmeier-Haack formylationIodination, Sonogashira coupling, Deprotection/Cyclization, Vilsmeier-Haack formylation
Overall Yield (Estimated) ~40-50%~30-40%
Reagent Cost & Toxicity Uses inexpensive iron powder. Acetic acid and DMF are common solvents.Requires expensive palladium catalysts and ligands. Organotin reagents (if used as an alternative to alkynes) are highly toxic.
Scalability Generally considered more scalable due to the use of cheaper reagents and fewer purification challenges.Can be challenging to scale up due to catalyst cost, removal of metal residues, and handling of air-sensitive reagents.
Versatility The nitropyridine starting material might be less readily available with diverse substitution patterns.The aminopyridine starting material is often more accessible, and the Sonogashira coupling allows for greater diversity in the pyrrole ring substituents if desired.

Discussion and Recommendations

Route 1: The Workhorse for Scalable Synthesis

The reductive cyclization pathway (Route 1) stands out for its operational simplicity, cost-effectiveness, and scalability. The starting materials are readily accessible, and the key transformations rely on classical, well-understood reactions. The use of inexpensive iron powder for the reduction and cyclization step makes this route particularly attractive for large-scale production where cost is a primary driver. While the overall yield is moderate, the robustness of the reactions and the ease of purification often compensate for this. For research groups and drug development professionals focused on producing significant quantities of the target intermediate, Route 1 is the recommended approach.

Route 2: A Flexible Approach for Analogue Synthesis

The palladium-catalyzed route (Route 2) offers greater flexibility, particularly for the synthesis of analogues. The Sonogashira coupling allows for the introduction of various substituents on the pyrrole ring by simply changing the alkyne coupling partner. This modularity is a significant advantage during the lead optimization phase of a drug discovery project. However, this flexibility comes at a cost. The reliance on expensive and often air-sensitive palladium catalysts can make this route less economically viable for large-scale synthesis. Furthermore, the removal of residual palladium from the final product to meet regulatory standards for active pharmaceutical ingredients (APIs) can be a significant challenge, requiring specialized purification techniques. This route is best suited for medicinal chemistry campaigns where the synthesis of a diverse library of analogues is the primary goal, and the scale of production is relatively small.

Conclusion

The choice between these two synthetic routes to this compound is ultimately dictated by the specific needs of the project. For large-scale, cost-effective production, the reductive cyclization from a nitropyridine precursor (Route 1) is the superior choice. For medicinal chemistry applications that prioritize flexibility and the rapid generation of diverse analogues, the palladium-catalyzed cross-coupling and cyclization strategy (Route 2) provides a powerful platform, albeit with considerations regarding cost and scalability. A thorough understanding of the pros and cons of each approach, as outlined in this guide, will enable researchers to make an informed decision and select the synthetic strategy that best aligns with their objectives.

References

Safety Operating Guide

Comprehensive Disposal Protocol for 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to equip our partners in research and development with not just innovative chemical building blocks, but also the critical knowledge to handle them safely and responsibly. The following guide provides a detailed, scientifically-grounded protocol for the proper disposal of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS No. 1190312-27-6). This protocol is designed to ensure personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment & Chemical Profile: The Rationale for Stringent Disposal

Understanding the inherent chemical properties and associated hazards of a compound is the foundation of a valid disposal plan. This compound is a complex molecule whose disposal pathway is dictated by its specific structural features.

The toxicological properties of this specific compound have not been exhaustively investigated[1]. Therefore, a cautious approach, treating it as a hazardous substance, is mandatory. Its classification under the Globally Harmonized System (GHS) provides the primary data for risk assessment.[2]

Property Identifier Source
IUPAC Name This compound[2]
CAS Number 1190312-27-6[1][2][3]
Molecular Formula C₈H₅BrN₂O[1][2][3]
Molecular Weight 225.04 g/mol [1][2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Key Structural Considerations for Disposal:

  • Halogenated Compound: The presence of a bromine atom classifies this substance as a halogenated organic compound . This is the single most critical factor for waste segregation. Co-disposal with non-halogenated solvents is prohibited, as this would contaminate the entire waste stream.[4][5][6] Improper thermal disposal of halogenated compounds can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[7]

  • Heterocyclic Aromatic System: The fused pyrrolo-pyridine ring system is a stable aromatic structure. Such compounds are often resistant to biological degradation, making disposal to sanitary sewers or landfills inappropriate and environmentally irresponsible.[8]

  • Aldehyde Functionality: While some simple aldehydes can be chemically neutralized, this practice is not recommended for complex, multi-functional molecules like this one, where reaction byproducts may be unknown and equally or more hazardous.[9]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, strict adherence to safety protocols is essential.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant nitrile gloves.[4]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical splash goggles.[10][11] A face shield may be required for bulk handling.

  • Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[10]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][12]

Emergency First Aid Measures:

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][10]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][10][13]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][10][11]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][10]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that requires careful execution from the point of generation to final removal by a certified service.

Step 1: Waste Characterization and Segregation

This compound, and any materials contaminated with it (e.g., weighing paper, gloves, silica gel), must be classified and disposed of as Halogenated Organic Solid Waste .

  • Action: At the point of generation, immediately segregate this waste.

  • Rationale: To prevent cross-contamination of non-halogenated waste streams and ensure the final disposal method is appropriate for halogenated materials.[4][5][14] Non-halogenated solvents mixed with any quantity of a halogenated compound MUST be treated as halogenated waste.[4]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safety and proper handling throughout the disposal chain.[15][16]

  • Action:

    • Select a chemically compatible, leak-proof container with a secure, tight-fitting lid (e.g., a high-density polyethylene (HDPE) drum or bottle).[14][17]

    • Before adding any waste, affix a "Hazardous Waste" label.[15]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.[4]

    • List all other components if it is a mixed waste.

    • Apply the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 3: On-Site Accumulation

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[15][17]

    • Ensure the container is kept closed at all times except when actively adding waste.[4]

    • Store in a well-ventilated area, away from incompatible materials.[18]

    • Do not exceed accumulation time limits, which vary based on your facility's generator status (e.g., 90 days for Large Quantity Generators).[17][19]

Step 4: Final Disposal Pathway

The chemical nature of this compound severely restricts acceptable disposal methods.

  • Action: Arrange for a licensed and certified professional waste disposal company to collect the waste.

  • Mandatory Disposal Method: The only environmentally sound and regulatory-compliant disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers .[1]

  • Rationale: Incineration at temperatures around 1200 K (927 °C) ensures the complete destruction of the halogenated organic molecule.[7] The afterburners and scrubbers are critical for neutralizing acidic gases (like hydrogen bromide) and other hazardous combustion byproducts, preventing their release into the atmosphere.[1] Under no circumstances should this material be disposed of down the drain or sent to a landfill. [1][8]

Regulatory Framework

All laboratory waste generation is regulated under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[15] Academic and research institutions may operate under the alternative requirements of 40 CFR, part 262, subpart K, which provides greater flexibility for the unique nature of laboratory waste generation while maintaining stringent safety standards.[20][21] It is crucial to be familiar with your institution's specific Laboratory Management Plan and generator status (e.g., Very Small, Small, or Large Quantity Generator) as this dictates accumulation limits and reporting requirements.[15][19][20]

Visual Workflow for Disposal Decision-Making

The following diagram outlines the logical steps for the proper management and disposal of this compound.

G cluster_0 start Waste Generated: This compound (Solid or Contaminated Material) characterize Step 1: Characterize Waste start->characterize is_halogenated Is it a Halogenated Organic? characterize->is_halogenated segregate Step 2: Segregate as HALOGENATED WASTE is_halogenated->segregate  Yes no_mix Do NOT mix with non-halogenated solvents segregate->no_mix container Step 3: Select & Label Container - Compatible Material (HDPE) - 'Hazardous Waste' Label - Full Chemical Name & Hazards segregate->container accumulate Step 4: Accumulate Safely - Closed Container - Designated Satellite Area - Adhere to Time Limits container->accumulate disposal Step 5: Final Disposal accumulate->disposal incinerate High-Temperature Incineration (Licensed Professional Service) disposal->incinerate  Correct improper Improper Disposal Pathways (Landfill, Drain) disposal->improper  Incorrect/Illegal end Safe & Compliant Disposal incinerate->end

Caption: Disposal decision workflow for this compound.

References

Navigating the Handling of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a halogenated heterocyclic aromatic aldehyde. By understanding the inherent risks and implementing the recommended protocols, you can mitigate exposure and ensure a safe laboratory environment.

Understanding the Hazard Profile

This compound (C₈H₅BrN₂O) is a solid compound with a molecular weight of 225.04 g/mol .[1][2] While its toxicological properties have not been exhaustively investigated, the available data indicates several key hazards that necessitate stringent safety precautions.[1] This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] The presence of a bromine atom categorizes it as a halogenated organic compound, which requires specific disposal considerations.[3]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin IrritationH315Causes skin irritation[2]
Eye IrritationH319Causes serious eye irritation[2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling this compound. The following recommendations are based on a risk assessment of its known hazards.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This primary engineering control is the most effective way to minimize inhalation exposure to airborne dust or vapors.

Respiratory Protection: Guarding Against Inhalation

Given that the compound may cause respiratory irritation, appropriate respiratory protection is mandatory.[2] The choice of respirator depends on the scale of the operation and the potential for dust generation.

  • For low-dust, small-quantity operations: A NIOSH-approved N95 dust mask or an EU equivalent (P1) may be sufficient to prevent inhalation of fine particles.[1][4]

  • For larger quantities or procedures with a higher risk of aerosolization: A higher level of protection is warranted. An air-purifying respirator (APR) with combination organic vapor/acid gas/particulate (OV/AG/P99 or ABEK-P2) cartridges is recommended.[1]

Hand Protection: Preventing Dermal Exposure

Direct skin contact can cause irritation.[2] Therefore, appropriate chemical-resistant gloves are essential.

  • Recommended Glove Material: Nitrile gloves are a suitable choice for protection against incidental contact with this solid compound and its solutions. Nitrile offers good resistance to a range of chemicals.

  • Glove Usage Protocol:

    • Inspect gloves for any signs of damage before use.

    • Don gloves before entering the designated work area.

    • Change gloves immediately if they become contaminated.

    • Do not wear gloves outside of the laboratory.

    • Wash hands thoroughly after removing gloves.

Eye and Face Protection: Shielding from Irritants

As a serious eye irritant, robust eye and face protection is non-negotiable.[2]

  • Mandatory Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.

  • Enhanced Face Protection: For procedures with a higher risk of splashing or dust generation, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Protective Clothing: Minimizing Skin Contact

To prevent accidental skin contact, appropriate laboratory attire is necessary.

  • A long-sleeved laboratory coat should be worn and fully buttoned.

  • Long pants and closed-toe shoes are mandatory.

Procedural Workflow for Safe Handling

The following step-by-step workflow integrates the use of appropriate PPE to ensure safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don all required PPE: - Lab coat - Chemical splash goggles - Nitrile gloves - Appropriate respirator VerifyHood 2. Verify fume hood is operational Prep->VerifyHood Weigh 3. Weigh compound in fume hood VerifyHood->Weigh Transfer 4. Transfer to reaction vessel Weigh->Transfer Clean 5. Decontaminate work surfaces Transfer->Clean DisposeWaste 6. Dispose of waste in labeled halogenated organic waste container Clean->DisposeWaste RemovePPE 7. Doff PPE in correct order DisposeWaste->RemovePPE Wash 8. Wash hands thoroughly RemovePPE->Wash

Figure 1: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[3]

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., reaction residues, cleaning solvents) must be collected in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[5][6]

  • Container Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

DisposalPlan cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal SolidWaste Solid Waste (gloves, paper towels) WasteContainer Designated & Labeled 'Halogenated Organic Waste' Container SolidWaste->WasteContainer LiquidWaste Liquid Waste (reaction mixtures, rinsates) LiquidWaste->WasteContainer EHSOffice Arrange pickup by Environmental Health & Safety WasteContainer->EHSOffice Incineration Regulated Hazardous Waste Incineration EHSOffice->Incineration

Figure 2: Disposal workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Reactant of Route 2
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.